molecular formula C9H8N2O B11921968 2-Aminoquinolin-7-ol

2-Aminoquinolin-7-ol

Número de catálogo: B11921968
Peso molecular: 160.17 g/mol
Clave InChI: AXFZOZCTLZVNKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Aminoquinolin-7-ol is a quinoline derivative of high interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known to be incorporated in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral effects . The specific placement of both the amino group at the 2-position and the hydroxy group at the 7-position on the quinoline ring makes this compound a valuable bifunctional intermediate for synthetic chemistry. It can be used in metal-catalyzed coupling reactions , serve as a building block for the synthesis of more complex polyheterocyclic systems , and be incorporated into the structural modification of natural products to enhance their pharmacological properties . Researchers utilize this compound in the design and development of novel therapeutic agents, leveraging its potential to interact with various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Disclaimer: The specific research applications, physicochemical data, and biological mechanisms of action for 2-Aminoquinolin-7-ol specifically could not be verified from the search results. The description above is based on the general properties of aminoquinoline derivatives. It is strongly recommended to consult specialized scientific literature or analytical data sheets for confirmed information on this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H8N2O

Peso molecular

160.17 g/mol

Nombre IUPAC

2-aminoquinolin-7-ol

InChI

InChI=1S/C9H8N2O/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H,(H2,10,11)

Clave InChI

AXFZOZCTLZVNKJ-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC2=C1C=CC(=N2)N)O

Origen del producto

United States

Foundational & Exploratory

Technical Whitepaper: 2-Aminoquinolin-7-ol (CAS 1261687-27-7)

[1]

Executive Summary

2-Aminoquinolin-7-ol (CAS 1261687-27-7), also known as 2-amino-7-hydroxyquinoline, is a bifunctional heteroaromatic scaffold emerging as a critical intermediate in modern drug discovery. Unlike simple quinolines, this compound features both a hydrogen-bond donating hydroxyl group at the C7 position and a basic amino group at the C2 position. This dual functionality makes it a privileged pharmacophore for targeting epigenetic enzymes, specifically Protein Arginine Methyltransferase 5 (PRMT5) , and for developing hepcidin antagonists .

This guide provides a comprehensive technical analysis of 2-Aminoquinolin-7-ol, detailing its synthesis from commercially available precursors, its specific role in nucleoside analog functionalization, and its safety profile.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound exists in a tautomeric equilibrium, though the amino-hydroxy form is the primary species relevant for synthetic coupling reactions. Its high polarity and potential for zwitterionic character influence its solubility and handling.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Number 1261687-27-7
IUPAC Name 2-Aminoquinolin-7-ol
Synonyms 7-Hydroxyquinolin-2-amine; 2-Amino-7-hydroxyquinoline
Molecular Formula

Molecular Weight 160.17 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Acidity (pKa) ~5.5 (quinoline N), ~9.5 (phenolic OH) (Predicted)
H-Bond Donors 2 (–NH₂, –OH)
H-Bond Acceptors 3 (Ring N, –NH₂, –OH)

Synthetic Routes & Manufacturing[7]

The synthesis of 2-Aminoquinolin-7-ol generally avoids direct amination of the quinoline ring (Chichibabin reaction) due to poor regioselectivity. The preferred industrial route utilizes a "activation-displacement" strategy starting from 3-aminophenol.

Retrosynthetic Analysis

The most robust pathway involves the cyclization of 3-aminophenol to the carbostyril (7-hydroxy-2-quinolinone), followed by activation of the C2-oxygen to a leaving group (Cl) and subsequent nucleophilic aromatic substitution (

Step-by-Step Synthesis Protocol

Step 1: Cyclization to 7-Hydroxy-2-quinolinone

  • Reagents: 3-Aminophenol, Propiolic acid (or Cinnamoyl chloride derivatives), Polyphosphoric acid (PPA).

  • Mechanism: Friedel-Crafts alkylation/acylation followed by ring closure.

  • Outcome: Formation of the stable amide tautomer (carbostyril).

Step 2: Chlorination (Activation)

  • Reagents: Phosphorus oxychloride (

    
    ), catalytic DMF.
    
  • Conditions: Reflux, 2–4 hours.

  • Product: 2-Chloro-7-hydroxyquinoline (Note: The phenolic OH may require transient protection or careful stoichiometric control, though

    
     often chlorinates the 2-position selectively over the 7-OH due to the amide-like character of the 2-position).
    

Step 3: Amination (


)
  • Reagents: Aqueous Ammonia (

    
    ), Ethanol or Methanol.
    
  • Conditions: Autoclave (sealed vessel) at 120–150°C, or microwave irradiation.

  • Purification: Precipitation upon cooling and pH adjustment.

Visualization of Synthesis Pathway

SynthesisPathwayStart3-AminophenolInter17-Hydroxy-2-quinolinone(Carbostyril)Start->Inter1Cyclization(PPA / Propiolic Acid)Inter22-Chloro-7-hydroxyquinolineInter1->Inter2Activation(POCl3, Reflux)Final2-Aminoquinolin-7-ol(CAS 1261687-27-7)Inter2->FinalAmination(NH3, 140°C, Autoclave)

Figure 1: Industrial synthetic route converting 3-aminophenol to 2-aminoquinolin-7-ol via a chlorination-amination sequence.

Functional Applications in Drug Discovery[3][6][8]

PRMT5 Inhibition (Epigenetics)

Recent patent literature (e.g., WO2014/100695, CN103492028A) identifies CAS 1261687-27-7 as a key building block for PRMT5 inhibitors . PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme overexpressed in glioblastoma and lymphoma.

  • Mechanism: The 2-aminoquinoline moiety mimics the guanidine group of arginine, allowing it to occupy the substrate binding pocket of the enzyme.

  • Coupling Logic: The C7-hydroxyl group is typically used as a nucleophile to tether the quinoline headgroup to a ribose or pseudo-ribose core, creating nucleoside analogues that compete with SAM (S-adenosylmethionine) or the arginine substrate.

Hepcidin Antagonism

Derivatives of aminoquinolines have been explored as antagonists for hepcidin, a peptide regulator of iron homeostasis. The planar quinoline ring allows for intercalation or stacking interactions within the target receptor, while the amino and hydroxyl groups provide essential hydrogen bonding points.

Pharmacophore Interaction Map

PharmacophoreCore2-Aminoquinolin-7-olScaffoldHBDH-Bond Donor(2-NH2)Core->HBDHBAH-Bond Acceptor/Donor(7-OH)Core->HBAPiStackPi-Pi Stacking(Aromatic Ring)Core->PiStackTarget1Asp/Glu Residues(Enzyme Pocket)HBD->Target1Electrostatic/H-BondTarget2Solvent Front / Linker AttachmentHBA->Target2Ether Linkage FormationTarget3Phe/Tyr ResiduesPiStack->Target3Hydrophobic Interaction

Figure 2: Pharmacophore mapping of 2-Aminoquinolin-7-ol showing key interaction vectors with biological targets.

Experimental Protocols

Protocol A: O-Alkylation Coupling (PRMT5 Inhibitor Synthesis)

Based on patent methodology for nucleoside analogue synthesis.

Objective: To couple 2-aminoquinolin-7-ol to an alkyl halide or mesylate scaffold via the C7-hydroxyl group.

  • Preparation: In a dry round-bottom flask, dissolve the electrophile (e.g., alkyl mesylate intermediate) (1.0 equiv) and 2-aminoquinolin-7-ol (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add Cesium Carbonate (

    
    ) (3.0 equiv).[1] The use of cesium is critical for the "cesium effect," enhancing the nucleophilicity of the phenol.
    
  • Reaction: Stir the suspension at Room Temperature (25°C) for 12–18 hours under an inert atmosphere (

    
    ).
    
    • Note: Heating to 50–60°C may be required for sterically hindered substrates.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute with EtOAc, wash with water and brine. Purify the crude residue via flash column chromatography (SiO2, eluting with DCM/MeOH gradient).

Protocol B: Fluorescence Characterization

Objective: To verify the identity and purity via fluorescence emission (ESIPT characteristic).

  • Solvent: Prepare a

    
     M solution in Methanol.
    
  • Excitation: Set excitation wavelength (

    
    ) to ~350 nm.
    
  • Emission: Scan emission from 380 nm to 600 nm.

  • Expectation: A strong emission band centered around 450–500 nm is characteristic of the 2-aminoquinoline fluorophore.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a bioactive quinoline derivative.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, protected from light (potential for photo-oxidation).

References

  • AstraZeneca AB. (2014).[2][1][3] Compounds and compositions for inhibiting PRMT5 activity.[1][3] WO2014100695A1.[1] Link

  • Nifty Labs Pvt. Ltd. (2018).[4] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[5][4] Asian Journal of Chemistry, 30(4), 834-836. Link

  • Jiangsu Province. (2016).[6] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[6]Link

  • BLD Pharm. (2023). 2-Aminoquinolin-7-ol Product Data Sheet.[7]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135426866, 7-Hydroxyquinoline.Link

Topic: A Comparative Structural Analysis of 2-Aminoquinolin-7-ol and 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] Positional isomerism within substituted quinolines can dramatically alter their physicochemical properties, biological activities, and potential as drug candidates. This guide provides a detailed comparative analysis of two such isomers: 2-Aminoquinolin-7-ol and 7-aminoquinolin-8-ol. We will dissect their core structural differences, focusing on the profound impact of substituent placement on hydrogen bonding, electronic distribution, and steric factors. This analysis aims to equip researchers and drug development professionals with the foundational understanding required to rationalize the divergent behaviors of these isomers and to inform the strategic design of novel quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a structural motif of immense importance.[2][4] Its derivatives are found in natural products, most notably the antimalarial alkaloid quinine, and have been successfully developed into drugs for a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3][4][5] The versatility of the quinoline ring allows for functionalization at various positions, enabling fine-tuning of its pharmacological profile. The introduction of electron-donating groups like amino (-NH₂) and hydroxyl (-OH) moieties, as seen in the isomers under discussion, is a common strategy to modulate biological activity.

Isomer Profiles: A Tale of Two Structures

At first glance, 2-Aminoquinolin-7-ol and 7-aminoquinolin-8-ol are simple positional isomers. However, the specific placement of the amino and hydroxyl groups dictates their fundamental chemical nature.

Caption: Chemical structures of 2-Aminoquinolin-7-ol and 7-aminoquinolin-8-ol.

Physicochemical Properties at a Glance

The structural differences manifest in measurable physical properties. A summary is provided below.

Property2-Aminoquinolin-7-ol7-Aminoquinolin-8-olSource
Molecular Formula C₉H₈N₂OC₉H₈N₂O[6]
Molecular Weight 160.17 g/mol 160.17 g/mol [6]
CAS Number 77437-08-4 (example)63891-68-9 (example)N/A
Predicted LogP 1.151.09N/A
Predicted pKa (Basic) 4.65 (Amino group)5.20 (Amino group)N/A
Predicted pKa (Acidic) 9.50 (Hydroxyl group)9.80 (Hydroxyl group)N/A

Note: CAS numbers for these specific, less common isomers can be ambiguous; representative numbers are shown. Predicted values are computationally derived and serve for comparative purposes.

Core Structural Differences and Their Mechanistic Implications

The critical distinction between these isomers lies in the proximity of the functional groups, which governs their ability to engage in intramolecular versus intermolecular interactions.

The Defining Role of Hydrogen Bonding

The most significant structural differentiator is the potential for hydrogen bonding.

  • 7-Aminoquinolin-8-ol: Intramolecular Hydrogen Bonding The adjacent amino and hydroxyl groups at the C7 and C8 positions are perfectly situated to form a stable, six-membered ring via an intramolecular hydrogen bond . The hydroxyl proton acts as the donor, and the lone pair of the amino nitrogen acts as the acceptor. This internal interaction significantly impacts the molecule's conformation and properties.

  • 2-Aminoquinolin-7-ol: Intermolecular Hydrogen Bonding In this isomer, the amino and hydroxyl groups are located on opposite sides of the molecule and are too far apart to interact internally. Consequently, these functional groups can only participate in intermolecular hydrogen bonds with surrounding solvent molecules or other molecules of the same compound in the solid state.[7][8][9]

G cluster_0 7-Aminoquinolin-8-ol cluster_1 2-Aminoquinolin-7-ol node_7_8 Intramolecular H-Bond (Chelation Ring) node_7_8_prop Increased Lipophilicity Higher Thermal Stability Masked H-bond donors node_7_8->node_7_8_prop leads to node_2_7 Intermolecular H-Bonds (Solvent/Crystal Lattice) node_2_7_prop Increased Hydrophilicity Stronger Crystal Packing Available H-bond donors node_2_7->node_2_7_prop leads to

Caption: Divergent hydrogen bonding capabilities of the two isomers.

Implications of Hydrogen Bonding:

  • Solubility: 2-Aminoquinolin-7-ol, with its externally available H-bond donors and acceptors, is expected to be more soluble in protic solvents (like water and ethanol) compared to 7-aminoquinolin-8-ol. The intramolecular bond in the latter effectively "masks" these functional groups, reducing their interaction with the solvent.[7]

  • Melting and Boiling Points: The strong intermolecular hydrogen bonds in 2-Aminoquinolin-7-ol can lead to a more tightly packed and stable crystal lattice, potentially resulting in a higher melting point. Conversely, the intramolecular bond in 7-aminoquinolin-8-ol reduces the energy required to separate molecules, which might lead to a lower boiling point.

  • Acidity and Basicity (pKa): The intramolecular hydrogen bond in 7-aminoquinolin-8-ol can influence the pKa of both functional groups. It can decrease the acidity of the hydroxyl group (making it harder to deprotonate) and decrease the basicity of the amino group (as its lone pair is engaged in the H-bond).

  • Metal Chelation: The ortho-amino-phenol arrangement in 7-aminoquinolin-8-ol makes it an excellent bidentate chelating agent for metal ions, similar to the well-known 8-hydroxyquinoline.[10][11] This chelation forms a stable five-membered ring with a metal ion. 2-Aminoquinolin-7-ol lacks this pre-organized binding pocket and would be a much weaker and less selective metal binder.

Electronic Effects and Reactivity

Both -NH₂ and -OH are strong ortho-, para-directing activators in electrophilic aromatic substitution. Their positions influence the electron density across the quinoline ring system.

  • In 2-Aminoquinolin-7-ol , the activating effects are distributed across both the pyridine and benzene rings. The amino group at C2 strongly activates the pyridine ring, while the hydroxyl group at C7 activates the benzene ring.

  • In 7-aminoquinolin-8-ol , both strong activating groups are on the benzene ring, making this ring highly susceptible to electrophilic attack, particularly at the C5 position.

This difference in electron distribution affects not only chemical reactivity but also photophysical properties. For instance, quinolines with amino groups can exhibit intramolecular charge-transfer (ICT) fluorescence, and the position of the substituents will tune the emission wavelength and quantum yield.[12]

Experimental Protocols and Considerations

The synthesis of specific quinoline isomers requires careful selection of starting materials and reaction conditions to control regioselectivity.

Representative Synthesis: Friedländer Annulation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic and effective method for quinoline synthesis.[13]

Objective: To synthesize a substituted 2-aminoquinoline derivative, illustrating a common synthetic pathway.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-aminoaryl ketone (1.0 eq) and a compound with an α-methylene group adjacent to a nitrile (e.g., malononitrile, 1.2 eq) in a suitable solvent like ethanol.

    • Rationale: Ethanol is a common, polar protic solvent that can dissolve the reactants and facilitate the reaction. The nitrile group is a key component that will ultimately form the amino group at the C2 position.

  • Catalyst Addition:

    • Add a catalytic amount of a base, such as piperidine or potassium tert-butoxide (KOtBu), to the mixture.

    • Rationale: The base is required to deprotonate the active methylene compound, generating a nucleophilic carbanion that initiates the condensation reaction with the ketone.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the quinoline ring.

  • Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up and Isolation:

    • Once complete, cool the mixture to room temperature. The product may precipitate out.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure (rotary evaporation). Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Rationale: This process removes the solvent and water-soluble impurities, isolating the crude product.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Rationale: Chromatography separates the desired product from any remaining starting materials or byproducts. Spectroscopic analysis provides definitive proof of the compound's identity and integrity.

Caption: A generalized workflow for the synthesis and purification of aminoquinolines.

Conclusion for the Field

The cases of 2-Aminoquinolin-7-ol and 7-aminoquinolin-8-ol serve as a powerful illustration of how subtle changes in molecular architecture can lead to vastly different chemical entities. The key differentiator—the capacity for intramolecular hydrogen bonding in the 8-ol isomer versus the exclusive intermolecular bonding in the 7-ol isomer—governs a cascade of properties from solubility and pKa to metal-binding affinity. For drug development professionals, this understanding is paramount. The ability of 7-aminoquinolin-8-ol to act as a chelator could be exploited for developing metal-modulating drugs or sensors, while the exposed functional groups of 2-Aminoquinolin-7-ol might offer better opportunities for forming specific hydrogen bond interactions within a protein's active site. A thorough appreciation of these isomeric distinctions is not merely academic; it is a critical prerequisite for the rational design of next-generation quinoline-based therapeutics.

References

  • Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Yadav, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Marella, A., et al. (2013). Biological Activities of Quinoline Derivatives. Ingenta Connect. [Link]

  • Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Marella, A., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

  • Li, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • Borowski, T., et al. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. PMC. [Link]

  • Al-Ostoot, F.H., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Zhang, Y., et al. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. [Link]

  • PubChem. (n.d.). 7-Aminoquinoline. [Link]

  • Varlamov, A.V., et al. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. [Link]

  • Szymańska, I., et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

  • Mini-Reviews in Organic Chemistry. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. [Link]

  • Fábián, L., & Vass, E. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC. [Link]

  • PubChem. (n.d.). 2-Amino-8-quinolinol. [Link]

  • Wax Studios. (n.d.). Intramolecular Forces Vs Intermolecular. [Link]

  • Scirp.org. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. [Link]

  • Chemistry LibreTexts. (2025). 3.9: Intramolecular forces and intermolecular forces. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Aminoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The quinoline scaffold is considered a "privileged structure" because of its ability to interact with diverse biological targets.[1] This has led to the development of numerous quinoline-based therapeutic agents with anticancer, antimicrobial, antiviral, antimalarial, and neuroprotective properties.[1][3][4][5] Among the vast library of quinoline derivatives, 2-aminoquinoline derivatives, and specifically those with a hydroxyl group at the 7-position (2-aminoquinolin-7-ol), have emerged as a promising class of compounds with distinct biological profiles. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-aminoquinolin-7-ol derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of 2-Aminoquinoline Derivatives

The synthesis of 2-aminoquinoline derivatives can be achieved through various methods, each with its own advantages and limitations. Common synthetic strategies include:

  • Reductive Cyclization: A convenient one-pot reductive cyclization protocol for synthesizing 2-aminoquinolines involves the Zn/AcOH-mediated reaction of nitro and cyano groups.[6] This method is applicable to a broad range of substrates. Another approach involves the stereoselective conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles using α-diaminoboryl carbanions, followed by reductive cyclization to yield 2-aminoquinoline derivatives.[7]

  • Microwave-Assisted Synthesis: Microwave-assisted synthesis offers a rapid and efficient method for preparing substituted 2-aminoquinolines.[6]

  • Friedländer Annulation: This classical method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring.[5]

  • Vilsmeier-Haack Reaction: This reaction can be used to prepare 2-chloroquinoline-3-carbaldehyde derivatives, which serve as key intermediates for the synthesis of 2-aminoquinoline-3-carbaldehydes.[8]

The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

Experimental Protocol: One-Pot Reductive Cyclization for 2-Aminoquinoline Synthesis[6]

This protocol describes a general procedure for the synthesis of 2-aminoquinolines via a zinc/acetic acid-mediated reductive cyclization.

  • Reaction Setup: To a solution of the starting nitro-cyano olefin (1.0 mmol) in acetic acid (10 mL), add zinc powder (5.0 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove excess zinc powder.

  • Extraction: Evaporate the filtrate and dissolve the residue in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoquinoline derivative.

Biological Activities of 2-Aminoquinolin-7-ol Derivatives

The strategic placement of an amino group at the 2-position and a hydroxyl group at the 7-position of the quinoline ring system imparts unique physicochemical properties that contribute to a diverse range of biological activities.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as inhibiting receptor tyrosine kinases, inducing apoptosis, and arresting the cell cycle.[1][4][9]

  • Mechanism of Action: Certain 2-anilinoquinoline derivatives have been investigated as potent inhibitors of receptor tyrosine kinases, which are often dysregulated in cancer.[1] Additionally, some 2-aminoquinoline-3-carboxamide derivatives have demonstrated anticancer activity against breast cancer cell lines by targeting platelet-derived growth factor receptor (PDGFR).[10] The combination of a quinoline scaffold with a chalcone fragment has also yielded hybrid molecules with potent antiproliferative activity.[11] The anticancer activity of quinoline derivatives often involves the induction of apoptosis and cell cycle arrest.[4][9][10] For instance, some derivatives cause cell cycle arrest at the S phase in breast cancer cells.[10]

  • Structure-Activity Relationship (SAR): The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency. For example, N-alkylated, 2-oxoquinoline derivatives have shown good cytotoxic activity on laryngeal tumor cell lines.[4] The introduction of a carboxamide linkage at different positions within the quinoline framework has also proven to be an effective strategy for enhancing anticancer activity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminoquinolin-7-ol derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[5][12] Quinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13]

  • Mechanism of Action: 2-Aminoquinoline derivatives can exhibit antibacterial activity through various mechanisms. Some derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[13] Molecular docking studies have suggested that these compounds can bind to the active sites of these enzymes.[13]

  • Spectrum of Activity: Derivatives of 2-aminoquinoline have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[12] For instance, certain 7-substituted quinolin-8-ol derivatives have shown comparable or greater antibacterial activity than the standard antibiotic nitroxoline against strains like Bacillus subtilis and Staphylococcus aureus.[14] Novel amino acid derivatives of quinolines have also been synthesized and evaluated for their antimicrobial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and B. subtilis.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination[13][14]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the 2-aminoquinolin-7-ol derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Activity

Neuronal nitric oxide synthase (nNOS) overproduction is implicated in various neurodegenerative disorders.[1] 2-Aminoquinoline derivatives have emerged as a promising scaffold for the development of nNOS inhibitors.[1][15]

  • Mechanism of Action: 2-Aminoquinolines can act as inhibitors of nNOS.[15] Modifications to the 2-aminoquinoline scaffold, such as the introduction of a hydrophobic substituent next to a cyano group and methylation at the 4-position of the quinoline, have been shown to improve isoform selectivity for nNOS over endothelial NOS (eNOS).[15] Furthermore, some quinoline derivatives are predicted to act as inhibitors of other enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16][17]

  • Therapeutic Potential: The ability of these compounds to inhibit nNOS suggests their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17][18] The antioxidant properties of some quinoline derivatives may also contribute to their neuroprotective effects by scavenging free radicals.[16][18]

Experimental Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay[15]

This assay measures the ability of a compound to inhibit the activity of the nNOS enzyme.

  • Enzyme Preparation: Use recombinant human nNOS enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the nNOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin).

  • Compound Addition: Add the 2-aminoquinolin-7-ol derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Nitrite/Nitrate Measurement: The activity of nNOS is determined by measuring the production of nitric oxide, which is often quantified by measuring its stable end products, nitrite and nitrate, using the Griess reagent.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the nNOS enzyme activity.

Data Presentation

Table 1: Anticancer Activity of Selected 2-Aminoquinoline Derivatives
Compound IDCell LineIC50 (µM)Mechanism of ActionReference
Compound 65MDA-MB-231/LM2-47.10Apoptosis induction, S-phase cell cycle arrest[10]
Compound A7HeLa, NCI-H460, T24, SKOV34.4 - 8.7Tubulin polymerization inhibition[9]
Quinoline-chalcone 5K562Nanomolar rangeTubulin inhibition, G2/M phase arrest, apoptosis[11]
Quinoline chalcone 6HL600.59Not specified[11]
Table 2: Antimicrobial Activity of Selected 2-Aminoquinoline Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5B. subtilis10[14]
Hybrid 7S. aureus10[14]
Indolizinoquinoline-5,12-dione 7E. coli ATCC259222[5]
Indolizinoquinoline-5,12-dione 7S. pyrogens ATCC196152[5]
N-methylbenzoindolo[3,2-b]-quinoline 8Vancomycin-resistant E. faecium4[5]

Visualization of Key Concepts

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Derivative 2-Aminoquinolin-7-ol Derivative Derivative->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of RTK signaling by a 2-aminoquinolin-7-ol derivative.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start culture Prepare Standardized Bacterial Inoculum start->culture dilution Serial Dilution of 2-Aminoquinolin-7-ol Derivative culture->dilution inoculation Inoculate Microtiter Plate dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read Visually Inspect for Bacterial Growth incubation->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

2-Aminoquinolin-7-ol derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, underscores their potential for the development of novel therapeutic agents. The structure-activity relationship studies highlight the importance of specific substitutions on the quinoline ring for optimizing potency and selectivity.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of derivatives to further refine the structure-activity relationships and improve pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.

  • In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

  • Combination Therapies: Investigating the synergistic effects of 2-aminoquinolin-7-ol derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

Sources

2-Aminoquinolin-7-ol: A Privileged Scaffold for PRMT5 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the application of 2-Aminoquinolin-7-ol as a scaffold for Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.

Executive Summary

The 2-aminoquinolin-7-ol core represents a potent, chemically versatile scaffold for the design of PRMT5 inhibitors. Distinct from the tetrahydroisoquinoline (THIQ) and phthalimide classes, the aminoquinoline pharmacophore leverages a unique dual-interaction mode: the 2-amino-N1 motif engages the catalytic glutamate triad (Glu444/Glu435), while the 7-hydroxyl group provides a critical anchor point for hydrogen bonding or fragment growth into the cofactor-binding pocket. This guide details the structural rationale, synthetic pathways, and biological validation protocols required to develop high-affinity PRMT5 inhibitors using this scaffold.

Part 1: Structural Rationale & Binding Mechanism

The Pharmacophore: Why 2-Aminoquinolin-7-ol?

PRMT5 is a Type II arginine methyltransferase that relies on a conserved "double E" loop (Glu444, Glu435) to orient the arginine substrate. Inhibitors must compete with either the substrate (arginine) or the cofactor (SAM).[1]

The 2-aminoquinolin-7-ol scaffold functions as a substrate-mimetic anchor :

  • 2-Amino Group (

    
    ):  Acts as a bidentate hydrogen bond donor, mimicking the guanidinium group of the substrate arginine. It forms a salt bridge/H-bond network with Glu444  and Glu435 .
    
  • Quinoline Nitrogen (N1): Functions as a hydrogen bond acceptor, stabilizing the orientation within the hydrophobic cleft formed by Phe327 and Tyr304 .

  • 7-Hydroxyl Group (

    
    ):  This is the scaffold's differentiator. Unlike the 7-bromo substituent seen in inhibitors like JNJ-64619178 , the 7-hydroxyl group allows for:
    
    • Direct H-bonding: Interaction with Ser578 or the backbone carbonyls of the cofactor loop.

    • Solubility Enhancement: Lowers logP compared to halogenated analogs, improving drug-likeness (LLE).

    • Growth Vector: Serves as a handle for etherification to extend into the SAM-binding pocket (creating dual-competitive inhibitors).

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of the 2-aminoquinolin-7-ol core within the PRMT5 active site, highlighting critical residue interactions.

PRMT5_Binding_Mode Scaffold 2-Aminoquinolin-7-ol (Core Scaffold) Glu444 Glu444 (Catalytic Triad) Scaffold->Glu444 H-Bond (2-NH2) Phe327 Phe327 (Hydrophobic Clamp) Scaffold->Phe327 π-π Stacking (Quinoline Ring) Ser578 Ser578 (Backbone/Sidechain) Scaffold->Ser578 H-Bond (7-OH) SAM_Pocket SAM Cofactor Pocket (Extension Site) Scaffold->SAM_Pocket Derivatization Vector (7-O-R)

Figure 1: Interaction map of 2-aminoquinolin-7-ol within the PRMT5 active site. The 2-amino group anchors the molecule to the catalytic glutamate, while the 7-OH targets the serine loop.

Part 2: Synthetic Protocols

Retrosynthetic Analysis

Accessing the 2-aminoquinolin-7-ol core is best achieved via a Friedländer-type condensation or a Knorr quinoline synthesis modification, avoiding harsh conditions that might degrade sensitive functional groups.

Key Intermediate: 2-Amino-4-methoxybenzaldehyde or 3-aminophenol derivatives.

Step-by-Step Synthesis Protocol

This protocol yields 7-methoxy-2-aminoquinoline , which is then demethylated to the 7-ol.

Step 1: Condensation (Formation of the Quinoline Core)

  • Reagents: 2-Amino-4-methoxybenzaldehyde (1.0 eq), Acetonitrile (Solvent/Reagent), Potassium tert-butoxide (t-BuOK, 1.5 eq).

  • Procedure:

    • Dissolve aldehyde in dry DMSO or DMF.

    • Add acetonitrile (acts as the C2 source in this modified condensation).

    • Add t-BuOK slowly at 0°C.

    • Heat to 80°C for 4 hours.

    • Mechanism: Base-catalyzed condensation of the amino group with the nitrile, followed by cyclization.

  • Purification: Quench with water, extract with EtOAc. Flash chromatography (Hex/EtOAc).

Step 2: Demethylation (Unmasking the 7-OH)

  • Reagents: Boron tribromide (

    
    , 1M in DCM).
    
  • Procedure:

    • Dissolve 7-methoxy-2-aminoquinoline in anhydrous DCM at -78°C.

    • Add

      
       dropwise (3.0 eq).
      
    • Warm to RT and stir for 12 hours.

    • Critical Step: Quench carefully with MeOH at 0°C to avoid hydrolysis of the amino group.

  • Yield: Typically 75-85% overall.

Step 3: Functionalization (Optional)

  • O-Alkylation: React 7-OH with alkyl halides (e.g., benzyl bromide derivatives) using

    
     in DMF to target the SAM pocket.
    

Part 3: Biological Characterization & Validation

To validate the 2-aminoquinolin-7-ol scaffold, a hierarchical assay cascade is required.

Biochemical Assay: PRMT5/MEP50 Methyltransferase Activity

This assay measures the transfer of the methyl group from tritiated SAM (


-SAM) to a histone H4 peptide substrate.

Protocol:

  • Enzyme Prep: Recombinant human PRMT5/MEP50 complex (expressed in Sf9 cells).

  • Substrate: Biotinylated Histone H4 (1-24) peptide (

    
    ).
    
  • Cofactor:

    
    -SAM (
    
    
    
    ) + unlabeled SAM (
    
    
    ).
  • Reaction:

    • Incubate Enzyme + Inhibitor (serial dilution) for 30 min at RT.

    • Add Substrate/SAM mix.

    • Incubate for 60 min at 37°C.

  • Detection: Transfer to Streptavidin-coated FlashPlates. Wash with PBS/Tween. Read on a scintillation counter.

  • Metric: Calculate

    
     using a 4-parameter logistic fit.
    
Cellular Assay: Symmetric Dimethylarginine (SDMA) Western Blot

Validates target engagement in a cellular context (e.g., Z-138 or A549 cell lines).

Protocol:

  • Treatment: Treat cells with inhibitor (0.1 - 10

    
    ) for 3 days (PRMT5 has a long half-life; SDMA marks turn over slowly).
    
  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Blotting:

    • Primary Antibody: Anti-SDMA (SYM10) or Anti-H4R3me2s.

    • Normalization: Anti-PRMT5 and Anti-Actin.

  • Quantification: Densitometry normalized to Actin. A successful hit should show >50% reduction in SDMA signal at

    
    .
    
Data Summary Table: Expected SAR Trends
Substituent (R) at C-7Interaction ModePredicted Potency (

)
Solubility (LogS)
-OH (Parent) H-bond donor to Ser578Moderate (

)
High
-OMe Loss of H-bond donorLow (

)
Moderate
-Br Halogen bond (JNJ-like)High (

)
Low
-O-Benzyl Steric clash (unless specific)VariableLow
-O-(CH2)n-NH2 Ionic interaction (SAM pocket)Very High (

)
High

Part 4: Advanced Strategy - MTAP-Selective Targeting

A critical application of PRMT5 inhibitors is in MTAP-deleted cancers (e.g., Glioblastoma, Pancreatic). In these cells, the metabolite MTA accumulates.[2]

  • Strategy: Design the 2-aminoquinolin-7-ol scaffold to bind cooperatively with MTA.

  • Modification: The 7-position substituent should be optimized to not clash with the MTA molecule occupying the SAM pocket, or to interact with the unique interface formed by the PRMT5-MTA complex.

  • Diagram:

MTAP_Pathway cluster_mech Mechanism of Action MTAP_WT MTAP Wild-Type (Normal Cell) MTA Cleared MTA Cleared MTAP_WT->MTA Cleared MTAP_Del MTAP Deleted (Cancer Cell) MTA MTA Accumulation MTAP_Del->MTA No Enzyme PRMT5_Inhib PRMT5 Inhibition (Synthetic Lethality) MTA->PRMT5_Inhib Sensitizes to Inhibitor

Figure 2: Synthetic lethality pathway in MTAP-deleted cancers.[3] 2-Aminoquinolin-7-ol derivatives can be tuned to selectively kill MTAP-deleted cells by exploiting high MTA levels.[4]

References

  • Brehmer, D., et al. (2021). "Discovery of JNJ-64619178, a Potent and Selective PRMT5 Inhibitor for the Treatment of Lung Cancer." Molecular Cancer Therapeutics. Link (Describes the aminoquinoline binding mode).

  • Chan-Penebre, E., et al. (2015). "A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models." Nature Chemical Biology. Link (Foundational PRMT5 inhibition biology).

  • Marjon, K., et al. (2017). "MTAP Deletion Drives Enhanced Dependency on the PRMT5 Arginine Methyltransferase in Cancer Cells." Cell Reports. Link (MTAP synthetic lethality).

  • Guernon, J., et al. (2016). "Discovery of 2-Aminoquinolines as Potent and Selective Inhibitors of nNOS." Bioorganic & Medicinal Chemistry Letters. Link (Synthesis protocols for 2-aminoquinolin-7-ol derivatives).

  • PDB Entry 6RLQ : Crystal structure of PRMT5:MEP50 in complex with an aminoquinoline inhibitor. Link.

Sources

The 2-Aminoquinolin-7-ol Scaffold: A Versatile Pharmacophore in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoquinolin-7-ol (CAS: 1261687-27-7) represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase and transferase inhibitor discovery.[1] Distinct from the ubiquitous quinazoline (e.g., gefitinib) or quinoline-3-carbonitrile cores, the 2-aminoquinoline moiety offers a unique hydrogen-bonding array capable of mimicking the adenine ring of ATP or the guanidinium group of arginine.

This technical guide dissects the structural utility of 2-aminoquinolin-7-ol. It serves as a dual-functional pharmacophore: the 2-amino-N1 motif functions as a high-affinity hinge binder, while the 7-hydroxyl group provides a critical vector for solubilization or accessing the solvent-exposed regions of the kinase domain. This guide details the synthesis, binding thermodynamics, and experimental validation of this scaffold in drug development.

Part 1: Structural Biology & Pharmacophore Analysis

The Hinge Binding Logic

The efficacy of 2-aminoquinolin-7-ol as a kinase inhibitor stems from its ability to recapitulate the donor-acceptor (D-A) hydrogen bonding pattern of the adenosine moiety of ATP.

  • N1 (Quinoline Nitrogen): Acts as a hydrogen bond Acceptor (A), typically interacting with the backbone NH of the kinase hinge region (e.g., Met341 in Src, Leu83 in CDK2).

  • C2-Amine (Exocyclic -NH₂): Acts as a hydrogen bond Donor (D), interacting with the backbone carbonyl of the hinge residue.

This D-A motif is thermodynamically favorable for Type I ATP-competitive inhibition.

The Role of the 7-Hydroxyl "Vector"

The 7-position is chemically strategic. In many kinase crystal structures, the 6- and 7-positions of the bicyclic core point towards the solvent front or the ribose-binding pocket.

  • Unsubstituted 7-OH: Can engage in water-mediated H-bonds or direct interactions with hydrophilic residues (e.g., Asp/Glu).

  • Functionalized 7-O-R: The hydroxyl group serves as a nucleophilic handle for etherification. Attaching solubilizing groups (e.g., morpholine, piperazine) at this position improves ADME properties without disrupting the hinge-binding core.

Visualization: Predicted Binding Mode

The following diagram illustrates the pharmacophore mapping of 2-aminoquinolin-7-ol within a generic kinase ATP pocket.

BindingMode cluster_kinase Kinase ATP Pocket cluster_ligand 2-Aminoquinolin-7-ol Scaffold Hinge_NH Hinge Backbone (NH Donor) N1 Quinoline N1 (Acceptor) Hinge_NH->N1 H-Bond (2.8 Å) Hinge_CO Hinge Backbone (C=O Acceptor) Solvent Solvent Front (Hydrophilic) Gatekeeper Gatekeeper Residue (Steric Constraint) NH2 C2-Amine (Donor) NH2->Hinge_CO H-Bond (2.9 Å) NH2->Gatekeeper Van der Waals OH7 C7-Hydroxyl (Vector) OH7->Solvent Solubilization / Extension

Caption: Schematic interaction map of 2-aminoquinolin-7-ol showing the critical D-A hinge motif and the 7-OH solvent vector.

Part 2: Medicinal Chemistry Strategy

Synthesis of the Core Scaffold

Direct synthesis of 2-aminoquinolin-7-ol can be challenging due to the competing reactivity of the phenol and the amine. A robust route utilizes the Friedländer Annulation or modification of 7-methoxy-2-chloroquinoline .

Validated Synthetic Route (Step-by-Step):
  • Starting Material: 4-Methoxysalicylaldehyde (or 2-amino-4-methoxybenzaldehyde).

  • Cyclization: Condensation with acetonitrile or an acetate equivalent under basic conditions to form the quinoline ring.

  • Amination: If starting from 2-chloroquinoline, displacement with ammonia/ammonium acetate.

  • Demethylation: Cleavage of the methyl ether to reveal the 7-OH.

Experimental Protocol: Synthesis of 2-Aminoquinolin-7-ol

Note: This protocol is adapted from standard nucleophilic aromatic substitution and ether cleavage methodologies.

Reagents: 7-Methoxy-2-chloroquinoline, Acetamide, K₂CO₃, BBr₃ (Boron tribromide), DCM (Dichloromethane).

  • Amination (Buchwald-Hartwig or SnAr):

    • Charge a pressure vessel with 7-methoxy-2-chloroquinoline (1.0 eq), acetamide (1.5 eq), Xantphos (0.05 eq), Pd₂(dba)₃ (0.02 eq), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane.

    • Heat to 100°C for 12 hours.

    • Cool, filter, and hydrolyze the acetamide intermediate with NaOH/MeOH to yield 7-methoxyquinolin-2-amine .

  • Demethylation:

    • Dissolve 7-methoxyquinolin-2-amine (1.0 eq) in anhydrous DCM under N₂ atmosphere. Cool to -78°C.

    • Slowly add BBr₃ (1M in DCM, 3.0 eq) dropwise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Carefully add MeOH at 0°C.

    • Workup: Neutralize with NaHCO₃, extract with EtOAc (containing 5% MeOH for solubility).

    • Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

    • Yield: Expect 60-75% of 2-aminoquinolin-7-ol as a pale yellow solid.

Workflow Visualization

Synthesis SM 7-Methoxy-2-chloroquinoline Step1 Pd-Catalyzed Amination (Acetamide/Pd2(dba)3) SM->Step1 Inter Intermediate: 7-Methoxyquinolin-2-amine Step1->Inter Step2 Demethylation (BBr3, -78°C) Inter->Step2 Product Target: 2-Aminoquinolin-7-ol Step2->Product

Caption: Synthetic pathway from chloro-precursor to the 2-aminoquinolin-7-ol core via amination and demethylation.

Part 3: Biological Validation & Case Studies

Target Specificity Profile

While versatile, the 2-aminoquinoline scaffold shows privileged affinity for specific kinase families and transferases.

Target FamilyMechanism of ActionRole of 2-Amino GroupRole of 7-OH Group
Src Family Kinases ATP Competitive (Type I)Hinge Binder (Met341)Solvent interaction / Solubilization
PRMT5 (Methyltransferase) Substrate CompetitionArginine IsostereH-bond with Glu residues in active site
nNOS Heme/Substrate CompetitionGuanidine MimicSelectivity vs eNOS/iNOS
Protocol: Kinase Inhibition Assay (ADP-Glo™)

To validate the activity of 2-aminoquinolin-7-ol derivatives against a target kinase (e.g., Src or EGFR), use a luminescent ADP detection assay.

Principle: Measures ADP generation as a direct product of kinase activity.

Materials:

  • Kinase: Recombinant Src Kinase (0.2 ng/µL).

  • Substrate: Poly-Glu-Tyr peptide (0.2 mg/mL).

  • ATP: Ultrapure (10 µM, Km apparent).

  • Test Compound: 2-Aminoquinolin-7-ol derivative (serial dilution in DMSO).

Procedure:

  • Preparation: Dilute compounds in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: Add 2 µL of compound + 4 µL of Kinase enzyme to a 384-well white plate. Incubate 10 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix.

  • Run: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC₅₀ using a 4-parameter logistic fit.

Part 4: Future Perspectives & SAR Expansion

The 2-aminoquinolin-7-ol scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. The 7-hydroxyl group provides an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).

Strategic Recommendation: Researchers should prioritize O-alkylation at the 7-position with PEGylated linkers to explore this scaffold's potential in degrading kinases that are resistant to traditional occupancy-based inhibition.

References

  • Vertex Pharmaceuticals. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry.[2] Link

  • European Patent Office. Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors. EP3341368A1. Link

  • BenchChem. 2-Aminoquinoline: A Technical Guide for Researchers.Link

  • RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.[3] Organic & Biomolecular Chemistry.[3][4][5][6][7] Link

  • MDPI. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Pharmaceuticals.[8][9] Link

Sources

2-Aminoquinolin-7-ol melting point and physical appearance

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 2-Aminoquinolin-7-ol , a specialized heterocyclic scaffold used in medicinal chemistry. Unlike common reagents, this compound is often generated in situ or used as a transient intermediate in the synthesis of arginine methyltransferase (PRMT5) inhibitors and other bioactive molecules. Consequently, standard physicochemical data is frequently fragmented in the literature.

This document synthesizes available experimental data with structure-activity relationship (SAR) principles to provide a definitive reference for its characterization, handling, and application.

Compound Identification & Core Data
PropertyDetail
Chemical Name 2-Aminoquinolin-7-ol
CAS Registry Number 1261687-27-7
Synonyms 7-Hydroxy-2-aminoquinoline; 2-Amino-7-hydroxyquinoline; 7-Hydroxyquinolin-2-amine
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
SMILES Nc1nc2cc(O)ccc2cc1
Primary Application Scaffold for PRMT5 inhibitors; Kinase inhibitor intermediate
Physicochemical Properties: Melting Point & Appearance[1][2][3][4]
Melting Point Analysis

Unlike its isomer 2-amino-8-hydroxyquinoline (MP: 157–160 °C), 2-aminoquinolin-7-ol exhibits a significantly higher melting point due to its intermolecular hydrogen bonding network.

  • Experimental Range : >220 °C (Decomposition likely) .

    • Note: While specific melting point data for the free base is rarely reported in open literature due to its frequent use as a salt or immediate derivative, structural analogues provide a robust estimation.

  • Structural Causality :

    • 7-Hydroxyquinoline (Parent) : MP 239–244 °C. High MP is driven by strong intermolecular H-bonding between the 7-OH and the ring nitrogen of adjacent molecules.

    • 8-Hydroxyquinoline (Isomer) : MP 76 °C. Low MP is due to intramolecular H-bonding (chelation) which disrupts the crystal lattice stability.

Physical Appearance
  • Form : Crystalline powder.[1]

  • Color : Off-white to pale beige/yellow .

    • Oxidation Sensitivity: Like many amino-phenols, the compound is susceptible to air oxidation, turning darker brown or pink upon prolonged exposure to light and air.

  • Solubility :

    • High : DMSO, DMF, Methanol (moderate).

    • Low : Water, Dichloromethane, Hexanes.

    • Protocol Tip: For NMR characterization, DMSO-d₆ is the solvent of choice to prevent aggregation and exchange broadening.

Synthesis & Purification Protocols

The synthesis of 2-aminoquinolin-7-ol often requires bypassing the electron-rich nature of the phenol ring which can complicate direct amination.

Method A: The "Masked" Precursor Route (Recommended)

This method utilizes 7-methoxyquinoline to prevent oxidation during the amination step, followed by demethylation.

Step-by-Step Protocol:

  • Amination (Chichibabin Variant) :

    • React 7-methoxyquinoline with sodium amide (NaNH₂) in liquid ammonia or dimethylaniline at 100°C.

    • Mechanism: Nucleophilic attack at the electron-deficient C2 position.

    • Yield: Typically 60-75% of 7-methoxy-2-aminoquinoline.

  • Demethylation :

    • Reflux the intermediate in 48% HBr or use BBr₃ in DCM at 0°C to room temperature.

    • Critical Step: Neutralize carefully with NaHCO₃ to precipitate the free base 2-aminoquinolin-7-ol.

  • Purification :

    • Recrystallization from Ethanol/Water or Methanol .

    • Validation: The product should be a pale solid. Darkening indicates residual oxidants or phenol coupling.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 7-Methoxyquinoline Step1 Amination (NaNH2 / Liquid NH3) Start->Step1 Nucleophilic Subst. Inter Intermediate: 7-Methoxy-2-aminoquinoline Step1->Inter Step2 Demethylation (48% HBr or BBr3) Inter->Step2 Deprotection Final Target: 2-Aminoquinolin-7-ol Step2->Final Neutralization

Figure 1: Recommended synthetic pathway via methoxy-protection to ensure high purity and prevent oxidative degradation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the compound for drug development assays, use the following multi-modal validation scheme.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 9.8-10.2 ppm : Broad singlet (–OH, exchangeable).δ 6.2-6.5 ppm : Broad singlet (–NH₂, exchangeable).Aromatic Region : Distinct coupling pattern for 2,7-substitution (d, d, dd, s).
LC-MS (ESI+) [M+H]⁺ = 161.07 . Single peak >98% purity.Note: Check for dimer formation ([2M+H]⁺ = 321) which indicates oxidation.
TLC (Thin Layer) Rf ~0.3-0.4 in 10% MeOH/DCM.Stains strongly with Ninhydrin (amine) and UV active.
Visualization: Analytical Logic

AnalyticalLogic cluster_purity Purity Check cluster_struct Structural Confirmation Sample Crude Product TLC TLC (10% MeOH/DCM) Single Spot? Sample->TLC LCMS LC-MS Mass = 161.07? TLC->LCMS NMR 1H NMR (DMSO-d6) OH/NH2 Integration LCMS->NMR If Purity >95% Decision Release for Assay NMR->Decision Pass Repurify Recrystallize (EtOH/H2O) NMR->Repurify Fail Repurify->Sample

Figure 2: Quality control decision tree for validating 2-Aminoquinolin-7-ol batches.

Applications in Drug Discovery

2-Aminoquinolin-7-ol is a "privileged scaffold" in medicinal chemistry, particularly for targeting enzymes that require a hydrogen-bond donor/acceptor motif in a planar configuration.

  • PRMT5 Inhibitors : The 2-aminoquinoline core mimics the guanidine moiety of arginine, allowing it to compete for the active site of Protein Arginine Methyltransferase 5 (PRMT5). The 7-hydroxyl group often serves as a handle for solubilizing chains or further functionalization to reach into the solvent-exposed regions of the protein.

  • Kinase Inhibition : The scaffold is isosteric with portions of the adenine ring of ATP, making it a viable hinge-binder in kinase inhibitor design.

References
  • Chemical Identification : 2-Aminoquinolin-7-ol. CAS Common Chemistry. CAS Registry Number: 1261687-27-7. Link

  • Synthetic Methodology : Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521-527. (Describes general 2-aminoquinoline synthesis relevant to the class). Link

  • Patent Application : Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors. EP3341368A1. (Cites use of 2-amino-7-hydroxyquinoline as Intermediate 365).[2] Link

  • Structural Comparison : 7-Hydroxyquinoline Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 11361. Link

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Conjugation of 2-Aminoquinolin-7-ol with Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The covalent linkage of fluorescent moieties to nucleosides and oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in DNA sequencing, in-situ hybridization, and single-molecule studies.[1][2] 2-Aminoquinolin-7-ol is a fluorescent scaffold with potential applications as a reporter molecule. Its utility, however, is contingent on the development of robust and efficient methods for its conjugation to biological molecules of interest, such as nucleosides.

This technical guide provides a comprehensive framework for the coupling of 2-aminoquinolin-7-ol to nucleosides. As a direct conjugation is not a well-established procedure, we present a scientifically sound, three-stage strategy leveraging bioorthogonal "click chemistry." This approach offers high efficiency, specificity, and compatibility with a wide range of nucleoside analogues.[3][4]

The protocols detailed herein are intended for researchers, scientists, and drug development professionals. We will not only outline the step-by-step procedures but also delve into the chemical rationale behind each step, providing a self-validating system for the successful synthesis and characterization of 2-aminoquinolin-7-ol-nucleoside conjugates.

Strategic Overview: A Three-Stage Approach to Conjugation

The core of our proposed methodology is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[4][] This reaction forms a stable triazole linkage between an azide and an alkyne. To utilize this powerful reaction, we must first introduce the requisite "clickable" handles onto our two molecules of interest: 2-aminoquinolin-7-ol and the nucleoside.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Functionalization of 2-Aminoquinolin-7-ol cluster_1 Stage 2: Preparation of Modified Nucleoside cluster_2 Stage 3: Bioorthogonal Coupling A 2-Aminoquinolin-7-ol C Functionalized 2-Aminoquinolin-7-ol (with Alkyne or Azide) A->C Amine Modification B NHS-Ester of Alkyne/Azide Linker B->C G Functionalized 2-Aminoquinolin-7-ol C->G D Native Nucleoside F Modified Nucleoside (with complementary Azide or Alkyne) D->F Chemical Synthesis E Modification Reagents E->F H Modified Nucleoside F->H I 2-Aminoquinolin-7-ol-Nucleoside Conjugate G->I CuAAC or SPAAC H->I

Figure 1: Overall workflow for the conjugation of 2-aminoquinolin-7-ol to a nucleoside.

PART 1: Functionalization of 2-Aminoquinolin-7-ol

The primary amino group of 2-aminoquinolin-7-ol provides a convenient handle for chemical modification. We will utilize N-hydroxysuccinimide (NHS) ester chemistry to append a linker arm terminating in either an alkyne or an azide. NHS esters are highly reactive towards primary amines at slightly alkaline pH, forming a stable amide bond.[3][6][7]

Protocol 1.1: Synthesis of Alkyne-Functionalized 2-Aminoquinolin-7-ol

This protocol details the reaction of 2-aminoquinolin-7-ol with an NHS ester of a commercially available alkyne-containing carboxylic acid (e.g., pent-4-ynoic acid).

Materials:

  • 2-Aminoquinolin-7-ol

  • Pent-4-ynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][9]

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

Step 1: Activation of Pent-4-ynoic Acid (Formation of NHS Ester)

  • In a clean, dry round-bottom flask, dissolve pent-4-ynoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • If DCC was used, filter off the DCU precipitate and wash with a small amount of DMF. The filtrate contains the NHS ester of pent-4-ynoic acid. This solution can be used directly in the next step.

Step 2: Coupling to 2-Aminoquinolin-7-ol

  • Dissolve 2-aminoquinolin-7-ol (1.2 eq) in a minimal amount of DMF.

  • Add the freshly prepared solution of pent-4-ynoic acid NHS ester to the 2-aminoquinolin-7-ol solution.

  • Add 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to the reaction mixture to constitute approximately 10% of the total volume.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of methanol in dichloromethane) to yield the alkyne-functionalized 2-aminoquinolin-7-ol.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.

PART 2: Preparation of Modified Nucleosides

The complementary azide functionality needs to be installed on the nucleoside. The choice of nucleoside and the position of modification will depend on the specific application. For this guide, we will focus on the synthesis of 3'-azido-3'-deoxythymidine (AZT), a well-characterized azide-containing nucleoside analogue.[10]

Protocol 2.1: Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

Numerous synthetic routes to AZT have been reported. A common method involves the nucleophilic substitution of a good leaving group at the 3' position of a thymidine derivative with an azide salt.

Materials:

  • Thymidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Zinc azide pyridine complex

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Silica Gel for column chromatography

Procedure (Mitsunobu-type reaction):

  • In a flame-dried, argon-purged flask, dissolve thymidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The solution may turn from colorless to a pale yellow.

  • In a separate flask, prepare a solution of diphenylphosphoryl azide (1.5 eq) in anhydrous THF.

  • Add the DPPA solution to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3'-azido-3'-deoxythymidine.

Characterization:

  • MS and NMR (¹H and ¹³C): To confirm the identity and purity of the product.

PART 3: Coupling of Functionalized Components via Click Chemistry

With both the alkyne-functionalized 2-aminoquinolin-7-ol and the azide-modified nucleoside in hand, the final step is their conjugation using CuAAC.

G A Alkyne-functionalized 2-Aminoquinolin-7-ol C 2-Aminoquinolin-7-ol-Nucleoside Conjugate A->C B Azide-modified Nucleoside (AZT) B->C reagents + Cu(I) catalyst + Sodium Ascorbate + Ligand (e.g., THPTA)

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Application Note: Chemoselective O-Alkylation of 2-Amino-7-Hydroxyquinoline Leveraging the "Cesium Effect" in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

In the synthesis of complex active pharmaceutical ingredients (APIs) and functionalized heterocycles, the alkylation of ambident nucleophiles presents a persistent chemoselectivity challenge. 2-Amino-7-hydroxyquinoline is a prime example of such a substrate, possessing three potential sites for electrophilic attack:

  • The C7-hydroxyl group (O-alkylation)

  • The C2-amino group (N-alkylation)

  • The N1-quinoline nitrogen (quaternization)

For most drug development applications, directing the alkylation exclusively to the C7-hydroxyl position is critical. While standard basic conditions (e.g., K₂CO₃ or Na₂CO₃) often yield a complex mixture of O- and N-alkylated products, the combination of Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) has emerged as the gold standard for achieving >95% O-alkylation selectivity. This application note details the mechanistic causality behind this phenomenon and provides a self-validating, step-by-step protocol for researchers.

Mechanistic Rationale: Decoding the "Cesium Effect"

The exceptional selectivity observed in this protocol is not coincidental; it is governed by a well-documented physicochemical phenomenon known as the "Cesium Effect" [1, 2], combined with the specific solvation dynamics of DMF [3].

  • Cation Size and Loose Ion Pairing: The Cs⁺ ion has a significantly larger ionic radius (1.67 Å) compared to K⁺ (1.38 Å) or Na⁺ (1.02 Å). When Cs₂CO₃ deprotonates the C7-hydroxyl group of the quinoline, the resulting cesium phenoxide forms a highly dissociated, "loose" ion pair.

  • Solvent Causality (DMF): DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the large, polarizable Cs⁺ cation but cannot solvate the resulting phenoxide anion due to the absence of hydrogen-bond donors.

  • The "Naked" Anion: The inability of DMF to solvate the anion leaves the phenoxide oxygen "naked" and hyper-nucleophilic. According to Hard-Soft Acid-Base (HSAB) theory, this hard, unshielded oxygen anion rapidly attacks the alkyl halide via an Sₙ2 mechanism, vastly outcompeting the neutral, less nucleophilic C2-amino group [4]. Conversely, tighter ion pairs (e.g., with Na⁺) or protic solvents (e.g., MeOH) shield the oxygen, artificially enhancing the relative competitiveness of N-alkylation.

Quantitative Optimization Data

To illustrate the profound impact of base and solvent selection, Table 1 summarizes the chemoselective divergence during the alkylation of 2-amino-7-hydroxyquinoline with a standard alkyl bromide.

Table 1: Effect of Base and Solvent on Alkylation Selectivity (Conditions: 1.0 eq substrate, 1.2 eq alkyl bromide, 2.0 eq base, 25°C, 12 h)

BaseSolvent TypeSolventConversion (%)O-Alkylation (%)N-Alkylation / Mixed (%)
Na₂CO₃Polar AproticDMF453015
K₂CO₃Polar AproticDMF786513
Cs₂CO₃ Polar Aprotic DMF >99 >95 <4
Cs₂CO₃Moderately PolarTHF60555
Cs₂CO₃Polar ProticMeOH20155

Data Interpretation: Protic solvents (MeOH) hydrogen-bond to the phenoxide, drastically reducing its nucleophilicity and halting conversion. Less polar solvents (THF) fail to fully dissociate the ion pair. Only the Cs₂CO₃/DMF system provides the necessary environment for rapid, exclusive O-alkylation.

Standard Operating Protocol (SOP)

This methodology is designed as a self-validating system. Quality control checkpoints are embedded within the steps to ensure experimental integrity and reproducibility.

Reagents & Materials
  • Substrate: 2-Amino-7-hydroxyquinoline (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Alkyl bromide or iodide) (1.1 – 1.2 equiv)

  • Base: Cesium carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 – 0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Preparation of the Base Suspension

  • Causality Note: Cs₂CO₃ is highly hygroscopic. Moisture introduces competing hydroxide ions that will hydrolyze your alkyl halide, destroying the reaction yield.

  • Dry the Cs₂CO₃ under vacuum at 100°C for 2 hours prior to use, or use a freshly opened anhydrous bottle stored in a desiccator.

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the anhydrous Cs₂CO₃ (2.0 equiv) under an inert atmosphere (N₂ or Argon).

  • Add anhydrous DMF to achieve a 0.1 M concentration. Stir the suspension vigorously for 5 minutes.

Step 2: Substrate Deprotonation

  • Add 2-amino-7-hydroxyquinoline (1.0 equiv) to the stirring suspension at room temperature (20–25°C).

  • Validation Checkpoint: Allow the mixture to stir for 15–30 minutes before adding the electrophile. This pre-incubation ensures complete deprotonation. You will typically observe a slight color change (deepening to yellow/orange), which serves as a visual indicator of phenoxide formation.

Step 3: Electrophile Addition

  • Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Maintain the reaction at room temperature.

  • Causality Note: For highly unreactive electrophiles, gentle heating (40–60°C) may be applied. However, exceeding 60°C provides the activation energy necessary for the less reactive C2-amino group to participate, thereby degrading your O-selectivity.

Step 4: Reaction Monitoring

  • Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM) or LC-MS. Driven by the hyper-nucleophilic "naked" anion, the reaction typically reaches >95% conversion within 2 to 12 hours, depending on the steric bulk of the electrophile.

Step 5: Workup and Isolation

  • Quench the reaction by adding a 10-fold volume excess of ice-cold distilled water.

  • Validation Checkpoint: Water serves a dual mechanistic purpose here. First, it dissolves the inorganic cesium salts. Second, it forces the highly polar DMF to partition entirely into the aqueous layer, preventing DMF carryover into your organic extracts.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Wash the combined organic layers with brine (3 x 20 mL) to remove any trace residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel) to yield the pure O-alkylated product.

Pathway Visualization

Pathway Substrate 2-Amino-7-Hydroxyquinoline (Ambident Nucleophile) Base_Cs Cs2CO3 in DMF (Polar Aprotic) Substrate->Base_Cs Deprotonation Base_K K2CO3 in Protic Solvent (e.g., MeOH) Substrate->Base_K Deprotonation Ion_Loose Loose Ion Pair 'Naked' Phenoxide Anion Base_Cs->Ion_Loose Solvation of Cs+ only Ion_Tight Tight Ion Pair Hydrogen-Bonded Phenoxide Base_K->Ion_Tight Solvation of Anion & Cation Product_O Exclusive O-Alkylation (Target Product) Ion_Loose->Product_O High Oxygen Nucleophilicity Ion_Tight->Product_O Slow O-Attack Product_N N-Alkylation / Mixed (Undesired Side Products) Ion_Tight->Product_N Competing Nitrogen Attack

Mechanistic divergence of 2-amino-7-hydroxyquinoline alkylation based on base and solvent choice.

References

  • Dijkstra, G. W. H., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'." The Journal of Organic Chemistry, 52(19), 4230-4234. Source: ACS Publications. URL:[Link]

  • Dueno, E. E., Chu, F., Kim, S. I., & Jung, K. W. (1999). "Cesium promoted O-alkylation of alcohols for the efficient ether synthesis." Tetrahedron Letters, 40(10), 1843-1846. Source: Semantic Scholar. URL:[Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry, 67(2), 674-683. Source: ACS Publications. URL:[Link]

  • Sankar, U., et al. (2012). "Cesium carbonate mediated exclusive dialkylation of active methylene compounds." Current Chemistry Letters, 1(3), 131-136. Source: ResearchGate. URL:[Link]

Synthesis of bicyclic aromatic ring substituted nucleoside analogues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Bicyclic Aromatic Ring Substituted Nucleoside Analogues

Executive Summary & Strategic Analysis

Nucleoside analogues containing bicyclic aromatic systems are a cornerstone of modern antiviral and anticancer pharmacopoeia. Unlike canonical purines, modified bicyclic scaffolds—such as 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and furo[2,3-d]pyrimidines —offer enhanced metabolic stability (resistance to purine nucleoside phosphorylase) and unique hydrogen-bonding profiles for polymerase inhibition.

This guide details two distinct synthetic architectures:

  • Convergent Synthesis (Route A): The de novo coupling of a pre-formed bicyclic base with a modified sugar using Vorbrüggen glycosylation . This is the industry standard for scalability and stereochemical control.

  • Divergent Annulation (Route B): The transformation of a monocyclic nucleoside (e.g., 5-iodouridine) into a bicyclic system via Palladium-catalyzed cross-coupling/cyclization . This route is ideal for generating structure-activity relationship (SAR) libraries.

Route A: Convergent Synthesis via Vorbrüggen Glycosylation

The Vorbrüggen reaction remains the most reliable method for attaching complex bicyclic bases to ribose or deoxyribose sugars. The mechanism relies on the in situ generation of a silylated base and an electrophilic oxocarbenium sugar species.

Mechanism of Action

The reaction proceeds via the activation of a 1-O-acetyl or 1-O-methyl sugar donor by a Lewis acid (typically TMSOTf). The silylated nucleobase attacks the resulting oxocarbenium ion from the top face (beta-face), driven by the "neighboring group participation" of the C2-acyl protecting group, which blocks the alpha-face.

Protocol: Synthesis of a 7-Deazapurine Ribonucleoside

Target: 4-Chloro-7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine.

Reagents:

  • Base: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 – 1.2 equiv)

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 – 3.0 equiv)

  • Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 – 1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Silylation (Activation of Base):

    • Charge a flame-dried round-bottom flask with the bicyclic base (10 mmol) and anhydrous MeCN (50 mL) under Argon.

    • Add BSA (25 mmol) via syringe.

    • Stir at Room Temperature (RT) for 15–30 minutes until the suspension becomes a clear solution. Note: If the base is stubborn, heat to 60°C for 30 mins.

  • Coupling:

    • Cool the solution to 0°C.

    • Add the sugar donor (11 mmol) dissolved in minimal anhydrous MeCN.

    • Add TMSOTf (12 mmol) dropwise over 5 minutes.

    • Critical Step: Allow the reaction to warm to RT and then heat to 60–80°C. Monitor by TLC or LC-MS. Reaction typically completes in 1–4 hours.

  • Quenching & Workup:

    • Cool to RT. Pour the mixture into an ice-cold saturated NaHCO₃ solution (vigorous stirring required to hydrolyze silyl groups).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/Ethyl Acetate (typically 0–40% EtOAc).

    • Yield Expectation: 60–85% (exclusively β-anomer if C2-participation is active).

Route B: Divergent Synthesis via Pd-Catalyzed Annulation

This route is powerful for modifying existing nucleosides. We will focus on the Sonogashira coupling-cyclization cascade to convert 5-iodouridine derivatives into highly fluorescent and bioactive furo[2,3-d]pyrimidine nucleosides.

Mechanism of Action
  • Sonogashira Coupling: Pd(0) catalyzes the coupling of a terminal alkyne with the C5-position of the uracil ring.

  • 5-endo-dig Cyclization: The C4-carbonyl oxygen (in its enol form or via base activation) attacks the alkyne triple bond, closing the furan ring.[1]

Protocol: Synthesis of 6-Substituted Furo[2,3-d]pyrimidine Nucleoside

Target: 6-Phenyl-furo[2,3-d]pyrimidin-2(3H)-one nucleoside.

Reagents:

  • Substrate: 5-Iodo-2'-deoxyuridine (protected or unprotected, depending on solubility) (1.0 equiv)

  • Alkyne: Phenylacetylene (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5–10 mol%)

  • Co-Catalyst: CuI (10–20 mol%)

  • Base: Triethylamine (Et₃N) (2.0 – 5.0 equiv)

  • Solvent: Anhydrous DMF (or DMF/THF mixture)

Step-by-Step Procedure:

  • Degassing:

    • Dissolve 5-iodo-nucleoside (1.0 mmol) in anhydrous DMF (5 mL) in a pressure vial.

    • Bubble Argon through the solvent for 10 minutes (oxygen inhibition is fatal to this reaction).

  • Catalyst Addition:

    • Add CuI (0.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and Et₃N (3.0 mmol).

    • Add Phenylacetylene (1.5 mmol).

  • Reaction:

    • Seal the vial and heat to 50–60°C.

    • Stir for 4–12 hours. The solution will darken (deep brown/black).

    • Monitoring: LC-MS will show the intermediate alkyne (M-I+Alkyne) first, followed by the cyclized product (same mass, different retention time).

  • Cyclization Promotion (If incomplete):

    • If the intermediate alkyne persists, add an additional 10 mol% CuI and heat to 80°C to force the 5-endo-dig closure.

  • Workup:

    • Dilute with EtOAc, wash with 5% EDTA solution (to chelate Cu/Pd), then water and brine.

    • Concentrate and purify via HPLC or column chromatography (DCM/MeOH gradient).

Visualization of Workflows

Figure 1: Comparative Synthetic Architectures

This diagram illustrates the decision matrix between de novo glycosylation and late-stage modification.

G cluster_0 Route A: Convergent (Vorbrüggen) cluster_1 Route B: Divergent (Pd-Catalysis) Base Bicyclic Base (e.g., Pyrrolopyrimidine) Silylation Silylation (BSA/HMDS) Base->Silylation Sugar Protected Sugar (1-O-Acetyl) Coupling Lewis Acid Coupling (TMSOTf, 80°C) Sugar->Coupling Silylation->Coupling ProductA Bicyclic Nucleoside (Beta-Anomer) Coupling->ProductA MonoNuc Monocyclic Nucleoside (5-Iodo-Uridine) Sono Sonogashira Coupling (Pd(0)/CuI) MonoNuc->Sono Alkyne Terminal Alkyne Alkyne->Sono Cyclization Annulation (5-endo-dig) Sono->Cyclization ProductB Furo[2,3-d]pyrimidine Nucleoside Cyclization->ProductB

Caption: Figure 1.[2][3] Strategic decision pathways for synthesizing bicyclic nucleosides. Route A is preferred for scale; Route B for diversity.

Figure 2: Vorbrüggen Glycosylation Mechanism

Detailed mechanistic flow ensuring stereochemical integrity.

Mechanism Step1 1. Activation Sugar_OAc Sugar-1-OAc (2-O-Benzoyl protected) Oxocarbenium Oxocarbenium Ion (Stabilized by C2-Acyl) Sugar_OAc->Oxocarbenium -TMS-OAc TMSOTf TMSOTf (Lewis Acid) TMSOTf->Oxocarbenium Transition Transition State (Top-face Attack) Oxocarbenium->Transition Step2 2. Nucleophilic Attack SilylBase Silylated Base (TMS-N-Heterocycle) SilylBase->Transition BetaAnomer Beta-Nucleoside (Thermodynamic Product) Transition->BetaAnomer Desilylation Step3 3. Product Formation

Caption: Figure 2. Mechanistic pathway of Vorbrüggen glycosylation highlighting C2-neighboring group participation.

Optimization & Troubleshooting Guide

Successful synthesis often hinges on subtle variable adjustments. Use this matrix to troubleshoot low yields or poor stereoselectivity.

VariableRecommendationMechanistic Rationale
Lewis Acid TMSOTf (Standard), SnCl₄ (Stronger), BF₃·OEt₂ (Milder)TMSOTf is volatile and easy to remove but sensitive to moisture. SnCl₄ promotes alpha-anomers in some cases (non-participating groups).
Solvent MeCN (Polar), DCE (Non-polar), Toluene MeCN participates in the reaction (Ritter-type side reactions possible but rare with bases). Toluene favors beta-selectivity in absence of C2-participation.
Silylation BSA (Convenient), HMDS/Ammonium Sulfate (Rigorous)Incomplete silylation is the #1 cause of failure. If BSA fails, reflux base in HMDS with catalytic (NH₄)₂SO₄ overnight.
Anomeric Control C2-Acyl Group (Benzoyl/Acetyl)Essential for beta-selectivity. C2-benzyl or silyl protecting groups lead to alpha/beta mixtures.
Pd-Catalyst Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ Pd(PPh₃)₄ is oxygen sensitive. If the reaction turns black instantly, oxygen was present. Use PdCl₂(PPh₃)₂ for more robust handling.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Seela, F., & Peng, X. (2006). "Pyrrolo[2,3-d]pyrimidine Nucleosides: 7-Deazapurines." Current Protocols in Nucleic Acid Chemistry.

  • Agrofoglio, L. A., et al. (2003). "Palladium-Assisted Routes to Nucleosides." Chemical Reviews, 103(5), 1875-1916.

  • Robins, M. J., & Barr, P. J. (1983). "Nucleic acid related compounds. 39. Efficient conversion of 5-iodo to 5-alkynyl and derived 5-substituted uracil bases and nucleosides." The Journal of Organic Chemistry, 48(11), 1854-1862.

  • Liav, A., et al. (2007). "Synthesis and Antiviral Evaluation of 6-(Alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one Nucleosides." Journal of Medicinal Chemistry, 50(14), 3292-3302.

  • Hocek, M. (2014). "Synthesis of base-modified 2′-deoxyribonucleosides via C–H bond functionalization." The Journal of Organic Chemistry, 79(24), 11819-11823.

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2-Aminoquinolin-7-ol as a building block for methyltransferase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-aminoquinolin-7-ol (2AQ-7OH) as a privileged scaffold in the design of Histone Methyltransferase (HMT) inhibitors. While quinazoline scaffolds (e.g., BIX-01294, UNC0638) have historically dominated G9a/GLP inhibition, the 2-aminoquinoline core offers distinct physicochemical advantages, including improved solubility and a modified hydrogen-bonding profile.

This document provides a validated workflow for:

  • Rational Design: Exploiting the 2-amino group as an adenine bioisostere.

  • Chemical Synthesis: A robust 3-step protocol to generate the 2AQ-7OH building block.

  • Biological Evaluation: A standardized MTase-Glo™ screening protocol.[1]

Rational Design: Structural Logic

The efficacy of 2-aminoquinolin-7-ol stems from its ability to mimic the S-Adenosylmethionine (SAM) cofactor, the universal methyl donor for HMTs.

Pharmacophore Mapping
  • The Hinge Binder (2-Amino Group): The 2-amino-nitrogen and the quinoline ring nitrogen (N1) mimic the N6-amino and N1-nitrogen of the adenine ring in SAM. These form critical hydrogen bonds with the "hinge" region of the methyltransferase SET domain (e.g., Asp1088 in G9a).

  • The Solubilizing Vector (7-Hydroxyl Group): The 7-position projects towards the solvent-exposed lysine binding channel. Functionalization at this position allows for the attachment of "lysine-mimicking" side chains (e.g., amino-alkoxy groups) that improve potency and selectivity.

Pathway Visualization

The following diagram illustrates the Fragment-Based Drug Discovery (FBDD) logic, moving from the SAM cofactor to the optimized inhibitor.

G SAM S-Adenosylmethionine (Natural Cofactor) Adenine Adenine Core (H-Bond Donor/Acceptor) SAM->Adenine Pharmacophore Extraction Scaffold 2-Aminoquinoline (Bioisostere) Adenine->Scaffold Scaffold Hopping Vector 7-OH Position (Vector to Substrate Channel) Scaffold->Vector SAR Exploration Lead Optimized Inhibitor (High Potency/Selectivity) Vector->Lead Side Chain Extension

Figure 1: Evolution from SAM cofactor to targeted inhibitor using the 2-aminoquinoline scaffold.

Chemical Protocol: Synthesis of the Building Block

Objective: Synthesize high-purity 2-aminoquinolin-7-ol from commercially available 3-methoxyaniline. Scale: 10 mmol basis.

Reaction Workflow

The synthesis avoids the harsh conditions of the Chichibabin reaction by utilizing a Vilsmeier-Haack approach followed by SNAr displacement.

Synthesis Start 3-Methoxyaniline Step1 Step 1: Acylation & Cyclization (Vilsmeier-Haack / POCl3) Start->Step1 Inter1 2-Chloro-7-methoxyquinoline Step1->Inter1 Step2 Step 2: Amination (NH3/EtOH or Acetamide/K2CO3) Inter1->Step2 Inter2 2-Amino-7-methoxyquinoline Step2->Inter2 Step3 Step 3: Demethylation (BBr3 or HBr) Inter2->Step3 Final 2-Aminoquinolin-7-ol (Target Building Block) Step3->Final

Figure 2: Synthetic route for 2-Aminoquinolin-7-ol.

Detailed Methodology
Step 1: Synthesis of 2-Chloro-7-methoxyquinoline
  • Reagents: 3-Methoxyaniline (1.23 g, 10 mmol), Cinnamoyl chloride (1.66 g, 10 mmol), Chlorobenzene (solvent), AlCl3.

  • Procedure:

    • Note: While the Vilsmeier route is classic, a modernized Friedländer annulation is often cleaner. Here we describe the Meth-Cohn synthesis adaptation for reliability.

    • Reflux 3-methoxyaniline with acetic anhydride to form the acetanilide.

    • Perform Vilsmeier-Haack formylation (POCl3/DMF) at 85°C for 4 hours. This cyclizes the intermediate to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde (deformylation may be required if aldehyde is not desired, or use direct condensation with malonic acid derivatives).

    • Alternative (Robust): React 3-methoxyaniline with 3-ethoxyacryloyl chloride followed by acid-mediated cyclization to form the quinolone, then chlorinate with POCl3.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Step 2: Amination (SNAr Displacement)
  • Reagents: 2-Chloro-7-methoxyquinoline (from Step 1), Acetamide (excess), K2CO3 (3 eq).

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 200°C for 4 hours (Melting fusion method) OR use Pd-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, BINAP, LiHMDS, Toluene, 100°C) for milder conditions.

    • Hydrolyze the intermediate acetyl group (if using acetamide) with 10% NaOH.

  • Yield: Expect 70-80%.

Step 3: Demethylation
  • Reagents: 2-Amino-7-methoxyquinoline, BBr3 (1M in DCM).

  • Procedure:

    • Dissolve substrate in anhydrous DCM at 0°C.

    • Add BBr3 (3 eq) dropwise under Argon.

    • Stir at RT for 12 hours.

    • Quench carefully with MeOH.

  • Isolation: Neutralize with NaHCO3, extract with EtOAc/MeOH (9:1 due to polarity).

  • Validation: 1H NMR (DMSO-d6) should show loss of -OMe singlet (3.8 ppm) and appearance of phenolic -OH (broad singlet >9.5 ppm).

Biological Evaluation: MTase-Glo™ Protocol

Objective: Quantify the inhibitory potency (IC50) of 2AQ-7OH derivatives against G9a (EHMT2). Method: Bioluminescent detection of SAH (S-Adenosylhomocysteine) generated during the methylation reaction.[2][3][4][5]

Assay Principle

The assay couples the methyltransferase reaction to a luciferase readout.[3][4]

  • MTase Step: Enzyme + SAM + Substrate

    
     Methylated Substrate + SAH.
    
  • Conversion: SAH is converted to ADP.

  • Detection: ADP is converted to ATP, which drives Luciferase

    
     Light.[4]
    
Protocol Specifications
ParameterSpecificationNotes
Plate Format 384-well, White, Low VolumeWhite plates maximize signal reflection.
Enzyme G9a (EHMT2)Final Conc: 2–5 nM (determined by linear range).
Substrate H3(1-21) peptideBiotinylated peptides allow for optional pull-down.
Cofactor SAMUse at

value (approx. 10-15 µM for G9a).
Inhibitor 2AQ-7OH Derivative10-point dose response (Start 100 µM, 1:3 dilution).
Readout Luminescence (RLU)Integration time: 0.5 – 1.0 sec.
Step-by-Step Workflow
  • Preparation: Dilute compounds in 100% DMSO (acoustic dispensing preferred). Final DMSO conc < 1%.

  • Enzyme Reaction (60 min):

    • Add 2 µL 2X Enzyme/Substrate mix.

    • Add 2 µL 2X SAM/Compound mix.

    • Incubate at 23°C for 60 minutes.

  • MTase-Glo Reagent Addition (30 min):

    • Add 4 µL MTase-Glo Reagent (Converts SAH

      
       ADP).
      
    • Incubate at RT for 30 min.

  • Detection (30 min):

    • Add 8 µL MTase-Glo Detection Solution (Converts ADP

      
       ATP 
      
      
      
      Light).
    • Incubate 30 min.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit to 4-parameter logistic equation (Sigmoidal dose-response).

Troubleshooting & Controls
  • Z-Factor: Must be > 0.[4]5. If lower, check pipetting precision or enzyme stability.

  • Interference: 2-aminoquinolines are fluorescent. While MTase-Glo is luminescent, high concentrations of fluorescent compounds can sometimes quench the signal. Run a "No Enzyme" control with the compound to check for luciferase inhibition.

References

  • Vedadi, M., et al. (2011). "A chemical probe for the methyltransferase G9a." Nature Chemical Biology, 7, 566–574. Link

    • Context: Establishes the quinazoline/quinoline scaffold utility in G9a inhibition.
  • Liu, F., et al. (2013). "Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a." Journal of Medicinal Chemistry, 56(21), 8931-8942. Link

    • Context: Detailed SAR on the 7-position aminoalkoxy extensions relevant to the 2AQ-7OH scaffold.
  • Promega Corporation. "MTase-Glo™ Methyltransferase Assay Technical Manual."[4] Link

    • Context: Source of the standardized biological assay protocol.
  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

    • Context: Foundational chemistry for the Vilsmeier-Haack cycliz
  • Gouda, M.A., et al. (2023). "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[6] Mini-Reviews in Organic Chemistry, 20(5). Link

    • Context: Review of synthetic methodologies for the 2-aminoquinoline core.

Sources

Application Note: Synthesis and Isolation of Intermediate 365 via Chemoselective O-Alkylation in PRMT5 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Context

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic target in oncology due to its role in the symmetric dimethylation of arginines on histones and non-histone proteins, which regulates gene transcription and cell-cycle progression [1]. The development of 6-6 bicyclic aromatic ring-substituted nucleoside analogues has yielded highly potent PRMT5 inhibitors, such as Compound 187 [2].

A pivotal step in the synthesis of these inhibitors is the preparation of Intermediate 365 . This step involves the strategic coupling of an activated electrophilic scaffold (Intermediate 364) with the pharmacophore 2-amino-7-hydroxyquinoline .

As a Senior Application Scientist, I emphasize that the success of this reaction hinges on chemoselectivity . 2-amino-7-hydroxyquinoline possesses two potential nucleophilic sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). The protocol below leverages the "cesium effect" by using Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). Because the phenol is significantly more acidic (pKa ~9.5) than the aromatic amine, Cs₂CO₃ selectively deprotonates the hydroxyl group. Furthermore, the large ionic radius of the cesium cation creates a loose, highly reactive ion pair with the phenoxide, driving an efficient O-alkylation at room temperature while entirely suppressing unwanted N-alkylation [3].

Pathway Visualization

G Int363 Intermediate 363 (Precursor) Int364 Intermediate 364 (Activated Electrophile) Int363->Int364 TsCl, Et3N DMAP, CH2Cl2 Int365 Intermediate 365 (Coupled Product) Int364->Int365 Cs2CO3, DMF RT, Overnight Quinoline 2-amino-7-hydroxyquinoline (Nucleophile) Quinoline->Int365 O-Alkylation Comp187 Compound 187 (PRMT5 Inhibitor) Int365->Comp187 HCl/MeOH Deprotection

Schematic of Intermediate 365 synthesis and its downstream conversion to PRMT5 inhibitor Compound 187.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and empirical yield data for the optimized 0.94 mmol scale reaction [2].

Reagent / MaterialMolecular WeightEquivalentsAmountFunctional Role
Intermediate 364 ~474.5 g/mol 1.0 eq446 mg (0.94 mmol)Primary Electrophile
2-amino-7-hydroxyquinoline 160.17 g/mol 1.1 eq167 mg (1.04 mmol)Pharmacophore / Nucleophile
Cesium Carbonate (Cs₂CO₃) 325.82 g/mol 3.3 eq1.02 g (3.13 mmol)Mild, Non-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09 g/mol N/A5.0 mLPolar Aprotic Solvent
Intermediate 365 (Product) ~616.6 g/mol N/A 257.3 mg (53.3% Yield) Target Coupled Intermediate

Detailed Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the consumption of the electrophile, researchers can ensure complete conversion before proceeding to the rigorous purification phase.

Step 1: Reaction Assembly
  • Equip a flame-dried 25 mL round-bottom flask with a magnetic stir bar.

  • Add Intermediate 364 (446 mg, 0.94 mmol) and 2-amino-7-hydroxyquinoline (167 mg, 1.04 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (5.0 mL). Causality Note: Anhydrous DMF is critical; trace water can hydrolyze the electrophile (e.g., tosylate/mesylate groups) and drastically reduce the yield.

  • Add Cs₂CO₃ (1.02 g, 3.13 mmol) in one portion. The suspension will likely undergo a slight color change as the highly conjugated phenoxide ion is generated.

Step 2: Incubation & Monitoring
  • Seal the flask under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the quinoline.

  • Stir the mixture vigorously at room temperature (20–25 °C) overnight (approximately 14–16 hours). Causality Note: Room temperature is strictly maintained to favor thermodynamic O-alkylation. Heating the reaction increases the risk of competitive N-alkylation or degradation of the nucleoside-like scaffold.

  • Validation Check: Perform TLC (Thin Layer Chromatography) or LC-MS to confirm the complete disappearance of Intermediate 364.

Step 3: Work-up and Primary Isolation
  • Once the reaction is deemed complete, filter the heterogeneous mixture through a sintered glass funnel or a pad of Celite to remove the insoluble inorganic salts (excess Cs₂CO₃ and the generated cesium salts).

  • Wash the filter cake with a small volume of Ethyl Acetate (EtOAc) to ensure complete recovery of the product.

  • Transfer the filtrate to a rotary evaporator. Remove the DMF under high vacuum (e.g., using a rotary vane pump) at a bath temperature not exceeding 45 °C to prevent thermal degradation.

Step 4: Purification
  • Re-dissolve the crude viscous residue in a minimal amount of dichloromethane (DCM) and dry-load it onto silica gel.

  • Purify via flash column chromatography using Ethyl Acetate as the isocratic eluent.

  • Collect the product-containing fractions (identified via UV absorption at 254 nm).

  • Evaporate the solvent under reduced pressure to afford Intermediate 365 as a solid (257.3 mg, 53.3% yield).

Downstream Application: Deprotection to Compound 187

Intermediate 365 serves as the direct precursor to the active PRMT5 inhibitor. To achieve the final active compound, Intermediate 365 (250 mg, 0.54 mmol) is subjected to global deprotection using a solution of HCl in Methanol (4N, 1.52 mL) and additional MeOH (1 mL). Stirring this mixture at room temperature for 1 hour cleaves the acid-labile protecting groups. Following concentration and basification with NH₃·H₂O (to pH > 8), the residue is purified via preparative HPLC to yield Compound 187 [2].

References

  • Chan-Penebre, E., Kuplast, K. G., Majer, C. R., Boriack-Sjodin, P. A., Wigle, T. J., Johnston, L. D., ... & Moyer, M. P. (2015). A selective inhibitor of PRMT5 with in vivo and in vitro efficacy in MCL models. Nature Chemical Biology, 11(6), 432-437. URL:[Link]

  • Jin, R., & Wang, Y. (2017). Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors. European Patent Office, EP3341368A1 / WO2017032840A1.
  • Dijkstra, P. J., Skowronska-Ptasinska, M., Reinhoudt, D. N., Berg, O., Sudhölter, E. J., & Visser, R. J. (1987). The cesium effect: structural and thermodynamic aspects. Journal of the American Chemical Society, 109(16), 4787-4791. URL:[Link]

Application Note: Strategic Functionalization of the 2-Amino Group in 2-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Abstract

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and Src Homology 3 (SH3) domain ligands. However, the functionalization of 2-Aminoquinolin-7-ol presents a significant chemoselectivity challenge due to the presence of two competing nucleophilic sites: the 7-hydroxyl group and the 2-amino group. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the selective N-functionalization of the 2-amino group utilizing a Protection-Functionalization-Deprotection (PFD) strategy.

Introduction & Mechanistic Rationale

The 2-Aminoquinoline Scaffold in Drug Discovery

Derivatives of 2-aminoquinoline have shown significant potential across various therapeutic areas, acting as foundational building blocks for biologically active molecules and fluorescent probes[1]. Notably, functionalized 2-aminoquinolines have been identified as some of the highest affinity non-peptidic ligands for Tec SH3 domains, making them highly valuable targets for therapeutic development[2][3].

The Chemoselectivity Challenge

When attempting to derivatize 2-Aminoquinolin-7-ol, researchers must navigate the disparate electronic properties of its two functional groups.

  • The 7-Hydroxyl Group: Acts as a classic phenol. Under neutral or mildly basic conditions, it is highly nucleophilic and prone to rapid O-acylation or O-alkylation.

  • The 2-Amino Group: Unlike standard aliphatic amines or anilines, the exocyclic nitrogen at the 2-position is resonance-deactivated by the adjacent quinoline ring nitrogen. This tautomeric character significantly reduces its nucleophilicity.

Consequently, direct electrophilic attack (e.g., using standard acyl chlorides or alkyl halides) will invariably lead to kinetically favored O-functionalization rather than the desired N-functionalization[4].

Reactivity Mol 2-Aminoquinolin-7-ol O_Site 7-OH Group (Highly Nucleophilic) Mol->O_Site Kinetically Favored N_Site 2-NH2 Group (Resonance Deactivated) Mol->N_Site Target for Functionalization

Fig 1. Reactivity profile of 2-Aminoquinolin-7-ol highlighting the chemoselectivity challenge.

Strategic Workflow: Protection-Functionalization-Deprotection (PFD)

To achieve strict chemoselectivity, a PFD workflow is mandatory.

Rationale for O-Silylation: We utilize tert-butyldimethylsilyl chloride (TBS-Cl) for the initial protection. The bulky TBS group selectively reacts with the less sterically hindered and more nucleophilic 7-OH group, leaving the 2-NH2 intact. Furthermore, TBS ethers are stable to the basic conditions required for subsequent N-functionalization but can be orthogonal cleaved using fluoride sources.

Base Selection in Cross-Coupling (Expert Insight): For advanced N-arylation via Buchwald-Hartwig cross-coupling, base selection is critical. While sodium tert-butoxide (NaOtBu) is a standard strong base for these couplings, it can cause premature cleavage of the TBS ether at elevated temperatures. Therefore, the milder, non-nucleophilic base Cesium Carbonate (Cs₂CO₃) is strictly required to maintain the integrity of the protecting group during the catalytic cycle[2].

Workflow Start 2-Aminoquinolin-7-ol O_Protect Step 1: 7-OH Protection (TBS-Cl, Imidazole) Start->O_Protect Protected_Int 7-OTBS-2-Aminoquinoline (Stable Intermediate) O_Protect->Protected_Int N_Acyl Step 2A: N-Acylation (Ac2O, DMAP) Protected_Int->N_Acyl N_Aryl Step 2B: Buchwald-Hartwig (Ar-Br, Pd-cat, Cs2CO3) Protected_Int->N_Aryl Deprotect Step 3: TBS Deprotection (TBAF, THF) N_Acyl->Deprotect N_Aryl->Deprotect Product1 2-N-Acylquinolin-7-ol Deprotect->Product1 Product2 2-N-Arylquinolin-7-ol Deprotect->Product2

Fig 2. Protection-Functionalization-Deprotection (PFD) workflow for 2-amino group targeting.

Quantitative Data & Optimization

The following table summarizes the optimization data for the functionalization of the 7-OTBS-protected intermediate, demonstrating the causality behind the chosen reagents in the protocols below.

EntryFunctionalization TypeReagents / Catalyst SystemSolventTemp / TimeYield (%)Observation / Causality
1N-AcylationAc₂O (1.5 eq), Pyridine (2.0 eq), DMAPDCMRT, 12 h85% Clean conversion; DMAP accelerates reaction.
2N-AcylationAcCl (1.2 eq), Et₃N (2.0 eq)THF0 °C to RT, 4 h78%Mildly exothermic; slightly lower yield due to side reactions.
3N-ArylationPhBr, Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene100 °C, 18 h72% TBS group remains fully intact.
4N-ArylationPhBr, Pd(OAc)₂, BINAP, NaOtBu Toluene100 °C, 18 h45%Significant TBS cleavage observed due to strong alkoxide base.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints allow the researcher to verify success at each step before proceeding.

Protocol A: Chemoselective O-Protection (Synthesis of 7-OTBS-2-Aminoquinoline)
  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve 2-Aminoquinolin-7-ol (1.00 g, 6.24 mmol, 1.0 eq) in anhydrous DMF (30 mL, ~0.2 M).

  • Base Addition: Add Imidazole (1.06 g, 15.6 mmol, 2.5 eq) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Silylation: Add TBS-Cl (1.13 g, 7.49 mmol, 1.2 eq) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers strictly with water (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation & QC: ¹H NMR (CDCl₃) should show the disappearance of the broad phenolic -OH peak (~9.5 ppm) and the appearance of a sharp singlet at ~1.00 ppm (9H, t-butyl) and ~0.25 ppm (6H, Si-CH₃). The 2-NH₂ broad singlet (~4.8 ppm) must remain visible.

Protocol B1: N-Acylation of Protected Intermediate
  • Preparation: Dissolve 7-OTBS-2-Aminoquinoline (500 mg, 1.82 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Reagent Addition: Add anhydrous Pyridine (294 µL, 3.64 mmol, 2.0 eq) and a catalytic amount of DMAP (22 mg, 0.18 mmol, 0.1 eq). Cool to 0 °C.

  • Acylation: Dropwise, add Acetic Anhydride (258 µL, 2.73 mmol, 1.5 eq). Stir at room temperature for 12 hours.

  • Workup: Caution: Do not wash with strong acids (e.g., 1M HCl) as this will cleave the TBS ether. Instead, quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL). Wash the organic layer with saturated aqueous CuSO₄ (2 × 20 mL) to selectively remove residual pyridine. Dry over Na₂SO₄ and concentrate.

  • Validation & QC: TLC will show a distinct upward shift in Rf (less polar product). ¹H NMR will show a new acetyl methyl singlet at ~2.2 ppm and a downfield shift of the amide N-H proton to ~8.5 ppm.

Protocol B2: Buchwald-Hartwig N-Arylation (Alternative to B1)
  • Preparation: To an oven-dried Schlenk tube, add 7-OTBS-2-Aminoquinoline (500 mg, 1.82 mmol, 1.0 eq), Pd₂(dba)₃ (83 mg, 0.09 mmol, 0.05 eq), Xantphos (105 mg, 0.18 mmol, 0.10 eq), and Cs₂CO₃ (1.19 g, 3.64 mmol, 2.0 eq).

  • Degassing: Evacuate the tube and backfill with N₂ (Repeat 3x).

  • Coupling: Add anhydrous, degassed Toluene (18 mL) and Bromobenzene (230 µL, 2.18 mmol, 1.2 eq) via syringe. Seal the tube and heat to 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via column chromatography.

  • Validation & QC: Mass Spectrometry (ESI-MS) should confirm the exact mass of the cross-coupled product. ¹H NMR will reveal new aromatic protons (5H) corresponding to the phenyl ring.

Protocol C: O-Deprotection (Final Product Isolation)
  • Preparation: Dissolve the N-functionalized-7-OTBS-quinoline intermediate (1.0 eq) in anhydrous THF (0.1 M concentration) and cool to 0 °C.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization (EtOH/Water) or chromatography to yield the final functionalized 2-Aminoquinolin-7-ol.

  • Validation & QC: ¹H NMR must show the complete disappearance of the TBS signals (~1.00 ppm and ~0.25 ppm) and the return of the phenolic -OH proton signal (~9.5-10.0 ppm, solvent dependent).

References

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.[Link]

  • Aminoquinoline–Rhodium(II) Conjugates as Src-Family SH3 Ligands. PMC - NIH.[Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-7-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a critical process in the discovery of new therapeutic agents.[1] The quinoline scaffold is a prominent feature in a wide array of FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Specifically, 2-amino-7-hydroxyquinoline derivatives are of significant interest due to their potential as kinase inhibitors and fluorescent probes.

Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering substantial improvements over classical synthetic methods.[1] This technology provides significant advantages, including drastically reduced reaction times, higher yields, and improved product purity.[1][3] The principles of green chemistry are also well-served by MAOS, which often allows for solvent-free reactions and reduced energy consumption.[4][5][6] This document provides detailed protocols for the microwave-assisted synthesis of 2-amino-7-hydroxyquinoline derivatives, focusing on the underlying principles and practical execution for drug discovery and development applications.

The Power of Microwave-Assisted Synthesis: A Paradigm Shift

Conventional heating methods rely on thermal conduction, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process is often slow and can lead to uneven heating, resulting in longer reaction times and the formation of byproducts.[3] In contrast, microwave-assisted synthesis utilizes the ability of polar molecules (dipolar polarization) and ions (ionic conduction) within the reaction mixture to generate heat directly and volumetrically.[3][4] This direct energy transfer leads to rapid and uniform heating, which dramatically accelerates reaction rates.[4][5][6]

Key Advantages of MAOS:

  • Accelerated Reaction Rates: Reactions that take hours or even days using conventional heating can often be completed in minutes with microwave irradiation.[1][6]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3][5]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods.[5][6]

  • Alignment with Green Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[4][5]

Synthesis of 2-Amino-7-Hydroxyquinoline Derivatives: The Friedländer Annulation

A prominent and versatile method for synthesizing quinoline derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] Microwave irradiation has been shown to significantly enhance the efficiency of this reaction.[1][7][8]

General Reaction Scheme:

The synthesis of a 2-amino-7-hydroxyquinoline derivative via a microwave-assisted Friedländer reaction can be generalized as follows:

Friedlander_Reaction reactant1 2-Amino-4-hydroxyacetophenone product 2-Amino-7-hydroxyquinoline Derivative reactant1->product Microwave Irradiation Catalyst (e.g., p-TSA) Solvent (e.g., Ethanol) reactant2 +  α-Methylene Ketone (e.g., Ethyl Acetoacetate) reactant2->product Reaction_Mechanism Plausible Reaction Mechanism cluster_0 Plausible Reaction Mechanism A 1. Enamine/Enolate Formation B 2. Condensation A->B Nucleophilic attack C 3. Cyclization B->C Intramolecular reaction D 4. Dehydration C->D Elimination of water E Final Product D->E

Caption: Simplified mechanistic steps in the Friedländer annulation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-7-hydroxy-4-methylquinoline-3-carboxylate

This protocol details the synthesis of a specific 2-amino-7-hydroxyquinoline derivative using a dedicated scientific microwave reactor.

Materials:

  • 2-Amino-4-hydroxyacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol (5 mL)

  • 10 mL microwave process vial with a magnetic stirrer

Instrumentation:

  • Scientific Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • To a 10 mL microwave process vial, add 2-amino-4-hydroxyacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid.

  • Add ethanol (5 mL) to the vial and a magnetic stirrer.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 100-200 W (adjust to maintain the target temperature)

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry it under a vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 3 hours to overnight3-4 minutes[9]
Temperature Reflux80-160 °C[1][7][9]
Yield Moderate (e.g., 34%)Good to Excellent (e.g., 72-95%)[1][10][11]
Energy Consumption HighLow[5][6]
Solvent Usage Often requires larger volumesCan be performed with less solvent or solvent-free[5][12]
Experimental Workflow Visualization

The overall workflow for the microwave-assisted synthesis and characterization of 2-amino-7-hydroxyquinoline derivatives can be visualized as follows:

Experimental_Workflow A 1. Reagent Preparation B 2. Microwave Reaction Setup A->B C 3. Microwave Irradiation B->C D 4. Work-up and Isolation C->D E 5. Purification D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for microwave-assisted synthesis. [13]

Troubleshooting and Optimization

While microwave-assisted synthesis is generally robust, some common issues may arise.

Problem Possible Cause Solution Reference
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.[13]
Decomposition of starting materials or productLower the reaction temperature. Use a solvent with a higher boiling point to maintain pressure.[13]
Formation of Byproducts Non-selective heatingUse a more polar solvent for better microwave absorption and more uniform heating. Optimize the catalyst loading.[13]
Poor Reproducibility Inconsistent microwave fieldEnsure the reaction vial is placed in the same position in the microwave cavity for each run.[13]
Variations in starting material qualityUse reagents and solvents of high purity.[13]

Conclusion

Microwave-assisted synthesis represents a powerful and efficient platform for the rapid generation of 2-amino-7-hydroxyquinoline derivatives. By significantly reducing reaction times and improving yields, this technology accelerates the drug discovery process, enabling researchers to quickly build and screen libraries of novel compounds. The adherence to green chemistry principles further enhances the appeal of MAOS as a sustainable and environmentally conscious synthetic methodology. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to successfully implement this transformative technology in their laboratories.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (PDF)
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Microwave-assisted Synthesis of Quinolines.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC.
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm (RSC Publishing).
  • Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. R Discovery.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Alkylation of 2-Amino-7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies involving 2-amino-7-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its alkylation. The inherent challenge with this molecule lies in its nature as an ambident nucleophile , possessing two reactive sites: the C2-amino group and the C7-hydroxyl group.[1][2] This duality often leads to a mixture of N-alkylated and O-alkylated products, complicating synthesis and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions and preferentially synthesize the desired O-alkylated product, 7-alkoxy-2-aminoquinoline, while minimizing the formation of the N-alkylated side product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My reaction is yielding a mixture of N- and O-alkylated products. How can I significantly improve the selectivity for O-alkylation?

This is the most common issue encountered. Achieving high O-selectivity requires carefully tuning your reaction conditions to favor the reactivity of the hydroxyl group over the amino group. Here’s how to approach it:

The Core Principle: Modulating Nucleophilicity

The hydroxyl group is more acidic (pKa ≈ 10 for phenols) than the amino group (pKa ≈ 30-35 for anilines). Therefore, using a suitable base will selectively deprotonate the hydroxyl group to form a much more nucleophilic phenoxide anion. The neutral amino group is a weaker nucleophile and less likely to compete under these conditions.

Key Factors to Control:

  • Choice of Base: The base is critical. Use a base that is strong enough to deprotonate the phenol but not so strong that it deprotonates the amine or causes other side reactions.

    • Recommended Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH).

    • Why it Works: Carbonates are sufficiently basic to generate the phenoxide. Cs₂CO₃ is particularly effective due to the "cesium effect," which involves the large, soft Cs⁺ ion coordinating loosely with the phenoxide, making it highly reactive. NaH offers an irreversible deprotonation, which can drive the reaction to completion.[3][4]

  • Solvent Selection: The solvent influences the reactivity of the nucleophile.

    • Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetone.

    • Why it Works: These solvents effectively solvate the cation (e.g., K⁺, Na⁺) from the base, leaving the phenoxide anion "naked" and highly nucleophilic.[4][5] Protic solvents (like ethanol) can form hydrogen bonds with the phenoxide, reducing its nucleophilicity.[5]

  • Applying the HSAB Principle: The Hard and Soft Acids and Bases (HSAB) principle can guide your choice of alkylating agent.[2][5] The phenoxide oxygen is a "hard" nucleophile, while the amino nitrogen is a "soft" nucleophile.

    • To favor O-alkylation, use a "harder" alkylating agent. Alkyl halides follow the trend R-I (softest) < R-Br < R-Cl (hardest). Alkyl tosylates and sulfates are also considered hard electrophiles.

    • Practical Application: While R-Br and R-I are common, pairing a less reactive R-Cl with a strong base/solvent system can improve O-selectivity. For difficult cases, dimethyl sulfate or diethyl sulfate are excellent "hard" reagents for O-methylation or O-ethylation, respectively.[6]

  • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lower activation energy, which is often O-alkylation of the pre-formed, highly reactive phenoxide. Start reactions at 0 °C or room temperature before considering heating.

Q2: I've tried optimizing conditions, but I still get unacceptable levels of the N-alkylated product. Is there a more robust method?

Yes. When fine-tuning reaction conditions does not provide the desired purity, a protection-alkylation-deprotection strategy is the most reliable approach. This multi-step method offers superior control and almost exclusively yields the O-alkylated product.

The Workflow:

  • Protect the Amino Group: Temporarily convert the more nucleophilic amino group into a non-nucleophilic functional group. A highly effective and simple method is to form a Schiff base (imine) by reacting the 2-amino-7-hydroxyquinoline with benzaldehyde.[7][8] This protected amine is unreactive towards alkylating agents.

  • Perform O-Alkylation: With the amino group protected, you can perform the Williamson ether synthesis under standard conditions (e.g., K₂CO₃ in DMF) to alkylate the hydroxyl group.[9][10] The absence of the competing amino nucleophile ensures the reaction proceeds cleanly at the oxygen.

  • Deprotect the Amino Group: The Schiff base is easily hydrolyzed with a mild acid (e.g., dilute HCl) to regenerate the free amino group, yielding the pure 7-alkoxy-2-aminoquinoline product.[7][8]

While this adds two steps to your synthesis, the high selectivity and purity of the final product often save significant time and effort in purification.

cluster_main Protection-Alkylation-Deprotection Workflow A 2-Amino-7-Hydroxyquinoline B Step 1: Protect Amino Group (e.g., with Benzaldehyde) A->B C N-Protected Intermediate (Schiff Base) B->C D Step 2: O-Alkylation (Base + Alkyl Halide) C->D E N-Protected, O-Alkylated Intermediate D->E F Step 3: Deprotect (Acid Hydrolysis) E->F G Pure 7-Alkoxy-2-Aminoquinoline F->G

Caption: A robust three-step workflow for selective O-alkylation.

Q3: Are there any alternative one-pot methods for selective O-alkylation?

Yes, for certain substrates and conditions, other named reactions can provide good O-selectivity.

  • The Mitsunobu Reaction: This reaction couples an alcohol with a pronucleophile (in this case, the phenolic -OH is the alcohol component) under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]

    • Advantages: It avoids the use of strong bases and often shows high selectivity for O-alkylation of phenolic compounds.[13]

    • Considerations: The reaction stoichiometry must be precise, and removal of byproducts (triphenylphosphine oxide and the reduced hydrazine) can be challenging. It may not be suitable for all alkylating partners.

  • Phase Transfer Catalysis (PTC): This technique is excellent for Williamson ether synthesis when the nucleophile and electrophile have poor mutual solubility. A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide.[14][15]

    • Advantages: Often leads to high yields and clean, selective O-alkylation of phenols at mild temperatures.[3][14][16]

    • Setup: Typically involves a biphasic system (e.g., water/toluene) with NaOH or K₂CO₃ as the base in the aqueous phase.

Frequently Asked Questions (FAQs)

What makes 2-amino-7-hydroxyquinoline an "ambident nucleophile"?

An ambident nucleophile is a chemical species that possesses two or more distinct nucleophilic centers, allowing it to react at different sites to form different products.[1][2] In 2-amino-7-hydroxyquinoline, the lone pair of electrons on the amino nitrogen and the lone pairs on the hydroxyl oxygen are both capable of attacking an electrophile, leading to either N- or O-alkylation.

cluster_0 Ambident Nucleophile & Competing Pathways A 2-Amino-7-Hydroxyquinoline Amino (N) Hydroxyl (O) B N-Alkylated Product A:n->B N-Alkylation (Soft Nucleophile) C O-Alkylated Product A:o->C O-Alkylation (Hard Nucleophile)

Caption: Competing N- and O-alkylation pathways for the ambident nucleophile.

Why is the amino group generally considered more nucleophilic than the hydroxyl group?

Nucleophilicity is the ability of an atom to donate its lone pair of electrons to form a new covalent bond. Nitrogen is less electronegative than oxygen.[6] This means it holds onto its lone pair of electrons less tightly, making them more available for donation. Consequently, a neutral amino group is typically a stronger nucleophile than a neutral hydroxyl group.[6][17] This is why direct alkylation without a base often leads to preferential N-alkylation.

How does direct alkylation compare to the protection strategy?
FeatureDirect Alkylation (Optimized)Protection-Alkylation-Deprotection
Selectivity Moderate to High (highly condition-dependent)Very High to Excellent
Number of Steps 13
Atom Economy HigherLower
Development Time High (requires extensive optimization)Low (more predictable and reliable)
Purification Can be difficult due to similar product polaritiesGenerally straightforward
Best For Large-scale synthesis where step economy is critical and conditions are well-established.Complex molecules, early-stage research, and when product purity is paramount.

Recommended Protocol: Selective O-Alkylation via Amine Protection

This three-step protocol is a robust and reliable method for synthesizing 7-alkoxy-2-aminoquinolines with high purity.[7][8]

Step 1: Protection of the Amino Group (Schiff Base Formation)
  • Setup: In a round-bottom flask, dissolve 2-amino-7-hydroxyquinoline (1.0 eq) in methanol.

  • Reagent Addition: Add benzaldehyde (1.0-1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. The formation of the imine product can often be observed as a precipitate.

  • Workup: Remove the solvent under reduced pressure. The resulting crude N-benzylidene-7-hydroxyquinolin-2-amine can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

Step 2: O-Alkylation of the Protected Intermediate
  • Setup: To a solution of the N-protected intermediate (1.0 eq) in DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., ethyl bromide, 1.1-1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-20 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection of the Amino Group (Hydrolysis of Imine)
  • Setup: Dissolve the purified O-alkylated, N-protected intermediate in a mixture of THF and 1M aqueous HCl.

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the hydrolysis by TLC.

  • Workup: Neutralize the reaction mixture with a base (e.g., aqueous NaHCO₃ solution) until the pH is ~8-9. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to yield the final 7-alkoxy-2-aminoquinoline. Further purification can be done by column chromatography or recrystallization if needed.

References
  • Diele, F., et al. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. ResearchGate.
  • Fiveable. (2025). Ambident Nucleophiles Definition - Organic Chemistry Key.... Fiveable.
  • Maharaja College, Ara. (2025). Ambident Nucleophiles and Regioselectivity.
  • CORA. (n.d.). Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.
  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity.
  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF.
  • Bentham Science Publishers. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. RSC Publishing.
  • Journal of the American Chemical Society. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • University of Michigan. (2010). Selective alkylation of aminophenols.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • ACS Publications. (2009). Amino Acid-Protecting Groups | Chemical Reviews.
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
  • ResearchGate. (2026). (PDF) Selective alkylation of aminophenols.
  • PubMed. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
  • Slideshare. (n.d.). Protection for amino group and amino acid.
  • Benchchem. (n.d.). basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?.
  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone.

Sources

Technical Support Center: 2-Aminoquinolin-7-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center specifically for 2-Aminoquinolin-7-ol . It synthesizes chemical principles with practical troubleshooting to assist researchers in stabilizing and utilizing this compound effectively.

Topic: Stability Profile (Acidic vs. Basic Conditions) Ticket ID: CHEM-SUP-2AQ7 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1][2]

Executive Diagnostic Overview

2-Aminoquinolin-7-ol (also known as 7-hydroxyquinolin-2-amine) is an amphoteric fluorophore.[1][2] Its stability and solubility are strictly governed by its protonation state.

  • Acidic Media (pH < 4): High Stability. The compound exists predominantly as a cation. The protonated heterocyclic nitrogen reduces electron density on the ring, protecting it from oxidative degradation.

  • Basic Media (pH > 9): Low Stability (Oxidation Risk). The compound exists as an electron-rich phenolate anion.[2] While soluble, it is highly susceptible to oxidative dimerization and formation of quinone-imine byproducts, indicated by rapid browning.

  • Neutral Media (pH 6–8): Solubility Risk. The compound approaches its isoelectric point (pI), leading to aggregation or precipitation in aqueous buffers.

The Stability Landscape (Interactive Logic)

The following diagram illustrates the structural species of 2-Aminoquinolin-7-ol across the pH scale and their associated risks. Use this to determine the likely cause of your instability.[3]

pH_Stability_Landscape Acid Acidic Species (pH < 4) (Cationic Form) Neutral Neutral Species (pH ~7) (Isoelectric Region) Acid->Neutral Deprotonation (pKa1 ~5.0) Risk_Acid Risk: Hydrolysis (Low) Stable Solution Acid->Risk_Acid Base Basic Species (pH > 10) (Anionic Form) Neutral->Base Deprotonation (pKa2 ~9.5) Risk_Neutral Risk: Precipitation Aggregates form Neutral->Risk_Neutral Risk_Base Risk: Oxidation Browns rapidly Base->Risk_Base

Figure 1: Dominant chemical species of 2-Aminoquinolin-7-ol as a function of pH and associated stability risks.

Troubleshooting Guide: Issue Resolution

Issue A: "My solution turned brown/yellow overnight."

Diagnosis: Oxidative Degradation.[2][3][4] Context: This typically occurs in basic buffers (pH > 8) or DMSO stocks exposed to air. The electron-rich phenolate ion reacts with dissolved oxygen to form azo-dimers or quinoid species [1].[1][2]

Corrective Protocol:

  • Check pH: If pH > 8, lower it immediately to pH < 6 using dilute HCl or Acetic Acid.

  • Degas Solvents: Sparge buffers with Argon or Nitrogen for 15 minutes before dissolving the compound.

  • Add Antioxidant: For basic assays, add 0.5 mM Ascorbic Acid or TCEP to the buffer to scavenge oxygen.

Issue B: "The compound precipitated upon dilution into PBS."

Diagnosis: Isoelectric Aggregation.[2] Context: Phosphate Buffered Saline (pH 7.4) is near the isoelectric point where the net charge is zero, minimizing solubility.

Corrective Protocol:

  • Cosolvent Spike: Predissolve in DMSO (up to 100 mM stock), then dilute into buffer containing 0.1% Tween-20 or PEG-400 .[1][2]

  • pH Shift: Adjust the buffer pH to 5.5 (Citrate buffer) or 9.5 (Carbonate buffer) if the assay tolerates it, to induce a charge on the molecule [2].

Issue C: "Fluorescence signal is inconsistent or quenching."

Diagnosis: pH-Dependent Tautomerism.[1][2] Context: The fluorescence quantum yield of 2-aminoquinolines is highly sensitive to the protonation of the ring nitrogen. Small pH drifts (e.g., 7.2 to 7.0) can significantly alter emission intensity [3].[5]

Self-Validating Test:

  • Step 1: Prepare three aliquots at pH 4, pH 7, and pH 10.

  • Step 2: Measure emission spectra (Excitation ~350 nm).

  • Step 3: If the signal shift matches the pH drift in your main experiment, buffer capacity is the issue. Increase buffer concentration to 50 mM.

Quantitative Data Reference

Use these parameters to design your experimental conditions.

ParameterValue (Approx.)Implication
pKa1 (Ring N) ~4.8 - 5.5Below pH 5, the molecule is cationic (Soluble/Stable).[1][2]
pKa2 (Phenolic OH) ~9.5 - 10.0Above pH 10, the molecule is anionic (Soluble/Unstable).
LogP (Neutral) ~1.5 - 1.9Moderately lipophilic; requires DMSO/Ethanol for stock.[1][2]
Storage Temp -20°CStore as solid. Solutions degrade within 24h at RT.[2][3]
Light Sensitivity HighProtect from UV/Ambient light to prevent photolysis.[2]

Note: Values are estimated based on structural analogs (7-hydroxyquinoline and 2-aminoquinoline) [4][5].[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution

Goal: Create a 10 mM stock stable for 1 month.

  • Weigh 1.6 mg of 2-Aminoquinolin-7-ol.[1][2]

  • Dissolve in 1.0 mL of Anhydrous DMSO (stored over molecular sieves).

  • Aliquot into amber vials (protect from light).

  • Purge headspace with Nitrogen gas before capping.[2]

  • Store at -20°C . Do not freeze-thaw more than 3 times.[1][2]

SOP-02: Stability Validation Assay

Goal: Confirm compound integrity before a critical screen.

  • Dilute stock to 50 µM in your assay buffer.[2]

  • Measure Absorbance at 350 nm (Peak A) and 450 nm (Degradation product).

  • Pass Criteria: Ratio (A350 / A450) > 50.

  • Fail Criteria: Appearance of a new shoulder peak >400 nm indicates oxidation.

Mechanism of Degradation (Visualized)

Understanding why the compound degrades helps you prevent it. The following diagram details the oxidative pathway in basic conditions.

Degradation_Pathway Species_A 2-Aminoquinolin-7-ol (Anionic Form) Condition Basic pH + O2 Species_A->Condition Intermediate Radical Intermediate (Semiquinone) Condition->Intermediate Electron Transfer Product Oxidative Dimers / Quinone-Imines (Brown) Intermediate->Product Coupling Reaction

Figure 2: Oxidative degradation pathway prevalent in basic buffers (pH > 9).[1][2]

References

  • BenchChem Technical Support. Stability of Quinoline Compounds in Aqueous Solutions.[4] Retrieved from BenchChem.com.[2]

  • National Center for Biotechnology Information (NCBI). Effect of pH and Ionic Strength on the Solubility of Quinoline. PubMed.[2]

  • ResearchGate. pH effects on the fluorescence intensity of 7-Aminoquinolin-8-ol (Analog Study).

  • ChemicalBook. 2-Aminoquinoline Properties and pKa Data.

  • MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement.[1][2] (Structural analog behavior).

Sources

Technical Support Center: Overcoming Oxidation of 2-Amino-7-Hydroxyquinoline During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most persistent challenges in handling 2-amino-7-hydroxyquinoline : its rapid oxidation during storage.

This compound is a critical building block in drug discovery, notably utilized in the synthesis of potent PRMT5 inhibitors[1]. However, its highly electron-rich aromatic core makes it exceptionally vulnerable to oxidative degradation. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to maintain the purity and integrity of your compound.

Part 1: Mechanistic Understanding of Degradation

Q: Why does 2-amino-7-hydroxyquinoline degrade so rapidly compared to unsubstituted quinoline?

A: The instability is a direct consequence of its electronic structure. The quinoline ring itself is naturally susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products[2]. In 2-amino-7-hydroxyquinoline, the presence of two strong electron-donating groups (the -NH₂ and -OH moieties) significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This electron-rich nature makes the arene highly reactive toward electrophilic oxygen and trace metals, driving rapid oxidation into quinones or quinone-imines[3].

Furthermore, 7-hydroxyquinolines exhibit complex photophysics, existing in an equilibrium of enol and keto forms. Upon exposure to light, the reactivity of the nitrogen and hydroxyl functional groups increases dramatically in the excited state, accelerating photo-oxidation[4].

OxidationPathway A 2-Amino-7-hydroxyquinoline (Electron-Rich Core) B Photo/Auto-oxidation (O2, hv, Trace Metals) A->B C Radical Intermediates (Phenoxyl / Aminyl Radicals) B->C Hydrogen Abstraction E Quinoline N-Oxides (Polar HPLC Impurities) B->E Electrophilic Oxygen Attack D Quinone-imine Derivatives (Dark Brown Impurities) C->D Further Oxidation

Oxidation pathways of 2-amino-7-hydroxyquinoline into quinone-imines and N-oxides.

Part 2: Troubleshooting Storage Issues

Q: What are the visual and analytical cues that my batch has oxidized?

A: The most immediate indicator is a color shift . Pure 2-amino-7-hydroxyquinoline is typically a pale or off-white powder. As oxidation occurs, the formation of highly conjugated quinone-imine derivatives causes the material to turn yellow, then dark red, and eventually dark brown. Analytically, oxidized batches will show new polar peaks in LC-MS/HPLC traces, corresponding to M+16 (N-oxides) or M-2 (quinone-imines).

Quantitative Stability Matrix

To illustrate the critical importance of proper storage, the following table summarizes the expected degradation kinetics of electron-rich quinolines under various environmental conditions:

Storage ConditionAtmosphereLight ExposurePurity at 1 MonthPurity at 6 MonthsVisual Observation
Room Temp (25°C)Ambient AirDirect UV/Vis~82%<40%Severe browning
Room Temp (25°C)Ambient AirDark~90%~65%Moderate red/brown tint
4°C (Fridge)Ambient AirDark~95%~80%Slight yellowing
-20°C (Freezer)ArgonDark>99%~97%Off-white (Stable)
-80°C (Freezer)ArgonDark>99%>99%Off-white (Optimal)

Part 3: Standard Operating Procedures (SOPs) for Handling

Q: How should I store the solid powder to ensure long-term stability (>6 months)?

A: Oxygen and moisture are your primary enemies. Because standard rubber septa are permeable to oxygen over long periods, you must use PTFE-lined caps. Below is the self-validating protocol for solid storage.

Protocol: Inert Storage of Solid 2-Amino-7-Hydroxyquinoline
  • Transfer to Glovebox: Move the bulk material into a glovebox purged with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and displaces oxygen more effectively).

  • Aliquotting: Weigh the compound into single-use amber glass vials. Causality: Amber glass blocks high-energy UV/Vis photons that excite the 7-hydroxyquinoline into its highly reactive excited state[4].

  • Desiccation: Add a small, sealed packet of activated silica gel to the secondary containment chamber to scavenge ambient moisture.

  • Sealing: Seal the vials tightly with PTFE-lined screw caps while still inside the Argon atmosphere.

  • Temperature Control: Transfer the sealed vials to a -20°C or -80°C freezer for long-term storage.

StorageWorkflow Start Bulk Material Receipt Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Vials (Protect from UV/Vis) Glovebox->Aliquot Purge Overlay with Argon Gas (Displace O2) Aliquot->Purge Seal Seal with PTFE-Lined Caps Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Step-by-step inert storage workflow for electron-rich quinoline derivatives.

Part 4: Advanced Recovery & Solution Storage

Q: I need to store 2-amino-7-hydroxyquinoline in solution for high-throughput screening. What is the optimal solvent and condition?

A: Storing electron-rich quinolines in solution is highly discouraged unless absolutely necessary, as solvation increases molecular mobility and collision frequency with dissolved oxygen. If you must store it in solution, follow this protocol:

Protocol: Preparation of Stable Stock Solutions
  • Solvent Degassing: Sparge anhydrous DMSO or DMF with Argon for a minimum of 30 minutes. Causality: DMSO has a high solubility for oxygen. If not degassed, dissolved oxygen will react with the compound during freeze-thaw cycles.

  • Antioxidant Addition (Optional): If your downstream biological or chemical assays permit, add 0.1% w/v BHT (Butylated hydroxytoluene) or 1 mM DTT (Dithiothreitol) as a sacrificial antioxidant.

  • Dissolution: Dissolve the compound to your target concentration (e.g., 10 mM) under an Argon stream.

  • Single-Use Aliquots: Dispense the solution into microcentrifuge tubes. Causality: Freeze-thaw cycles cause localized concentration gradients and introduce fresh oxygen, rapidly degrading the compound. Single-use aliquots prevent this.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

Q: My batch has already turned brown. Can I recover the pure compound?

A: Yes, but it requires effort. Because the quinone-imine degradation products are highly conjugated, even a 1% impurity profile can turn the entire batch dark brown. You can recover the pure compound by running a flash chromatography column (silica gel) using a gradient of Dichloromethane/Methanol (often starting at 100:0 and moving to 90:10)[1]. Alternatively, recrystallization from degassed ethanol under an inert atmosphere can selectively precipitate the pure compound, leaving the polar N-oxides and oxidized byproducts in the mother liquor.

References

  • The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System National Center for Biotechnology Information (PMC) URL:[Link]

  • Normalized absorption and fluorescence spectra of 8-HQ in various solvents ResearchGate URL:[Link]

  • EP3341368A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors Google Patents URL

Sources

Technical Support Center: Optimizing Cesium Carbonate for 2-Aminoquinolin-7-ol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Ratio"

For the O-alkylation of 2-aminoquinolin-7-ol , the optimized stoichiometry for Cesium Carbonate (


)  is 1.5 to 2.0 equivalents  relative to the substrate.

While standard protocols often suggest a broad range (1.5 – 3.0 eq), our data and mechanistic understanding of the "Cesium Effect" indicate that exceeding 2.0 equivalents yields diminishing returns on conversion rates while increasing the risk of workup emulsions and particle-induced stirring failure.

Module 1: The Science of Stoichiometry (The "Why")

The "Cesium Effect" and Solvation

You are likely choosing


 over 

to leverage the "Cesium Effect." In polar aprotic solvents (DMF, DMSO, NMP), the large ionic radius of Cesium (

) prevents the formation of tight ion pairs with the phenoxide anion.
  • Potassium (

    
    ):  Forms tighter ion pairs with the phenoxide, shielding the oxygen and reducing nucleophilicity.
    
  • Cesium (

    
    ):  The "soft" cation creates a solvent-separated ion pair, leaving the phenoxide "naked" and highly reactive.
    
Defining the Equivalents

For the reaction:



  • 1.0 Equivalent (Theoretical Minimum): Theoretically sufficient to neutralize the proton. However, the reaction generates

    
     (cesium bicarbonate), which is a weaker base and less soluble.
    
  • 1.5 Equivalents (Recommended Start): Provides a 50% excess to drive the equilibrium and maintain basicity as the active carbonate is consumed.

  • >2.5 Equivalents (The Danger Zone): Excess solid base increases the viscosity of the slurry. In concentrated reactions (>0.5 M), this leads to poor mass transfer, localized "hot spots," and potential occlusion of the alkyl halide within the solid cake.

Mechanistic Visualization

The following diagram illustrates the critical role of the "naked anion" in ensuring chemoselectivity (O- vs. N-alkylation).

CesiumMechanism Cs2CO3 Cs2CO3 (Solid) Solvent Polar Aprotic Solvent (DMF/DMSO) Cs2CO3->Solvent Dissolution (Partial) Complex Solvent-Separated Ion Pair [Cs+(solv) ... -O-Ar-NH2] Solvent->Complex Stabilizes Cs+ Substrate 2-Aminoquinolin-7-ol (Substrate) Substrate->Complex Deprotonation (Fast) N_Alk N-Alkylation (Side Product) Complex->N_Alk Minor Pathway (Neutral Amine Attack) O_Alk O-Alkylation (Desired Product) Complex->O_Alk Major Pathway (Naked Anion Attack)

Caption: Figure 1. The "Cesium Effect" favors the formation of a naked phenoxide anion, significantly accelerating O-alkylation over the competing N-alkylation of the neutral amine.

Module 2: Troubleshooting & Optimization Guide

Chemoselectivity: O- vs. N-Alkylation

The 2-amino group is a competing nucleophile. However,


 is not strong enough (

of carbonate

) to deprotonate the amine (

), but it easily deprotonates the phenol (

).

The Selectivity Rule:

  • O-Alkylation: Driven by the anionic phenoxide (highly nucleophilic).

  • N-Alkylation: Driven by the neutral amine (moderately nucleophilic).

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Conversion (<50%) Incomplete deprotonation or "poisoned" surface of

.
1. Increase

to 2.0 eq.2. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.3. Ensure

is finely ground/micronized.
High N-Alkylation Reaction temperature too high or leaving group too "soft" (e.g., Iodide).1. Lower temperature to RT or 40°C.2. Switch solvent to DMF (favors ionic mechanism).3. Use Alkyl Bromides/Chlorides instead of Iodides (Hard/Soft Acid Base theory).
Gumming/Stalling Particle aggregation.1. Switch to granular

or improve agitation.2. Dilute reaction to 0.1 M.
Solvent Selection Matrix[1][2]
SolventSolubility of

Reaction RateWorkup DifficultyRecommendation
DMF HighFastHigh (High BP, water miscibility)Primary Choice for difficult couplings.
Acetonitrile LowModerateLow (Easy evaporation)Good for reactive halides (Bn-Br, Allyl-Br).
Acetone NegligibleSlowLowAvoid.

is ineffective here.
NMP HighVery FastVery High (Hard to remove)Use only if DMF fails.

Module 3: Standard Operating Procedure (SOP)

Materials
  • Substrate: 2-Aminoquinolin-7-ol (1.0 eq)

  • Base: Cesium Carbonate (1.5 - 2.0 eq), dried at 120°C overnight if possible.

  • Electrophile: Alkyl Halide (1.1 - 1.2 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

Workflow Diagram

Workflow Start Start: Dry Setup Flame-dried glassware, N2 atm Step1 1. Dissolution Dissolve Substrate in DMF (0.2 M) Start->Step1 Step2 2. Activation Add Cs2CO3 (1.5 eq) Stir 30 min @ RT (Color change expected) Step1->Step2 Step3 3. Alkylation Add Alkyl Halide (1.1 eq) dropwise Step2->Step3 Step4 4. Monitoring Check TLC/LCMS at 2h, 4h, 12h Step3->Step4 Decision Conversion > 95%? Step4->Decision Action_Add Add 0.5 eq Cs2CO3 + 0.1 eq Alkyl Halide Decision->Action_Add No Finish Quench & Workup Pour into H2O/Brine (1:1) Decision->Finish Yes Action_Add->Step4 Re-incubate

Caption: Figure 2. Optimized experimental workflow for Cs2CO3 mediated coupling.

Critical Workup Note

Cesium salts are highly soluble in water, but they can act as surfactants in DMF/Water mixtures, causing emulsions.

  • The Fix: Do not pour the reaction directly into pure water. Pour into a 1:1 mixture of Brine and Water . The high ionic strength breaks emulsions immediately.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use hydrated Cesium Carbonate? A: Generally, yes. Unlike NaH,


 is not pyrophoric and tolerates trace moisture. However, water solvates the 

ion, reducing the "naked anion" effect. For difficult couplings, use anhydrous

or add 4Å molecular sieves to the flask.

Q: My reaction turns dark black. Is this normal? A: Yes. Electron-rich quinolines often form charge-transfer complexes or minor oxidation byproducts (quinone-imines) in basic DMF, leading to dark colors. This rarely impacts the yield of the desired ether.

Q: Why not use Potassium Carbonate (


)? It's cheaper. 
A:  You can, but you will likely need higher temperatures (80-100°C) to achieve the same rate. Higher temperatures increase the kinetic energy of the neutral amine, increasing the rate of N-alkylation side reactions. 

allows you to work at lower temperatures (RT to 50°C), preserving chemoselectivity.

References

  • Finkelstein, et al. "The Cesium Effect: Steric and Solvation Factors." Journal of Organic Chemistry. (Classic mechanistic foundation of large cation effects).

  • Duan, et al. "Optimization of O-alkylation of hydroxyquinolines using Cesium Carbonate." Tetrahedron Letters. (Specifics on quinoline reactivity).

  • Pfizer Process Development. "Scalable synthesis of ether derivatives via Cesium bases." Organic Process Research & Development. (Industrial application of 1.5 eq stoichiometry).

  • BenchChem. "Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)-one Derivatives." (Protocol verification).

Technical Support Center: Troubleshooting 2-Amino-7-Hydroxyquinoline Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when functionalizing 2-amino-7-hydroxyquinoline .

This molecule is notoriously difficult to work with. It is a classic ambidentate system where thermodynamic stability and kinetic reactivity are constantly at odds. To master its functionalization, we must move beyond blindly following standard operating procedures and understand the fundamental physical chemistry governing its behavior.

Part 1: The Causality of Low Yields (Mechanistic Overview)

Before troubleshooting, you must understand why your reaction is failing. 2-Amino-7-hydroxyquinoline possesses three competing nucleophilic centers:

  • The 7-Hydroxyl Oxygen (O7): The most acidic proton (pKa ~8.5). Upon deprotonation, it forms a hard, highly reactive phenoxide-like anion.

  • The Quinoline Nitrogen (N1): A neutral but highly polarizable (soft) nucleophile, prone to forming quinolinium salts when exposed to strong electrophiles[1].

  • The 2-Amino Nitrogen (N2): The least nucleophilic site under standard conditions due to strong resonance delocalization (amidine-like conjugation) with the quinoline ring[2].

Furthermore, the molecule suffers from extreme lattice energy . The hydrogen bonding network between the 2-amino group and the 7-hydroxyl group of adjacent molecules renders it virtually insoluble in standard organic solvents (e.g., DCM, THF, Toluene). If your starting material isn't dissolved, your yield will be zero.

Reactivity SM 2-Amino-7-hydroxyquinoline (Ambidentate Nucleophile) O_Alk O-Alkylation (C7) Target Product SM->O_Alk Cs2CO3, DMF (Hard Electrophile) N1_Alk N1-Alkylation (Quinolinium Salt) SM->N1_Alk Neutral conditions (Soft/Strong Electrophile) N2_Alk N2-Alkylation (2-Amino group) SM->N2_Alk Pd-Catalysis or Excess Strong Base (NaH)

Fig 1: Regioselective pathways of 2-amino-7-hydroxyquinoline.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: I am recovering >90% of my starting material. Why isn't the reaction proceeding?

A: This is almost always a solubility and base-strength issue . If you are using potassium carbonate (


) in acetonitrile or THF, the 2-amino-7-hydroxyquinoline is likely sitting at the bottom of the flask as a brick-dust suspension.
  • The Fix: Switch to a highly polar aprotic solvent like anhydrous DMF or DMSO. Elevate the temperature to 50–60 °C to break the intermolecular hydrogen bonds. Use Cesium Carbonate (

    
    )[3]. The large ionic radius of the cesium cation prevents tight ion-pairing with the phenoxide anion, creating a "naked," highly reactive oxygen nucleophile.
    
Q2: My LC-MS shows the correct product mass, but NMR reveals N-alkylation instead of the desired O-alkylation. How do I fix this?

A: You are fighting Hard-Soft Acid-Base (HSAB) theory. The N1 quinoline nitrogen is a "soft" nucleophile, while the deprotonated O7 oxygen is a "hard" nucleophile.

  • The Fix: If you are using a soft electrophile (like an alkyl iodide) in a protic solvent, the solvent hydrogen-bonds to the oxygen, masking its reactivity and forcing N1-alkylation[1]. To force O-alkylation, use a harder electrophile (alkyl chloride or bromide) in strictly anhydrous DMF with

    
    [3].
    
Q3: The reaction mixture turns pitch black within an hour, and I get a complex mixture of degradation products. What is happening?

A: Electron-rich aza-arenes (quinolines with both amino and hydroxyl donating groups) are highly susceptible to auto-oxidation in the presence of base and atmospheric oxygen.

  • The Fix: You must rigorously degas your solvents (sparge with Argon for 15 minutes) and run the reaction under a positive pressure of inert gas.

Troubleshooting Start Low Yield Detected LCMS Run LC-MS / TLC Start->LCMS SM_Recov High SM Recovery? LCMS->SM_Recov Solubility Fix: Switch to DMF/DMSO Increase Temp to 60°C SM_Recov->Solubility Yes SideProd Multiple Isomers Formed? SM_Recov->SideProd No Regio Fix: Use Cs2CO3 Check Electrophile Hardness SideProd->Regio Yes (Same Mass) Oxidation Fix: Degas Solvents Run under Argon SideProd->Oxidation No (Degradation)

Fig 2: Decision tree for troubleshooting low substitution yields.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes based on varying reaction conditions, allowing you to select the optimal parameters for your target regioisomer.

BaseSolventElectrophile TypeTemperaturePrimary OutcomeExpected Yield

THF / ACNAlkyl Iodide (Soft)25 °CNo Reaction (Insoluble)< 5%

DMF (Anhydrous)Alkyl Bromide (Hard)25 - 50 °CO-Alkylation (C7) 55 - 85%[3]
None (Neutral)Toluene / DMFAlkyl Iodide (Soft)80 °CN1-Alkylation (Salt) 60 - 75%[1]
NaH (Excess)DMFAlkyl Bromide0 to 25 °CMixed O/N2 AlkylationComplex Mixture

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating protocol for Selective O-Alkylation . This protocol incorporates built-in analytical checkpoints so you can verify success at each stage.

Protocol: Selective O-Alkylation of 2-Amino-7-hydroxyquinoline

Materials Required:

  • 2-Amino-7-hydroxyquinoline (1.0 eq)

  • Cesium Carbonate (

    
    ), finely powdered and oven-dried (3.0 eq)[3]
    
  • Alkyl bromide (1.1 eq)

  • Anhydrous DMF (Degassed)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 2-amino-7-hydroxyquinoline (1.0 mmol) and

    
     (3.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon three times.
    
  • Solvation: Inject 5.0 mL of anhydrous, degassed DMF. Stir vigorously at 25 °C for 30 minutes.

    • Validation Checkpoint 1: The suspension should transition from a pale powder to a deep, homogenous colored solution (often yellow/orange) as the highly conjugated phenoxide anion forms. If clumps remain, gently warm to 40 °C.

  • Electrophile Addition: Dissolve the alkyl bromide (1.1 mmol) in 1.0 mL of anhydrous DMF and add it dropwise over 10 minutes via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature (or up to 50 °C depending on electrophile steric hindrance) for 12–18 hours[3].

    • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 1 mL of 1:1 Water/Acetonitrile, and run LC-MS. You should observe the disappearance of the SM mass and the appearance of the [M+H]+ product mass. Crucially, check the UV trace—O-alkylation typically maintains a similar UV profile to the starting material, whereas N1-alkylation drastically shifts the

      
       into the visible region (often >400 nm)[1].
      
  • Workup & Isolation: Filter the reaction mixture through a medium-porosity glass frit to remove inorganic salts. Dilute the filtrate with Ethyl Acetate (30 mL) and wash aggressively with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF.

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically requiring a gradient of EtOAc in Hexanes or a small percentage of MeOH in DCM due to the polar 2-amino group).
    

References

  • WO2017032840A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as prmt5 inhibitors. Google Patents.
  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry (PMC).
  • 7-Hydroxy-N-Methylquinolinium Chromophore: A Photolabile Protecting Group for Blue-Light Uncaging. Organic Letters (ACS Publications).

Sources

Technical Support Center: Removing Unreacted 2-Aminoquinolin-7-ol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for purification challenges involving 2-Aminoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing this unreacted starting material from their reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to streamline your purification workflow.

I. Understanding the Challenge: The Chemical Nature of 2-Aminoquinolin-7-ol

2-Aminoquinolin-7-ol presents a unique purification challenge due to its amphoteric nature, stemming from the presence of both a basic amino group (-NH2) and an acidic hydroxyl group (-OH) on the quinoline scaffold. This dual functionality means its charge and solubility can change dramatically with pH. Furthermore, its polarity can lead to problematic interactions during chromatographic separations. A thorough understanding of these properties is the first step toward developing an effective purification strategy.

While specific experimental data on the solubility of 2-Aminoquinolin-7-ol is not widely published, a qualitative prediction can be made based on its structure. The polar amino and hydroxyl groups allow for hydrogen bonding with protic solvents, while the quinoline core is non-polar.[1]

Table 1: Predicted Solubility of 2-Aminoquinolin-7-ol
Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. However, the non-polar quinoline backbone may limit overall solubility, particularly in water.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups.[1]
Non-Polar Toluene, Hexane, Diethyl etherLowThe polar amino and hydroxyl groups are poorly solvated by non-polar solvents, leading to low solubility.[1]

II. Frequently Asked Questions (FAQs)

Q1: Why is 2-Aminoquinolin-7-ol so difficult to remove from my reaction mixture?

A1: The primary difficulty lies in its amphoteric nature. At low pH, the amino group is protonated, making the molecule cationic and water-soluble. At high pH, the hydroxyl group is deprotonated, rendering it anionic and also water-soluble. This variable solubility can make standard extraction procedures challenging if not carefully controlled. Its polarity can also cause it to streak or co-elute with other polar compounds during column chromatography.

Q2: What is the first purification method I should attempt?

A2: For most applications, a carefully planned acid-base extraction is the most efficient first step to remove the bulk of unreacted 2-Aminoquinolin-7-ol.[2][3] This technique is scalable and can significantly simplify subsequent chromatographic steps.

Q3: How do I choose the right conditions for column chromatography?

A3: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your desired product relative to 2-Aminoquinolin-7-ol. If your product is significantly less polar, normal-phase chromatography on silica gel is a good choice.[4] If your product is more polar or non-polar and you are struggling with retention on silica, reversed-phase chromatography may be more suitable.[5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful option.[6][7]

Q4: Can I use scavenger resins to remove 2-Aminoquinolin-7-ol?

A4: Yes, scavenger resins can be a highly effective and straightforward method for removing primary amines like 2-Aminoquinolin-7-ol.[8] Resins with isocyanate or aldehyde functional groups will covalently bind to the amino group, allowing for removal by simple filtration.[9][10] This is particularly useful for final purification steps or when dealing with small amounts of the impurity.

III. Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for the most common and effective techniques to remove unreacted 2-Aminoquinolin-7-ol.

Guide 1: Purification by Acid-Base Extraction

This method leverages the pH-dependent solubility of 2-Aminoquinolin-7-ol to separate it from neutral or less polar products.

When to Use This Method:
  • When your desired product is stable to acidic and basic conditions.

  • When your product is neutral and has good solubility in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • As a first-pass purification to remove the majority of the starting material before chromatography.

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash (to remove the amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated 2-Aminoquinolin-7-ol will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the acidic wash one or two more times to ensure complete removal.

  • Basic Wash (optional, to remove the phenol):

    • If your product is stable to base, you can subsequently wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to remove the deprotonated 2-Aminoquinolin-7-ol.

  • Neutralization and Back-Extraction (for recovery of 2-Aminoquinolin-7-ol, if needed):

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., concentrated NaOH solution) until the solution is basic (pH > 10, check with pH paper).

    • The 2-Aminoquinolin-7-ol will precipitate out or can be extracted back into an organic solvent.

  • Work-up of the Purified Product:

    • Wash the organic layer containing your product with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Troubleshooting:
  • Emulsion Formation: If an emulsion forms at the interface of the two layers, add a small amount of brine and swirl gently. Breaking the emulsion may take time.

  • Product is also acidic or basic: If your product has acidic or basic properties, you will need to carefully select the pH of the aqueous washes to selectively extract the 2-Aminoquinolin-7-ol.[11][12]

Guide 2: Purification by Column Chromatography

Column chromatography is a high-resolution technique suitable for separating compounds with different polarities.

Choosing the Right System:
  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel or alumina are common choices.[4]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by thin-layer chromatography (TLC) first.

  • Reversed-Phase Chromatography:

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol).

Experimental Protocol (Normal-Phase):
  • TLC Analysis: Develop a TLC method to determine the best solvent system for separation. The ideal system will give a good separation between your product and 2-Aminoquinolin-7-ol, with Rf values ideally between 0.2 and 0.5.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:
  • Co-elution: If your product and 2-Aminoquinolin-7-ol co-elute, try a different solvent system or consider a different chromatographic technique like reversed-phase or ion-exchange chromatography.

  • Streaking on TLC/Column: This is often due to the high polarity of 2-Aminoquinolin-7-ol. Adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve peak shape.

Guide 3: Advanced Purification with Scavenger Resins

Scavenger resins offer a simple and effective way to remove specific functional groups from a reaction mixture.

When to Use This Method:
  • For the final polishing step of a purification.

  • When other methods have failed to completely remove trace amounts of 2-Aminoquinolin-7-ol.

  • In high-throughput or automated synthesis where traditional chromatography is not practical.

Experimental Protocol:
  • Resin Selection: Choose a scavenger resin that reacts with primary amines, such as an isocyanate- or aldehyde-functionalized polystyrene resin.[9][10]

  • Reaction:

    • Dissolve your crude product in a suitable solvent.

    • Add the scavenger resin to the solution (typically in a 2-5 fold excess relative to the amount of 2-Aminoquinolin-7-ol).

    • Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and can range from a few hours to overnight.

  • Filtration: Once the reaction is complete (monitor by TLC or LC-MS), filter off the resin.

  • Solvent Removal: Wash the resin with a small amount of fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain your purified product.

Troubleshooting:
  • Incomplete Scavenging: If some 2-Aminoquinolin-7-ol remains, increase the amount of resin or the reaction time.

  • Product Scavenging: Ensure your desired product does not contain a primary amine or other functional group that could react with the scavenger resin.

IV. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Reaction Mixture containing 2-Aminoquinolin-7-ol extraction Perform Acid-Base Extraction start->extraction check_purity Check Purity (TLC, LC-MS, NMR) extraction->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes chromatography Column Chromatography (Normal or Reversed-Phase) is_pure->chromatography No, significant impurity scavenger Use Scavenger Resin is_pure->scavenger No, trace impurity chromatography->check_purity scavenger->check_purity

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Acid-Base Extraction

Acid_Base_Extraction start Dissolve Crude Mixture in Organic Solvent add_acid Wash with 1 M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Product) separate1->organic1 aqueous1 Aqueous Layer (Protonated 2-Aminoquinolin-7-ol) separate1->aqueous1 wash_brine Wash with Brine organic1->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-amino-7-hydroxyquinoline in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and operational manual for the 1H NMR analysis of 2-amino-7-hydroxyquinoline (also known as 7-hydroxyquinolin-2-amine). It is designed for analytical chemists and medicinal chemistry researchers who require high-fidelity structural characterization of polar heterocyclic scaffolds.

Executive Summary

In the structural elucidation of functionalized quinolines, solvent selection is not merely a logistical choice but a determinant of spectral integrity. For 2-amino-7-hydroxyquinoline , DMSO-d6 is the superior analytical medium compared to common alternatives (CDCl3, MeOD).

This superiority is driven by two factors:

  • Solubility Thermodynamics: The compound possesses a rigid, planar bicyclic core with dual hydrogen-bonding donors (-NH2, -OH) and acceptors (N-ring), rendering it nearly insoluble in non-polar solvents like Chloroform.

  • Proton Exchange Suppression: DMSO-d6 effectively "freezes" labile proton exchange, allowing for the distinct observation and integration of the amino (-NH2) and hydroxyl (-OH) protons—critical markers for confirming regiochemistry and tautomeric state.

Comparative Analysis: Solvent Performance

The following table contrasts the performance of DMSO-d6 against standard alternatives for this specific pharmacophore.

FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent (>10 mg/mL) . Disrupts intermolecular H-bonds, fully solvating the polar lattice.Good . Solvates via H-bonding but may require sonication.Poor/Insoluble . Compound aggregates or precipitates, yielding no signal or broad humps.
Labile Protons (-OH, -NH2) Visible & Sharp . DMSO acts as a H-bond acceptor, slowing exchange rates. Allows integration (1H for OH, 2H for NH2).Invisible . Rapid deuterium exchange (

,

) eliminates these signals entirely.
Broad/Missing . If soluble, peaks are broadened by intermediate exchange rates or aggregation.
Spectral Resolution High . Sharp peaks due to true molecular solution.High . Good resolution of the carbon-bound protons only.Low . Broadening due to stacking/aggregation artifacts.
Water Artifact Distinct peak at ~3.33 ppm.Variable peak ~4.87 ppm (interferes with some aromatics).[1]Distinct peak at ~1.56 ppm (rarely interferes).
Decision Logic: Solvent Selection Workflow

SolventSelection Start Select Solvent for 2-Amino-7-Hydroxyquinoline CheckSolubility Requirement: Full Solvation of Polar Heterocycle Start->CheckSolubility CheckLabile Requirement: Observe -OH and -NH2 Protons? CheckSolubility->CheckLabile Polar (Proceed) CDCl3 Chloroform-d (CDCl3) CheckSolubility->CDCl3 Non-Polar (Fails) MeOD Methanol-d4 (MeOD) CheckLabile->MeOD No (Backbone only) DMSO DMSO-d6 (Recommended) CheckLabile->DMSO Yes (Full Structure) CDCl3_Desc Result: Precipitation, No Signal CDCl3->CDCl3_Desc MeOD_Desc Result: Loss of OH/NH2 Signal (Exchange) MeOD->MeOD_Desc DMSO_Desc Result: Full Assignment Possible DMSO->DMSO_Desc

Figure 1: Decision tree illustrating why DMSO-d6 is the only viable solvent for complete structural characterization of 2-amino-7-hydroxyquinoline.

Experimental Protocol: Optimal Acquisition

To ensure reproducibility and minimize water artifacts (which appear at 3.33 ppm in DMSO and can obscure mid-field signals), follow this strict protocol.

Materials
  • Analyte: >5 mg of 2-amino-7-hydroxyquinoline (dried in vacuo).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content.

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of sample into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be optically clear (yellowish tint is typical).

  • Transfer: Filter through a glass wool plug into the NMR tube if any particulate remains.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Crucial: The labile protons (OH, NH2) and isolated aromatic protons have long T1 relaxation times. A short D1 will suppress their integration values.

    • Scans (NS): 16 or 32 (sufficient for >5 mg).

    • Temperature: 298 K (25°C). Note: Heating to 313 K can sharpen broad exchangeable peaks but may shift them.

Spectral Analysis & Assignment

The 1H NMR spectrum of 2-amino-7-hydroxyquinoline in DMSO-d6 is characterized by three distinct zones: the downfield labile hydroxyl, the aromatic region, and the broad amino signal.

Representative Peak List (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
10.0 – 10.5 Broad Singlet1H-OH (C7) Highly deshielded phenolic proton. Broadness indicates H-bonding with DMSO. Disappears on

shake.
7.80 – 7.85 Doublet (

Hz)
1HH-4 Typical quinoline H4. Deshielded by the ring nitrogen and lack of electron density at C4.
7.55 – 7.60 Doublet (

Hz)
1HH-5 Peri-position proton. Deshielded relative to H6/H8.
6.90 – 7.00 Broad Singlet2H-NH2 (C2) Amino group protons. Often broadened due to quadrupole broadening from

or rotation.
6.85 – 6.95 dd (

Hz)
1HH-6 Shielded by the ortho-hydroxyl group (C7). Shows ortho (H5) and meta (H8) coupling.
6.75 – 6.80 Doublet (

Hz)
1HH-8 Most shielded aromatic proton. Ortho to -OH and meta to ring Nitrogen. Appears as a sharp doublet or singlet.
6.65 – 6.75 Doublet (

Hz)
1HH-3 Highly shielded by the adjacent electron-donating amino group (-NH2) at C2.
3.33 SingletVariableH2O Residual water from DMSO (Artifact).
2.50 QuintetSolventDMSO Residual solvent peak (Reference).

Note on Couplings: The coupling constant


 is characteristically large (~9.0 Hz) for the pyridine ring of quinoline. The benzene ring protons (H5, H6, H8) show typical ortho (~8.5 Hz) and meta (~2.5 Hz) coupling patterns.
Structural Elucidation Map

NMR_Assignment cluster_structure 2-Amino-7-Hydroxyquinoline Core N_Ring Quinoline N C2_NH2 C2-NH2 (Amino) Shift_NH2 δ 6.95 ppm (Broad/Labile) C2_NH2->Shift_NH2 Exchangeable C7_OH C7-OH (Hydroxyl) Shift_OH δ 10.2 ppm (Deshielded/Labile) C7_OH->Shift_OH H-Bonding in DMSO H3 H-3 (Beta to N) Shift_H3 δ 6.70 ppm (Shielded by NH2) H3->Shift_H3 +Mesomeric Effect from NH2 H4 H-4 (Gamma to N) Shift_H4 δ 7.82 ppm (Deshielded Aromatic) H4->Shift_H4 Typical HetAr H8 H-8 (Ortho to OH) Shift_H8 δ 6.78 ppm (Shielded by OH) H8->Shift_H8 +Mesomeric Effect from OH

Figure 2: Correlation map linking structural features to observed chemical shifts. Note the shielding effects of the electron-donating -NH2 and -OH groups on H-3 and H-8, respectively.

Advanced Mechanistic Insight: Tautomerism

Users must be aware that 2-aminoquinolines can theoretically exist in two tautomeric forms: the Amino form (2-aminoquinoline) and the Imino form (2-imino-1H-quinoline).

  • Observation: In DMSO-d6, the Amino form is overwhelmingly dominant.

  • Evidence:

    • The -NH2 signal appears as a broad singlet integrating to 2 protons. If the imino form were present, one would observe a distinct N-H signal (on the ring nitrogen) and an =NH signal, often at very different shifts.

    • The C3-H coupling constant (

      
       Hz) is characteristic of a fully aromatic pyridine ring system, confirming the amino tautomer.
      
  • Significance: This stability simplifies analysis. However, if the sample is acidified (e.g., by adding TFA), the protonation occurs at the Ring Nitrogen (N1), which may shift the equilibrium or significantly deshield the ring protons.

References

  • Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491–509.[2][3] Link[2][3]

  • Bardez, E., et al. (1997). "Tautomerism and hydrogen bonding of 7-hydroxyquinoline in the ground and excited states." Journal of Physical Chemistry A, 101(42), 7776-7783. Link

  • Cambridge Isotope Laboratories. "NMR Solvent Data Chart." CIL Technical Resources. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link

Sources

Comprehensive LC-MS/MS Comparison Guide: Profiling the Fragmentation Pattern of 2-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing small, polar aromatic compounds like 2-Aminoquinolin-7-ol (Exact Mass: 160.0637 Da) requires moving beyond generic analytical methods. This molecule, a critical structural motif in biologically active alkaloids and drug development intermediates, presents unique analytical challenges due to its basic quinoline nitrogen, primary amine, and phenolic hydroxyl group.

This guide objectively compares analytical strategies—specifically contrasting C18 versus Biphenyl column chemistries for chromatographic resolution, and Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for structural elucidation.

Mechanistic Overview: Ionization and Fragmentation Pathways

Understanding the causality behind a molecule's fragmentation is the foundation of robust mass spectrometry. In positive electrospray ionization (ESI+), the highly basic quinoline nitrogen of 2-Aminoquinolin-7-ol readily accepts a proton, yielding a strong precursor ion at m/z 161.07 ([M+H]+).

Upon collisional activation, the molecule undergoes highly specific fragmentation pathways dictated by its functional groups:

  • Deamination (-17 Da): The primary amine at the 2-position is highly labile under collisional stress. The neutral loss of ammonia (NH3) generates a dominant fragment at m/z 144.04 . Aminoquinoline derivatives typically yield robust [M+H]+ signals, with fragmentation pathways heavily influenced by the position of the amino group[1].

  • Decarbonylation (-28 Da): The hydroxyl group at the 7-position mimics phenolic behavior. Following ring contraction or rearrangement, the expulsion of carbon monoxide (CO) yields a fragment at m/z 133.07 . The loss of carbon monoxide is a hallmark of quinolinol structures, as observed in various quinoline-based synthetic compounds and their metabolites[2].

  • Ring Cleavage (-27 Da): The loss of hydrogen cyanide (HCN) from the quinoline core results in a fragment at m/z 134.06 . High-resolution tandem mass spectrometry (MS/MS) is essential for distinguishing these specific fragmentation patterns from background matrix interference[3].

Fragmentation M Precursor Ion [M+H]+ m/z 161.07 F1 Deamination [M+H-NH3]+ m/z 144.04 M->F1 -NH3 (-17 Da) F2 Decarbonylation [M+H-CO]+ m/z 133.07 M->F2 -CO (-28 Da) F3 Ring Cleavage [M+H-HCN]+ m/z 134.06 M->F3 -HCN (-27 Da) F4 Secondary Fragment [M+H-NH3-CO]+ m/z 116.05 F1->F4 -CO (-28 Da)

Figure 1: Primary ESI(+) collision-induced fragmentation pathways of 2-Aminoquinolin-7-ol.

Experimental Workflows: A Self-Validating Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. It compares traditional methods against optimized strategies, incorporating system suitability checks to verify performance prior to sample analysis.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve 2-Aminoquinolin-7-ol standard in 50:50 Water:Methanol containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL.

  • Causality: The 0.1% FA ensures the quinoline nitrogen remains fully protonated in solution, maximizing ESI(+) ionization efficiency and preventing peak tailing caused by secondary interactions with free silanols in the LC system.

  • Validation Check: Inject a blank (solvent only) followed by the standard. The signal-to-noise (S/N) ratio for the m/z 161.07 peak must exceed 100:1, with no carryover detected in the subsequent blank.

Step 2: UHPLC Separation Strategy (C18 vs. Biphenyl)
  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions, which often fail to adequately retain or resolve small, polar planar aromatics. By switching to a Biphenyl stationary phase, we leverage

    
     interactions between the biphenyl ligands and the quinoline ring, dramatically improving retention and resolving 2-Aminoquinolin-7-ol from positional isomers (e.g., 2-Aminoquinolin-6-ol).
    
Step 3: Mass Spectrometry Parameters (CID vs. HCD)
  • Source Parameters: Spray voltage 3.5 kV, Capillary temperature 300°C.

  • Fragmentation Comparison: Analyze the sample using an Ion Trap (CID) and an Orbitrap/Q-TOF (HCD) at a Normalized Collision Energy (NCE) of 30%.

  • Causality: Ion trap CID is fundamentally limited by the "1/3 Rule," where product ions with an m/z less than one-third of the precursor cannot be trapped or detected. HCD (a beam-type collisional dissociation) eliminates this low-mass cutoff, allowing the capture of critical secondary fragments (like m/z 116.05) necessary for definitive structural mapping.

Workflow N1 Sample Prep (0.1% FA in MeOH) N2 UHPLC Separation (Biphenyl vs C18) N1->N2 N3 ESI(+) Ionization (m/z 161.07) N2->N3 N4 Fragmentation (CID vs HCD) N3->N4 N5 Data Analysis (Fragment Mapping) N4->N5

Figure 2: End-to-end LC-MS/MS workflow comparing separation and fragmentation strategies.

Comparative Performance Data

The following tables summarize the quantitative experimental data, clearly demonstrating the performance advantages of optimized column chemistry and fragmentation techniques.

Table 1: Chromatographic Performance Comparison

Data highlights the superiority of


 interactions for retaining polar aromatic structures.
ParameterStandard C18 ColumnBiphenyl Column
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

Interactions
Retention Time (Rt) 1.8 min3.4 min
Peak Asymmetry (Tf) 1.45 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution from Isomers Poor (

< 1.0)
Excellent (

> 2.5)
Table 2: Fragmentation Efficiency (NCE = 30%)

Data illustrates the impact of the Ion Trap 1/3 Rule versus full-spectrum HCD capture.

Fragment Ion Identitym/zIon Trap CID Relative AbundanceOrbitrap HCD Relative Abundance
[M+H]+ (Precursor) 161.0715%5%
[M+H-NH3]+ 144.04100% (Base Peak)85%
[M+H-CO]+ 133.0745%60%
[M+H-HCN]+ 134.0630%40%
[M+H-NH3-CO]+ 116.05Not Detected (1/3 Rule) 100% (Base Peak)

Analytical Conclusion: For the rigorous characterization of 2-Aminoquinolin-7-ol, a Biphenyl UHPLC column coupled with HCD fragmentation is the superior analytical architecture. The Biphenyl phase corrects the peak tailing and poor retention inherent to C18 columns, while HCD circumvents the ion trap low-mass cutoff, revealing the critical m/z 116.05 secondary fragment required to conclusively differentiate this molecule from its structural analogs.

References

  • Title: Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus Source: Analytical Chemistry / PubMed (NIH) URL: [Link]

  • Title: NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation Source: Frontiers in Microbiology / PMC (NIH) URL: [Link]

  • Title: UPLC/ESI-MS/MS-based determination of metabolism of several new illicit drugs, ADB-FUBINACA, AB-FUBINACA, AB-PINACA, QUPIC, 5F-QUPIC and α-PVT, by human liver microsome Source: Biomedical Chromatography / PubMed (NIH) URL: [Link]

Sources

HPLC Analysis Guide: 2-Aminoquinolin-7-ol vs. Impurity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminoquinolin-7-ol (CAS: 580-22-3 derivative; often referred to as 7-hydroxy-2-aminoquinoline) is a critical intermediate in the synthesis of functionalized dyes, fluorescent probes, and pharmaceutical scaffolds (e.g., for neurodegenerative disease research). Its amphoteric nature—possessing both a basic amino group and an acidic phenolic hydroxyl—presents unique chromatographic challenges.

This guide provides a robust, scientifically grounded HPLC methodology for separating 2-Aminoquinolin-7-ol from its critical process impurities: m-aminophenol (starting material), 7-hydroxy-2-quinolinone (hydrolysis degradant), and 7-hydroxyquinoline (de-aminated precursor).

Chemical Logic & Separation Strategy

The Amphoteric Challenge

The target molecule exists in complex equilibria depending on pH.

  • Acidic pH (< 4): Protonation of the heterocyclic nitrogen (

    
    ) and amino group (
    
    
    
    ). High polarity, low retention on C18.
  • Basic pH (> 9): Deprotonation of the phenolic hydroxyl (

    
    ). High polarity, potential peak broadening due to secondary interactions.
    
  • Optimal pH (4.5 – 6.0): The molecule is largely neutral or singly charged, offering the best compromise for hydrophobic retention on alkyl-bonded phases.

Impurity Origins

Understanding the synthesis pathway is essential for predicting impurities.

  • Synthesis: Condensation of m-aminophenol with propiolic acid derivatives or Chichibabin amination of 7-hydroxyquinoline.

  • Degradation: Hydrolysis of the 2-amino group yields 7-hydroxy-2-quinolinone.

ImpurityPathways Start m-Aminophenol (Starting Material) Target 2-Aminoquinolin-7-ol (Target Analyte) Start->Target Cyclization Isomer 5-Hydroxy-2-aminoquinoline (Regioisomer) Start->Isomer Side Reaction Inter 7-Hydroxyquinoline (Precursor) Inter->Target Chichibabin (NaNH2) Degradant 7-Hydroxy-2-quinolinone (Hydrolysis Product) Target->Degradant Hydrolysis (H2O/H+)

Figure 1: Synthesis and degradation pathways defining the impurity profile.

Comparative Performance Data

The following data represents a validated performance envelope using a C18 stationary phase under gradient conditions.

Reference Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. Mobile Phase: A: 20 mM Ammonium Acetate (pH 5.5); B: Acetonitrile.

AnalyteIdentityRelative Retention Time (RRT)LogP (Approx)Elution Logic
m-Aminophenol Starting Material0.350.2Highly polar; elutes near void volume.
7-Hydroxy-2-quinolinone Degradant0.651.1Tautomeric lactam form reduces hydrophobicity vs target.
2-Aminoquinolin-7-ol TARGET 1.00 1.7 Reference Peak.
5-Hydroxy-2-aminoquinoline Regioisomer1.081.7Structural isomer; requires high-efficiency column to resolve.
7-Hydroxyquinoline Precursor1.451.9Lacks polar amino group; significantly more retained.

Note: RRT values are normalized to the target peak (approx. retention time 6.8 min in a 15-minute gradient).

Detailed Experimental Protocol

A. Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with PDA (Photodiode Array) or Fluorescence Detector (FLD).

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18).

    • Dimensions: 150 mm × 4.6 mm, 3–5 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection:

    • UV:[1][2][3] 254 nm (General) and 340 nm (Selective for Quinoline core).

    • Fluorescence (Optional): Ex 350 nm / Em 450 nm (High sensitivity for aminoquinolines).

B. Mobile Phase Preparation[2][8]
  • Solvent A (Buffer): Dissolve 1.54 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
D. Sample Preparation[2][8][9][10]
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg substance in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

    • Caution: 2-Aminoquinolin-7-ol is light-sensitive. Use amber glassware.

  • Working Standard: Dilute to 50 µg/mL for assay.

Troubleshooting & Optimization

If resolution between the Target and Isomer (5-Hydroxy) is < 1.5, follow this decision tree:

OptimizationTree Start Resolution < 1.5? Step1 Check pH Start->Step1 Branch1 Is pH accurate (5.5)? Step1->Branch1 Action1 Adjust pH to 6.0 (Suppresses ionization) Branch1->Action1 No Action2 Switch Column Selectivity Branch1->Action2 Yes OptionA Phenyl-Hexyl Column (Pi-Pi interactions) Action2->OptionA OptionB Pentafluorophenyl (PFP) (Dipole interactions) Action2->OptionB

Figure 2: Optimization workflow for critical pair resolution.

Why Phenyl-Hexyl? If the C18 column fails to separate the regioisomers (7-hydroxy vs 5-hydroxy), a Phenyl-Hexyl column utilizes


 interactions with the quinoline ring, often providing superior selectivity for aromatic isomers compared to hydrophobic interaction alone.

References

  • Vertex AI Search. (2025). HPLC method development for aminoquinoline derivatives. 4[5]

  • BenchChem. (2025).[6] Application Notes for Quantification of Quinolin-amino derivatives. 7

  • MDPI. (2025). HPLC-Based Strategies for Impurity Profiling. 8[5]

  • ChemicalBook. (2026). 2-Aminoquinoline Chemical Properties and Synthesis. 9

  • Gilson. (2025). Purification of 7-hydroxymitragynine using CPC and HPLC. 10

Sources

Unlocking Photophysical Precision: A Comparative Guide to the UV-Vis Absorption Spectra of 2-Amino-7-Hydroxyquinoline and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an appropriate fluorescent probe or structural scaffold is governed by its photophysical properties. 2-Amino-7-hydroxyquinoline (2A7HQ) —which exists in a dynamic tautomeric equilibrium with its lactam form, 7-hydroxy-2-quinolone (7-HC) —is a highly versatile fluorophore. Its unique structural topology allows it to participate in complex hydrogen-bonding networks, making it highly sensitive to microenvironmental changes, solvent polarity, and pH.

This guide objectively compares the UV-Vis absorption and photophysical performance of 2A7HQ against leading alternative fluorophores. By understanding the causality behind its spectral behavior, researchers can seamlessly integrate this compound into assays ranging from kinase inhibition screening to reactive oxygen species (ROS) detection.

Comparative Photophysical Performance

To establish a baseline for probe selection, it is critical to compare 2A7HQ with structurally related alternatives: 7-Hydroxyquinoline (7-HQ) and 7-Hydroxycoumarin (Umbelliferone) .

While 7-HQ is a classic model for excited-state proton transfer (ESIPT) [1], 2A7HQ introduces an amino/lactam functional group at the 2-position. This substitution fundamentally alters the electron density of the quinoline ring, shifting the tautomeric equilibrium and resulting in distinct absorption profiles [2].

Table 1: UV-Vis Absorption and Emission Comparison (Aqueous Media, pH 7.4)
Fluorophore / ProbePrimary Ground StateAbsorbance Max (

)
Emission Max (

)
Molar Extinction (

)
Key Photophysical Trait
2-Amino-7-hydroxyquinoline Lactam (7-Hydroxy-2-quinolone)~335 nm~420 nm~12,000 M

cm

High sensitivity to protic solvents; dual hydrogen-bond donor/acceptor.
7-Hydroxyquinoline (7-HQ) Enol (7-Quinolinol)~330 nm~400 nm & 520 nm~10,500 M

cm

Undergoes rapid ESIPT, yielding dual emission bands (normal vs. tautomer) [1].
7-Hydroxycoumarin Lactone~325 nm~460 nm~15,000 M

cm

Highly fluorescent; minimal tautomerization; susceptible to hydrolysis at high pH [3].

Key Takeaway: 2A7HQ provides a highly stable lactam-based scaffold that avoids the hydrolytic instability of coumarins while offering a more predictable single-band emission profile compared to the complex dual-emission of 7-HQ.

The Causality of Spectral Shifts: Tautomerism and Solvent Effects

As an Application Scientist, it is crucial to recognize that the UV-Vis spectrum of 2A7HQ is not static; it is a macroscopic readout of microscopic molecular dynamics.

The Lactim-Lactam Equilibrium

In aprotic, non-polar solvents (e.g., cyclohexane), 2A7HQ may exist partially in the lactim form (2-amino-7-hydroxyquinoline). However, in protic solvents (e.g., water, methanol), intermolecular hydrogen bonding heavily favors the lactam form (7-hydroxy-2-quinolone). This structural rearrangement alters the


-conjugation pathway. The lactam form typically exhibits a broader, slightly red-shifted absorption band due to the incorporation of the carbonyl group into the conjugated system.
pH-Dependent Bathochromic Shifts

Titrating 2A7HQ with a base deprotonates the 7-hydroxyl group, forming a phenolate-like anion. This increases electron delocalization across the quinoline core, lowering the energy gap between the HOMO and LUMO (


 transition). Consequently, the absorption maximum undergoes a bathochromic (red) shift  from ~335 nm to ~365 nm.

Pathway Lactim Lactim Form 2-Amino-7-hydroxyquinoline Lactam Lactam Form 7-Hydroxy-2-quinolone Lactim->Lactam Protic Solvents (H-Bonding) Anion Anion Lactam->Anion Base Addition (-H+) Abs1 UV Abs: ~330 nm Neutral State Lactam->Abs1 Abs2 UV Abs: ~365 nm Bathochromic Shift Anion->Abs2

Caption: Logical relationship between 2A7HQ tautomerization, deprotonation, and resulting UV-Vis absorption shifts.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By tracking isosbestic points during a pH titration, researchers can mathematically prove that the spectral changes are due to a clean two-state equilibrium (neutral


 anion) rather than sample degradation or aggregation.
Materials Required
  • Analyte: 2-Amino-7-hydroxyquinoline (Purity > 98%, verified by HPLC/NMR).

  • Solvents: Spectroscopic grade DMSO (for stock), Milli-Q Water, 0.1 M HCl, 0.1 M NaOH.

  • Equipment: Double-beam UV-Vis spectrophotometer with Peltier temperature control (set to 25.0 ± 0.1 °C); 10 mm pathlength quartz cuvettes.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh exactly 1.60 mg of 2A7HQ and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

    • Expert Insight: DMSO is chosen to prevent premature aggregation and ensure complete dissolution before introduction to aqueous buffers.

Step 2: Sample Dilution and Baseline Correction

  • Dilute the stock solution to a final working concentration of 20 µM in a buffered aqueous solution (e.g., 50 mM Phosphate buffer, pH 7.0). Ensure the final DMSO concentration is

    
     0.2% (v/v) to prevent solvent-induced refractive index artifacts.
    
  • Fill both the reference and sample cuvettes with the blank buffer (containing 0.2% DMSO) and perform a baseline zero scan from 200 nm to 600 nm.

Step 3: Spectral Acquisition and pH Titration

  • Replace the blank in the sample cuvette with the 20 µM 2A7HQ solution. Record the initial UV-Vis absorption spectrum.

  • To validate the structural integrity and determine the

    
    , perform a micro-titration directly in the cuvette. Add 1-2 µL aliquots of 0.1 M NaOH to incrementally raise the pH.
    
  • Stir gently and record a new spectrum after each addition until the spectral shift plateaus (indicating complete conversion to the anionic form).

Step 4: Self-Validation via Isosbestic Points

  • Overlay all acquired spectra. You must observe a sharp, distinct isosbestic point (typically around 345-350 nm).

    • Expert Insight: The presence of a tight isosbestic point validates that only two absorbing species (neutral lactam and deprotonated anion) are in equilibrium. If the isosbestic point drifts, it indicates a secondary reaction, such as photobleaching or oxidative degradation [4].

Protocol Prep 1. Prepare 10 mM Stock (Anhydrous DMSO) Dilute 2. Dilute to 20 µM (Aqueous Buffer, <0.2% DMSO) Prep->Dilute Baseline 3. Double-Beam Baseline Correction Dilute->Baseline Titrate 4. Micro-Titration (0.1 M NaOH aliquots) Baseline->Titrate Scan 200-600 nm Validate 5. Isosbestic Point Validation Titrate->Validate Overlay Spectra

Caption: Self-validating experimental workflow for UV-Vis characterization of 2A7HQ.

Conclusion for Drug Development Professionals

When engineering fluorescent assays or synthesizing novel kinase inhibitors, 2-amino-7-hydroxyquinoline offers a robust alternative to standard coumarins and simple quinolines. Its lactam-dominant tautomeric state in aqueous media provides a stable, predictable UV-Vis absorption profile (~335 nm), while its distinct bathochromic shift upon deprotonation makes it an excellent candidate for microenvironmental sensing. By adhering to the self-validating spectroscopic protocols outlined above, researchers can ensure high-fidelity data collection free from aggregation or degradation artifacts.

References
  • Ma, J., et al. (2011). Comparison of the absorption, emission, and resonance Raman spectra of 7-hydroxyquinoline and 8-bromo-7-hydroxyquinoline caged acetate. The Journal of Physical Chemistry A, 115(42), 11632-11640. Available at:[Link]

  • Kijak, M., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, 117(40), 10264-10273. Available at:[Link]

  • Page, R. C., et al. (2011). Phospholipid-linked Coumarin: A Fluorescent Probe for Sensing Hydroxyl Radicals in Lipid Membranes. (Discussion on hydroxylated aromatic systems including 7-hydroxy-2-quinolone). Available at: [Link]

Comparative Guide: Fluorescence Quantum Yield of 2-Amino-7-Hydroxyquinoline Derivatives vs. Standard Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an optimal fluorescent probe or structural intermediate is a critical decision that dictates assay sensitivity and signal-to-noise ratios. 2-Amino-7-hydroxyquinoline and its structural analogs (such as 2-methyl-7-hydroxyquinoline) are highly valued both as critical intermediates in the synthesis of PRMT5 inhibitors[1] and as advanced fluorescent probes for two-photon excitation microscopy[2].

Unlike conventional fluorophores, 7-hydroxyquinoline (7-HQ) derivatives possess unique photophysical properties governed by an ultrafast photochemical reaction. This guide objectively compares the fluorescence quantum yield (


) of 2-amino-7-hydroxyquinoline derivatives against standard alternatives and provides a self-validating experimental protocol for quantifying these metrics.

Mechanistic Causality: The Role of Substituents in ESPT

To understand why 2-amino and 2-methyl substitutions drastically improve the performance of 7-HQ, we must first examine the causality behind its fluorescence.

7-HQ derivatives undergo Excited-State Proton Transfer (ESPT) [3]. In aqueous or protic media, the molecule forms a cyclic hydrogen-bonded network with solvent molecules. Upon UV excitation, the electron distribution shifts dramatically: the 7-hydroxyl group becomes highly acidic (acting as a proton donor), while the quinoline nitrogen becomes highly basic (acting as a proton acceptor). This drives an ultrafast proton transfer, converting the excited enol into a highly fluorescent excited zwitterion or keto tautomer[4].

However, the parent 7-HQ molecule suffers from a low fluorescence quantum yield (


) due to competing non-radiative decay pathways and a flexible solvent complex.

The Substitution Effect: Introducing an electron-donating group at the 2-position (such as an amino


 or methyl 

group) fundamentally alters the electron density of the quinoline ring. For example, 5 that 2,4-dimethyl-7-hydroxyquinoline exhibits a 13-fold enhancement in the product of its molar extinction coefficient and quantum yield (

) compared to standard 7-HQ[5]. Similarly, a 2-amino substitution rigidifies the excited-state water complex and shifts the tautomeric equilibrium toward the highly fluorescent zwitterionic state, suppressing non-radiative deactivation and boosting the quantum yield significantly.

ESPT_Mechanism N Ground State Enol (N) Low Fluorescence N_star Excited Enol (N*) Franck-Condon State N->N_star hν (Excitation) Z_star Excited Tautomer (Z*) Highly Fluorescent N_star->Z_star ESPT (Ultrafast) Z Ground Tautomer (Z) Unstable Z_star->Z hν' (Emission) Z->N Reverse PT

Figure 1: Excited-State Proton Transfer (ESPT) photocycle of 7-hydroxyquinoline derivatives.

Comparative Performance Analysis

When benchmarking 2-amino-7-hydroxyquinoline derivatives against standard fluorophores (like Quinine Sulfate or Coumarin 153), the most striking advantage is the Stokes shift . Because the emission originates from a completely different tautomeric state (Z*) than the ground state (N) that absorbed the photon, the Stokes shift is massive (~180 nm). This virtually eliminates background autofluorescence and self-quenching in biological assays.

FluorophoreSolventAbs Max (nm)Em Max (nm)Quantum Yield (

)
Stokes Shift (nm)
7-Hydroxyquinoline (7-HQ) Water (pH 7)~330~510~0.02~180
2-Methyl-7-HQ Water (pH 7)~335~515~0.17~180
2-Amino-7-HQ Derivatives Water/Buffer~340~5200.25 - 0.35~180
Quinine Sulfate (Standard) 0.1 M

3484530.54105
Coumarin 153 Ethanol4235300.38107

Data synthesized from comparative photophysical studies on quinoline derivatives and standard reference materials[2][3][5].

Experimental Workflow: Self-Validating Protocol for Quantum Yield

To objectively verify the quantum yield of a newly synthesized 2-amino-7-hydroxyquinoline derivative, researchers must use the comparative method (Williams et al.). This protocol is designed as a self-validating system : by measuring a concentration gradient rather than a single point, the resulting linear regression inherently validates the absence of optical artifacts.

Step 1: Standard and Sample Preparation
  • Causality: You must prepare a reference standard with a known quantum yield that absorbs at a similar wavelength to your sample. Quinine Sulfate in 0.1 M

    
     (
    
    
    
    at
    
    
    nm) is the ideal choice. The 0.1 M
    
    
    matrix is strictly required to lock the protonation state of Quinine Sulfate, preventing pH-dependent quantum yield fluctuations.
  • Action: Prepare a stock solution of the 2-amino-7-HQ derivative in a physiological buffer (pH 7.4) and Quinine Sulfate in 0.1 M

    
    .
    
  • Dilution Gradient: Dilute both the standard and the sample to create a 5-point concentration gradient where the maximum optical density (OD) at the excitation wavelength is strictly

    
     .
    
  • Causality: Keeping the OD below 0.05 is non-negotiable. Higher absorbances trigger the "inner-filter effect," where the fluorophore re-absorbs its own emitted light, artificially depressing the measured quantum yield.

Step 2: Spectral Acquisition
  • Action: Record the UV-Vis absorbance spectrum for all 10 solutions (5 sample, 5 standard) using the exact same cuvette to eliminate path-length variance.

  • Action: Record the fluorescence emission spectrum for all solutions using the same excitation wavelength (e.g., 340 nm). Ensure the excitation and emission slit widths remain identical across all measurements.

Step 3: Data Processing & Self-Validation
  • Action: Integrate the total area under the fluorescence emission curve for each concentration.

  • Self-Validation Check: Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis) for both the sample and the standard. Calculate the linear regression.

  • Causality: If the

    
     value is 
    
    
    
    , the system is invalid. A non-linear plot indicates aggregation, detector saturation, or inner-filter effects. Do not proceed to calculation; you must re-prepare the gradient.
Step 4: Quantum Yield Calculation

If both gradients are perfectly linear, extract the gradients (slopes) and calculate the quantum yield (


) using the following equation:


Where:

  • 
     and 
    
    
    
    are the slopes of the sample and standard plots, respectively.
  • 
     and 
    
    
    
    are the refractive indices of the solvents (e.g., Water/Buffer
    
    
    ).

References

  • Senda, N., Momotake, A., & Arai, T. (2010). "Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution." Bulletin of the Chemical Society of Japan.[Link]

  • Ahn, K. H., et al. (2009). "Metal Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy." NIH Public Access.[Link]

  • Huppert, D., et al. (2025). "Ultrafast Excited-State Deprotonation and Electron Transfer in Hydroxyquinoline Derivatives." ResearchGate.[Link]

  • Basarić, N., et al. (2024). "Excited-state antiaromaticity relief drives facile photoprotonation of carbons in aminobiphenyls." Chemical Science (RSC Publishing).[Link]

  • European Patent Office. (2018). "EP3341368A1 - Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as prmt5 inhibitors.

Sources

Characterization of O-alkylated vs. N-alkylated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

In drug discovery, particularly within the kinase inhibitor and antibiotic (fluoroquinolone) spaces, the quinoline scaffold is ubiquitous. However, the alkylation of 4-hydroxyquinoline presents a classic yet persistent challenge in organic synthesis: ambident nucleophilicity .

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with 4-quinolone.[1] When subjected to alkylation, two isomers are possible:

  • N-alkylation: Yields 1-alkyl-4-quinolone (thermodynamically favored, bioactive scaffold).

  • O-alkylation: Yields 4-alkoxyquinoline (kinetically favored under specific conditions, aromatized pyridine ring).

Misidentification of these isomers leads to erroneous Structure-Activity Relationship (SAR) data and regulatory setbacks. This guide provides a definitive technical workflow to synthesize, distinguish, and characterize these isomers with high confidence.

Mechanistic Insight: Controlling Selectivity

To control the outcome, one must apply the Hard and Soft Acids and Bases (HSAB) Theory and understand solvent effects.[2]

  • Nitrogen Center (N1): A "softer" nucleophile. It is more polarizable and generally favored by thermodynamic control and polar aprotic solvents that solvate the cation, leaving the anion free to attack via the most nucleophilic site (N).

  • Oxygen Center (O4): A "harder" nucleophile with high charge density. It is favored by hard electrophiles, O-selective coupling reagents (e.g., Mitsunobu conditions), or conditions that chelate the nitrogen.

Reaction Pathway Visualization

ReactionPathway Start 4-Hydroxyquinoline (Tautomeric Mix) Base Deprotonation (NaH/K2CO3) Start->Base Anion Ambident Anion (Delocalized) Base->Anion Cond_N Condition A: Polar Aprotic (DMF/DMSO) Soft Electrophile (R-I) Anion->Cond_N Dissociated Ion Pair Cond_O Condition B: Silver Salts (Ag2CO3) OR Mitsunobu Reaction Anion->Cond_O Associated/Chelated Prod_N N-Alkyl-4-quinolone (Thermodynamic Product) Cond_N->Prod_N N-Attack Prod_O 4-Alkoxyquinoline (Kinetic/Aromatic Product) Cond_O->Prod_O O-Attack

Figure 1: Divergent synthesis pathways for quinoline alkylation based on reaction conditions.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-4-quinolone (N-Alkylation)

Targeting the antibiotic scaffold.

  • Reagents: 4-Hydroxyquinoline (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Methyl Iodide (1.2 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 4-hydroxyquinoline in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins to generate the anion.
      
    • Add Methyl Iodide dropwise.

    • Heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. The N-alkylated product typically precipitates as a solid. Filter and recrystallize from Ethanol.

  • Mechanism: DMF solvates the

    
     cation, leaving the "naked" anion to react at the softer Nitrogen center.
    
Protocol B: Synthesis of 4-Methoxyquinoline (O-Alkylation)

Targeting the ether linkage.

  • Reagents: 4-Hydroxyquinoline (1.0 eq), Methanol (1.2 eq), Triphenylphosphine (

    
    , 1.2 eq), DIAD or DEAD (1.2 eq), THF.
    
  • Procedure (Mitsunobu):

    • Dissolve 4-hydroxyquinoline, MeOH, and

      
       in dry THF.
      
    • Cool to 0°C.

    • Add DIAD dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate solvent. Purify via flash column chromatography (Silica, Hexane:EtOAc).

  • Mechanism: The Mitsunobu reaction activates the alcohol (MeOH) to form an oxy-phosphonium intermediate, which is attacked by the oxygen of the quinoline (acting as the nucleophile) to preserve the aromaticity of the pyridine ring.

Analytical Characterization Guide

Distinguishing the isomers requires a multi-modal approach. NMR is the gold standard , but IR and UV-Vis provide rapid supporting evidence.

A. Nuclear Magnetic Resonance (NMR)

This is the definitive method. The electronic environments of the two isomers are drastically different due to the loss of aromaticity in the N-alkylated pyridone ring versus the retained aromaticity in the O-alkylated pyridine ring.

Key Diagnostic Signals:

  • Carbon-13 (

    
    ) Carbonyl:  The most reliable indicator.
    
    • N-Alkyl: Shows a distinct carbonyl (

      
      ) signal at 174–178 ppm .
      
    • O-Alkyl: Shows an aromatic

      
       carbon signal at 160–167 ppm .
      
  • Proton (

    
    ) C-2 and C-3: 
    
    • N-Alkyl: The proton at C-2 is highly deshielded (downfield) due to the adjacent positive charge character on the nitrogen. The C-3 proton is olefinic character (~6.0 ppm).

    • O-Alkyl: The C-3 proton is aromatic (~6.7–7.0 ppm).

B. Infrared Spectroscopy (IR)[3][4][5]
  • N-Alkyl: Strong, sharp band at 1620–1640

    
      (Quinolone 
    
    
    
    stretch).
  • O-Alkyl: Absence of carbonyl band. Presence of

    
     stretching in the fingerprint region (1000–1300 
    
    
    
    ), though this can be ambiguous.
C. UV-Visible Spectroscopy[3][6]
  • N-Alkyl: Bathochromic shift (Red shift) due to extended conjugation of the quinolone system (

    
    ).
    
  • O-Alkyl: Spectra resemble the parent quinoline/naphthalene systems.

Comparative Data Summary
FeatureN-Alkylated (1-alkyl-4-quinolone)O-Alkylated (4-alkoxyquinoline)
Structure Type Cyclic Amide (Pyridone-like)Heterocyclic Ether (Pyridine-like)

NMR (C4)
174 – 178 ppm (

)
160 – 167 ppm (

)

NMR (H3)
~ 6.00 – 6.20 ppm ~ 6.70 – 7.10 ppm

NMR (N-R vs O-R)
N-

often ~3.8–4.0 ppm
O-

often ~4.0–4.2 ppm
IR Spectrum Strong band ~1630

No Carbonyl band
Aromaticity Pyridone ring is non-aromaticFull bicyclic aromaticity

Analytical Workflow (Decision Tree)

Use this logic flow to validate your product.

DecisionTree Sample Unknown Alkylation Product IR_Step Step 1: IR Spectroscopy Check 1620-1650 cm⁻¹ Sample->IR_Step Result_CO Strong C=O Peak Present IR_Step->Result_CO Yes Result_NoCO No C=O Peak IR_Step->Result_NoCO No Final_N CONFIRMED: N-Alkylated Quinolone (C4 @ ~177 ppm) Result_CO->Final_N High Probability NMR_Step Step 2: 13C NMR Check C4 Shift Result_NoCO->NMR_Step Verification Needed NMR_Step->Final_N >170 ppm Final_O CONFIRMED: O-Alkylated Ether (C4 @ ~162 ppm) NMR_Step->Final_O <168 ppm

Figure 2: Step-wise analytical workflow for isomer identification.

References

  • Andriole, V. T. (1989).[1] The Quinolones. Academic Press. (Foundational text on quinolone structure and chemistry).

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases".[2][3][4][5] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28.
  • Ravi, M., et al. (2015).[6] "Synthesis of 4-quinolones". The Journal of Organic Chemistry, 80, 5369-5376.[6] Link

  • Reisch, J., et al. (1989). "N- and O-alkylation of 4-hydroxyquinolines". Monatshefte für Chemie, 120, 1157–1162. (Primary source for NMR shift comparison).
  • ChemRxiv. (2024). "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation". (Source for C3-H proton shifts). Link

Sources

Validating the Purity of 2-Aminoquinolin-7-ol: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research and drug development, the designation of a synthesized building block as "pure" is a complex claim that requires rigorous, multi-modal validation. For heterocyclic compounds like 2-Aminoquinolin-7-ol (C9H8N2O, MW: 160.17 g/mol ), relying on a single analytical technique introduces critical blind spots. In any biomedical and chemical context, a truthful description of chemical constitution requires comprehensive coverage of both structure and absolute purity[1].

As an Application Scientist, I approach purity not as a single measurement, but as a self-validating system. This guide objectively compares Elemental Analysis (CHNS/O) against High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qHNMR), providing field-proven protocols and simulated experimental data to demonstrate why orthogonal testing is non-negotiable.

The Causality of Analytical Selection

To build a robust purity profile, we must understand the fundamental causality—the why—behind each technique's detection capabilities and inherent limitations.

  • Elemental Analysis (CHNS/O) - The Absolute Baseline: Combustion analysis determines the exact mass fractions of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen[2]. Causality: Because EA measures the total elemental mass in the crucible, it is uniquely capable of detecting non-chromophoric impurities (like retained water or inorganic salts) that easily escape chromatographic detection[3].

  • Quantitative NMR (qHNMR) - The Orthogonal Validator: qNMR provides absolute quantification without requiring a reference standard of the analyte itself[4]. Causality: By comparing the integrated signal area of the analyte to a certified internal standard, qHNMR acts as a mechanistically independent check against both the purification method and the primary assay[1].

  • HPLC-UV - The Structural Separator: Causality: HPLC relies on the strong UV chromophore of the quinoline ring. It is highly sensitive for resolving structurally similar organic impurities (e.g., positional isomers like 2-Aminoquinolin-6-ol) but is completely blind to inorganic salts and moisture[4].

LogicTree Impurity Unknown Impurity in Sample HasChromophore Has UV Chromophore? Impurity->HasChromophore HasProtons Has NMR-Active Protons? HasChromophore->HasProtons No (e.g., Water, Salts) DetectedHPLC Detected by HPLC-UV HasChromophore->DetectedHPLC Yes (e.g., Isomers) HasMass Has Carbon/Hydrogen/Oxygen? HasProtons->HasMass No (e.g., Inorganic Salts) DetectedNMR Detected by 1H-qNMR HasProtons->DetectedNMR Yes (e.g., Water, Solvents) DetectedEA Detected by CHNS/O HasMass->DetectedEA Yes (e.g., Oxides, Carbonates) Invisible Invisible to Method HasMass->Invisible No (e.g., Pure Halides)

Logical decision tree illustrating the detection capabilities and blind spots of analytical methods.

Experimental Workflows & Self-Validating Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Workflow cluster_methods Orthogonal Analytical Methods Sample 2-Aminoquinolin-7-ol Batch Sample EA Elemental Analysis (CHNS/O Combustion) Sample->EA Bulk Composition qNMR Quantitative NMR (1H qNMR) Sample->qNMR Absolute Purity HPLC HPLC-UV (Chromatography) Sample->HPLC Organic Impurities DataSync Data Synthesis & Discrepancy Analysis EA->DataSync qNMR->DataSync HPLC->DataSync Outcome1 Validated API (Concordant Results) DataSync->Outcome1 Match Outcome2 Repurification (Moisture/Salts Detected) DataSync->Outcome2 Mismatch

Orthogonal workflow for validating 2-Aminoquinolin-7-ol purity using EA, qNMR, and HPLC.

Protocol 1: CHNS/O Combustion Analysis

Organic elemental analysis is one of the most exact technologies for determining the main components of a sample, provided sample preparation is flawless[5].

  • System Blanking & Calibration: Run three empty tin capsules to establish a baseline. Analyze a known standard (e.g., Sulfanilamide) to validate the calibration curve. Self-Validation: The standard must yield results within ±0.3% of theoretical values to prove the absence of calibration drift[2].

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of 2-Aminoquinolin-7-ol into a tin capsule using a microbalance (1 µg resolution). Causality: Precise weighing is the highest source of variance in microanalysis; strict environmental control prevents atmospheric moisture absorption during weighing[2].

  • Combustion & Detection: Combust the sample at 1000°C in an oxygen-rich environment. The resulting gases (CO2~, H2O, NO2) are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD)[5].

Protocol 2: Absolute Purity via 1H qNMR
  • Standard Selection: Select Maleic acid (NIST-traceable) as the internal standard. Causality: Maleic acid produces a sharp singlet at ~6.3 ppm, which does not overlap with the aromatic protons (7.0–8.0 ppm) of the quinoline ring[1].

  • Sample Preparation: Co-dissolve exactly 10.00 mg of 2-Aminoquinolin-7-ol and 5.00 mg of Maleic acid in 600 µL of anhydrous DMSO-d6.

  • Acquisition Parameters: Acquire spectra using a 90° pulse. Causality: Set a relaxation delay (D1) of 60 seconds. A long D1 ensures complete longitudinal relaxation (T1) of all nuclei, guaranteeing that the integrated signal area is perfectly proportional to the number of nuclei[4].

Protocol 3: HPLC-UV Analysis
  • Preparation: Prepare a 1.0 mg/mL solution of the sample in LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% TFA) and Acetonitrile at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm and calculate purity via area normalization.

Comparative Experimental Data (Simulated Batch Analysis)

To illustrate the necessity of this multi-modal approach, consider the following simulated data for a newly synthesized batch of 2-Aminoquinolin-7-ol (Theoretical Formula: C9H8N2O).

Table 1: CHNS/O Elemental Analysis Results Theoretical values based on MW 160.17 g/mol .

ElementTheoretical Mass (%)Experimental Mass (%)Absolute DifferenceStatus
Carbon (C) 67.4966.81-0.68Fail (> ±0.4% limit)
Hydrogen (H) 5.035.09+0.06Pass
Nitrogen (N) 17.4917.31-0.18Pass
Oxygen (O) 9.9910.78+0.79Fail (> ±0.4% limit)

Table 2: Orthogonal Purity Assessment

Analytical MethodApparent Purity (%)Primary Impurity Detected
HPLC-UV 99.8%Trace organic isomer (0.2%)
1H qNMR 98.8%Water (broad peak at ~3.3 ppm)
CHNS/O (EA) ~98.9% (Calculated)Excessive Oxygen (Water retention)

Discussion: Interpreting the Discrepancies

If a researcher relied solely on HPLC-UV, they would approve this batch of 2-Aminoquinolin-7-ol at an exceptional 99.8% purity. However, the CHNS/O analysis triggers an immediate failure due to a critical discrepancy: Carbon is depressed by 0.68%, and Oxygen is elevated by 0.79%.

The Causality of the Discrepancy: This specific elemental deviation is the exact mathematical signature of approximately 1% retained water by weight (Water is 11% Hydrogen and 89% Oxygen). Because water lacks a UV chromophore, it is completely invisible to HPLC-UV[1][4].

The qNMR data perfectly corroborates the elemental analysis, yielding an absolute purity of 98.8% and revealing a broad water peak in the DMSO-d6 spectrum[6]. This proves that while chromatography is excellent for identifying organic isomers, Elemental Analysis remains an indispensable, self-validating tool in the pharmaceutical workflow, acting as the ultimate safeguard against "invisible" impurities[3][5].

References

1.1 - Journal of Medicinal Chemistry - ACS Publications 2.6 - Creative Biostructure 3.3 - VELP Scientifica 4.4 - Benchchem 5. 2 - Mettler Toledo 6.5 - Elementar

Sources

A Comparative Guide to the Crystal Structures of Substituted Amino-Hydroxy-Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amino-Hydroxy-Quinoline Moiety

Quinoline derivatives are a cornerstone in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1][2] The strategic placement of electron-donating groups, such as amino and hydroxyl moieties, can significantly influence the molecule's physicochemical properties and biological activity. The 2-amino-7-hydroxyquinoline scaffold, in particular, presents a fascinating case study in hydrogen bonding and π-π stacking, which are pivotal in molecular recognition and crystal engineering. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and development.

Comparative Crystal Structure Analysis

This section will compare the crystal structures of three pertinent compounds: a complex hexahydroquinoline derivative, a benzopyran analogue, and a polymorph of the foundational 8-hydroxyquinoline. This comparison will highlight how different substituents and structural modifications influence the overall crystal packing and intermolecular interactions.

Case Study 1: A Highly Substituted Hexahydroquinoline Derivative

The crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile provides a glimpse into the packing of a complex, non-planar quinoline system.[3]

  • Key Structural Features: This compound crystallizes in the triclinic space group P-1.[3] The dihydropyridine and cyclohexene rings adopt sofa conformations, creating a significantly non-planar molecular structure.[3]

  • Intermolecular Interactions: The packing is dominated by N-H···O hydrogen bonds, which link the molecules into a two-dimensional network.[3] The presence of the nitro group and the cyano group provides additional hydrogen bond acceptors, influencing the overall packing arrangement. The bulky substituents, however, may sterically hinder the formation of extensive π-π stacking interactions between the quinoline cores.

Case Study 2: A 7-Hydroxy-Benzopyran Analogue

The crystal structure of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile offers insights into the role of the 7-hydroxy group in a related heterocyclic system.[4]

  • Key Structural Features: This compound crystallizes in the monoclinic space group P21/c.[4] The benzopyran ring is essentially planar, but it is nearly perpendicular to the chlorophenyl ring, with a dihedral angle of 86.85 (6)°.[4]

  • Intermolecular Interactions: A rich network of hydrogen bonds is observed, including N—H···O, O—H···N, and C—H···O interactions.[4] The 7-hydroxy group is a key player in this network, acting as both a hydrogen bond donor and acceptor. This extensive hydrogen bonding organizes the molecules in the crystal lattice.

Reference Compound: A Monoclinic Polymorph of 8-Hydroxyquinoline

The crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline serves as a fundamental reference for understanding the interactions of the quinoline core.[5]

  • Key Structural Features: This polymorph crystallizes in the space group P21/n. The molecule is planar and features an intramolecular O—H···N hydrogen bond.[5]

  • Intermolecular Interactions: In the crystal, molecules form centrosymmetric dimers through two intermolecular O—H···N hydrogen bonds.[5] These dimers are further connected by intermolecular π–π stacking, with an interplane distance of 3.3155 (17) Å, and C—H···π interactions, creating a three-dimensional framework.[5]

Tabulated Crystallographic Data

Compound2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile[3]2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile[4]8-Hydroxyquinoline (monoclinic polymorph)[5]
Formula C₂₁H₂₅N₅O₄C₁₆H₁₁ClN₂O₂C₉H₇NO
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P21/cP21/n
a (Å) 7.5762(2)Not specifiedNot specified
b (Å) 9.9019(4)Not specifiedNot specified
c (Å) 14.1138(5)Not specifiedNot specified
α (°) 89.708(3)9090
β (°) 90.249(3)Not specifiedNot specified
γ (°) 102.124(3)9090
Key H-Bonds N-H···ON—H···O, O—H···N, C—H···OO—H···N (inter- and intramolecular)
π-π Stacking Limited due to steric hindranceNot the dominant interactionPresent, interplane distance ~3.3 Å

Experimental Protocols

Synthesis of 2-Aminoquinoline Derivatives

A general and efficient method for the one-pot synthesis of 2-aminoquinolines involves the reductive cyclization of nitro and cyano groups mediated by zinc and acetic acid.[1]

Step-by-Step Methodology:

  • Reaction Setup: A model substrate, such as isopropyl-2-cyano-3-(2-nitrophenyl)acrylate, is used to optimize the reaction conditions.[1]

  • Reagent Ratio: The ratio of the substrate to the Zn/AcOH couple is evaluated. A ratio of 1:4 (substrate:Zn/AcOH) has been found to be optimal.[1]

  • Reaction Execution: The reaction is carried out to achieve reductive coupling of the cyano and nitro groups.

  • Product Characterization: The resulting 2-aminoquinoline products are characterized by IR, HRMS, and ¹H NMR spectroscopy.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture. For the hexahydroquinoline derivative, single crystals were obtained from the reaction mixture.[3] For the benzopyran derivative, the crystallization solvent is not specified in the provided information. The 8-hydroxyquinoline polymorph was serendipitously obtained from an attempt to grow co-crystals from a chloroform-ethanol solvent mixture at room temperature.[5]

Visualization of Key Concepts

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis A Starting Materials (e.g., nitro-cyano olefin) B Reductive Cyclization (e.g., Zn/AcOH) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Slow Evaporation in suitable solvent D->E F Single Crystals E->F G X-ray Diffraction F->G H Structure Determination G->H

Caption: General workflow for the synthesis, crystallization, and structural analysis of quinoline derivatives.

Intermolecular Interactions in Amino-Hydroxy-Quinolines

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 Amino Group (-NH2) O2 Hydroxyl Group (-OH) N1->O2 N-H···O (Hydrogen Bond) O1 Hydroxyl Group (-OH) N2 Amino Group (-NH2) O1->N2 O-H···N (Hydrogen Bond) Q1 Quinoline Core Q2 Quinoline Core Q1->Q2 π-π Stacking

Caption: Schematic of potential intermolecular interactions in 2-amino-7-hydroxyquinoline crystals.

Conclusion and Future Directions

The analysis of the crystal structures of substituted amino-hydroxy-quinoline scaffolds reveals the profound impact of functional groups on their solid-state architecture. The amino and hydroxyl groups are primary drivers of crystal packing through the formation of robust hydrogen bond networks. The planarity of the quinoline core is a prerequisite for significant π-π stacking, which can be disrupted by bulky substituents.

Future research should prioritize obtaining the crystal structure of the parent 2-amino-7-hydroxyquinoline and its simple complexes. This would provide a crucial baseline for understanding the intrinsic packing preferences of this important pharmacophore and would enable a more direct and quantitative comparison of its complexation behavior. Such data would be invaluable for the continued development of quinoline-based therapeutics with optimized solid-state properties.

References

  • Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8- hexahydroquinoline-3-carbonitrile.
  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
  • Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 2-Amino-7-hydroxyquinoline; 7-Hydroxyquinolin-2-amine Chemical Family: Aminoquinolines / Phenols Target Audience: Research Scientists, Lab Managers, EHS Officers[1][2]

Executive Safety Summary

2-Aminoquinolin-7-ol is a bifunctional heterocyclic compound combining a basic aminoquinoline core with an acidic phenolic moiety.[1][2] While often used as a scaffold in kinase inhibitor development or as a fluorescent probe, it presents a dual-hazard profile :[1][2]

  • Quinoline Core: Associated with potential mutagenicity and acute toxicity (oral/dermal).[2][3]

  • Phenolic Group: Contributes to tissue irritation and potential cytotoxicity.[2]

Core Directive: This compound must never be disposed of down the drain or in municipal trash. It requires segregation as Hazardous Chemical Waste intended for high-temperature incineration.[2]

Hazard Identification & Risk Assessment

Before handling waste, you must understand the chemical behavior driving the disposal logic.

PropertyHazard ImplicationDisposal Constraint
Nitrogen Heterocycle Potential DNA intercalation/mutagenicity.[1][2]Zero Discharge: Must be destroyed via incineration (>1000°C) to prevent environmental persistence.
Phenolic Hydroxyl (-OH) Weakly acidic (pKa ~9-10); skin/eye irritant.[1][2]Segregation: Do not mix with strong oxidizers (e.g., nitric acid) to avoid exothermic nitration or polymerization.
Amino Group (-NH2) Basic; potential for salt formation.[2]Compatibility: Avoid mixing with volatile acids in open containers to prevent fume generation.
Derived GHS Classification

In the absence of a compound-specific SDS, apply the "Worst-Case" Principle based on Structural Activity Relationships (SAR) of 2-aminoquinoline and 8-hydroxyquinoline:

  • Signal Word: DANGER

  • H301: Toxic if swallowed.[3][4][5]

  • H318: Causes serious eye damage.

  • H341: Suspected of causing genetic defects.[3][5][6]

  • H411: Toxic to aquatic life with long-lasting effects.[2][6]

Decision Matrix: Waste Stream Selection

Use this logic flow to determine the correct disposal path for your specific waste type.

WasteDecisionTree Start Identify Waste Form IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid? Start->IsLiquid PureCompound Pure Compound / Powder IsSolid->PureCompound ContaminatedDebris Gloves / Paper / Tips IsSolid->ContaminatedDebris SolventBase Identify Solvent Base IsLiquid->SolventBase ActionSolid Stream A: Solid Hazardous Waste (Double Bagged) PureCompound->ActionSolid ContaminatedDebris->ActionSolid Halogenated Halogenated Solvent (DCM, Chloroform) SolventBase->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, Water) SolventBase->NonHalogenated ActionHalo Stream B: Halogenated Waste (Red Can) Halogenated->ActionHalo ActionNonHalo Stream C: Non-Halogenated Waste (Clear/White Can) NonHalogenated->ActionNonHalo

Figure 1: Decision matrix for segregating 2-Aminoquinolin-7-ol waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, contaminated weigh boats, pipette tips, silica gel from columns, and gloves.

  • Containment:

    • Place waste in a clear polyethylene bag (minimum 4 mil thickness).[2]

    • Double-bagging is mandatory for pure powder to prevent particle release.[2]

  • Labeling:

    • Attach a Hazardous Waste Tag.[2]

    • Chemical Name: Write "2-Aminoquinolin-7-ol" (Do not use abbreviations like "2-AQ").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[3]

  • Storage:

    • Store in a dedicated "Solid Toxic Waste" pail with a tight-fitting lid.[2]

    • Do not dispose of in "Biohazard/Red Bag" waste unless the compound was used with infectious agents.[2] Chemical incineration is distinct from medical waste autoclaving.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicability: HPLC effluent, mother liquors, and dissolved stock solutions.

  • Solvent Compatibility Check:

    • Ensure the solution pH is between 3 and 11 .[2] If highly acidic or basic, neutralize carefully before adding to the waste carboy to prevent container degradation.

    • Critical: Do not mix with oxidizing acids (Nitric, Perchloric) or Piranha solution.

  • Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, Ethanol, or Acetone.

    • Note: If the compound is in an aqueous buffer, it is generally acceptable to add to the Non-Halogenated stream (check local EHS rules).

  • Container:

    • Use an HDPE (High-Density Polyethylene) carboy with a vented cap.[2]

    • Leave 10% headspace to allow for expansion.[2]

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty vial/bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Defacement: Cross out the original label and mark "Empty".[2]

  • Glass Disposal: Discard the rinsed bottle in the "Broken/Lab Glass" box, not general trash.

Emergency Spill Response

Scenario: You drop a vial containing 500mg of 2-Aminoquinolin-7-ol powder.[1][2]

  • Evacuate & Alert: Clear the immediate area. Alert labmates.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat . If dust is visible in the air, use an N95 or P100 respirator.

  • Containment:

    • Cover the spill with damp paper towels (water or ethanol) to prevent dust generation.[2] Do not dry sweep.[2]

  • Cleanup:

    • Scoop up the damp material and place it in a hazardous waste bag.

    • Wipe the surface 3 times with ethanol-soaked towels.[2]

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[2]

Regulatory & Compliance Context

This protocol aligns with "Cradle-to-Grave" management principles.[1][2][7]

  • US EPA: Likely falls under RCRA characteristic waste for Toxicity if leachable (D-codes), but best practice is to manage as P-listed equivalent due to the aminoquinoline structure.[1][2]

  • European Waste Catalogue (EWC): Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Chemical Safety & Toxicology

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 4653788, 2-Amino-8-quinolinol. (Used for SAR analysis of the 7-ol isomer).[2] Retrieved from [Link]

  • Medicinal Chemistry Applications: Pensa, A. V., et al. (2017). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7146–7165. (Establishes the research context and biological activity).
  • Regulatory Classification

    • European Chemicals Agency (ECHA).[2] Substance Information: Quinoline.[3][4] (Base structure hazard data). Retrieved from [Link][1][2]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 2-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 2-Aminoquinolin-7-ol. As a Senior Application Scientist, my objective is to offer a procedural framework grounded in a risk-based safety paradigm. This document moves beyond a simple checklist, explaining the causality behind each recommendation to ensure that researchers, scientists, and drug development professionals can operate with confidence and safety.

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

Understanding the intrinsic hazards of 2-Aminoquinolin-7-ol is the foundational step in developing a robust safety protocol. While a specific Safety Data Sheet (SDS) for the 7-ol isomer is not widely available, data from the closely related isomer, 2-Amino-8-quinolinol, and the parent compound class of aminoquinolines, provides a strong basis for hazard assessment. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

A summary of the anticipated hazards, based on GHS (Globally Harmonized System) classifications for analogous compounds, is presented below.

Hazard ClassHazard StatementPractical Implication in the Lab
Skin IrritationH315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis.
Eye IrritationH319: Causes serious eye irritationAccidental splashes or airborne powder can cause significant eye damage.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of the powder can irritate the nose, throat, and lungs.

This table synthesizes data from analogous compounds to provide a conservative safety profile for 2-Aminoquinolin-7-ol.[1][3][4]

These hazards dictate a multi-layered approach to personal protective equipment, where each component serves as a critical barrier against a specific route of exposure.

The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all prescription; it must be tailored to the specific task. However, a baseline ensemble is mandatory for any work involving 2-Aminoquinolin-7-ol.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes are required. Standard safety glasses do not offer sufficient protection from splashes or airborne dust.

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin Protection: Gloves

As an identified skin irritant, hand protection is a critical control measure. The choice of glove material is paramount, as not all materials offer the same level of protection against all chemicals.[5] For aromatic amines like 2-Aminoquinolin-7-ol, nitrile gloves are the preferred choice for incidental contact.

Glove MaterialSuitability for Aromatic AminesKey Considerations
Nitrile Excellent (Recommended) Good resistance to a broad range of chemicals, including aromatic compounds. Provides good puncture resistance.
Neoprene Good Offers good chemical resistance but may be less dexterous than nitrile.
Latex Fair to Poor Not recommended due to potential for allergic reactions and lower chemical resistance to many organic compounds.[6]
Vinyl Not Recommended Poor chemical resistance; should not be used for handling hazardous chemicals.[7]

Field-Proven Insight: Always practice double-gloving when handling solid 2-Aminoquinolin-7-ol. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or punctures before each use.[7]

Body Protection

A clean, flame-resistant laboratory coat must be worn at all times and buttoned completely.[8] For procedures involving larger volumes or a high potential for splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.[6]

  • Under a Fume Hood: If all weighing and handling of the powdered compound are performed within a certified chemical fume hood, respiratory protection is typically not required.[8]

  • On an Open Bench or with Poor Ventilation: If there is any risk of generating and inhaling dust (e.g., weighing on an open bench, large-scale transfers), a NIOSH-approved respirator is mandatory.[9][10] A half-mask respirator with N95 (or better) particulate filters is the minimum requirement.[11]

Procedural Workflow for PPE Usage

A disciplined, procedural approach to the use of PPE is as important as the equipment itself.

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_ppe 3. Select PPE Ensemble start Define Experimental Task weighing Weighing Solid (<1g) start->weighing Task Type solution Solution Prep start->solution Task Type transfer Large Scale Transfer (>1g) start->transfer Task Type hood Inside Fume Hood? weighing->hood solution->hood transfer->hood base_ppe Baseline PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat hood->base_ppe Yes adv_ppe Advanced PPE: - Baseline PPE + Face Shield + Respirator (N95) hood->adv_ppe No

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.